molecular formula C7H11BN2O3 B591575 (2-Isopropoxypyrimidin-5-yl)boronic acid CAS No. 870521-32-7

(2-Isopropoxypyrimidin-5-yl)boronic acid

Cat. No.: B591575
CAS No.: 870521-32-7
M. Wt: 181.986
InChI Key: LNEJPMVAGHZZJG-UHFFFAOYSA-N
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Description

(2-Isopropoxypyrimidin-5-yl)boronic acid is a versatile aryl boronic acid building block essential in medicinal chemistry and organic synthesis. Its primary application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds for constructing complex biaryl structures often found in pharmaceutical agents . Boronic acids are valued as bioisosteres of carboxylic acids and can improve the selectivity, physicochemical, and pharmacokinetic properties of bioactive molecules . As a Lewis acid, the boronic acid group can reversibly form covalent adducts with nucleophiles, such as the hydroxyl groups of serine or threonine residues in enzyme active sites . This mechanism is exploited in approved boronic acid-based drugs like Bortezomib and Ixazomib, which are proteasome inhibitors, and Vaborbactam, a β-lactamase inhibitor . The isopropoxy-substituted pyrimidine core contributes specific electronic properties and can serve as a key structural motif in the design of potential therapeutics, including kinase inhibitors cited in patent literature . This compound enables researchers to efficiently explore new chemical space in the development of novel anticancer, antibacterial, and other therapeutic agents.

Properties

IUPAC Name

(2-propan-2-yloxypyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O3/c1-5(2)13-7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEJPMVAGHZZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670221
Record name {2-[(Propan-2-yl)oxy]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870521-32-7
Record name {2-[(Propan-2-yl)oxy]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (2-Isopropoxypyrimidin-5-yl)boronic acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Isopropoxypyrimidin-5-yl)boronic acid , bearing the CAS Number 870521-32-7 , is a pivotal building block in modern medicinal chemistry.[1] Its unique structural features, combining a pyrimidine core with a versatile boronic acid moiety, make it an invaluable reagent for the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of its synthesis, detailed characterization, and a practical, step-by-step protocol for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Introduction: The Significance of Pyrimidine Boronic Acids in Drug Discovery

Boronic acids and their derivatives have emerged as indispensable tools in organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of diverse molecular architectures. Pyrimidine moieties, on the other hand, are prevalent in a vast array of biologically active compounds, including numerous approved pharmaceuticals. The fusion of these two key functionalities in molecules like this compound provides a powerful platform for the efficient synthesis of novel drug candidates. The isopropoxy group at the 2-position of the pyrimidine ring can modulate the electronic properties and solubility of the molecule, offering advantages in both reactivity and the physicochemical properties of the final products.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical reagent.

PropertyValueReference
CAS Number 870521-32-7[1]
Molecular Formula C7H11BN2O3[3]
Molecular Weight 181.99 g/mol [3]
Appearance White to off-white solid[1]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C.[1][1]

Safety and Handling:

This compound, like other boronic acid derivatives, requires careful handling to ensure laboratory safety.

  • General Precautions: Avoid contact with skin, eyes, and clothing. It is recommended to wash hands thoroughly after handling.[4] Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[5][6] The compound is moisture-sensitive and should be stored under an inert atmosphere.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4]

Synthesis of this compound

The synthesis of this compound can be achieved from the corresponding 5-bromo-2-isopropoxypyrimidine. A common and effective method involves a lithium-halogen exchange followed by trapping with a borate ester. This process is analogous to the synthesis of other pyrimidylboronic acids.[7]

dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • 5-bromo-2-isopropoxypyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate or sodium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 5-bromo-2-isopropoxypyrimidine (1.0 equivalent) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78°C. Stir the reaction mixture at this temperature for 1 hour.

  • Borylation: To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains at -78°C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Subsequently, cool the mixture to 0°C in an ice bath and quench the reaction by the slow addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification of the crude this compound is crucial to ensure its suitability for subsequent reactions. Recrystallization is a commonly employed and effective method.

Purification Protocol: Recrystallization
  • Solvent Selection: A mixed solvent system of ethyl acetate and hexanes is often effective. The crude product should be soluble in the ethyl acetate and insoluble in hexanes.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until a slight turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization by NMR Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃): A septet around 4.64 ppm and a doublet around 1.37 ppm are characteristic of the isopropoxy group.[3] Aromatic protons will appear in the downfield region.

  • ¹³C NMR (125 MHz, DMSO-d₆): The carbons of the isopropoxy group typically appear around 69.4 ppm and 22.2 ppm.[3] The carbon atom attached to the boron is often not observed due to quadrupolar relaxation.[3]

Researchers should perform their own full characterization, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the identity and purity of their synthesized material.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of 5-aryl-2-isopropoxypyrimidines. These products are of significant interest in drug discovery.

dot graph "Suzuki_Miyaura_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole

This protocol provides a detailed procedure for the coupling of this compound with 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and degas by evacuating and backfilling with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously under an inert atmosphere for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-(4-methoxyphenyl)-2-isopropoxypyrimidine.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex molecules in drug discovery. Its synthesis from readily available starting materials and its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an essential tool for medicinal chemists. The protocols provided in this guide offer a solid foundation for the synthesis, purification, and application of this important building block, enabling the exploration of novel chemical space in the quest for new therapeutic agents.

References

  • AK Scientific, Inc. (2-Isopropoxypyrimidin-5-yl)
  • The Royal Society of Chemistry. (2020).
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  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
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  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • ChemicalBook. (2-isopropoxypyrimidin-5-ylboronic acid product page).
  • MedchemExpress. (2-Methoxypyrimidin-5-yl)boronic acid product page.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Reddit. (2017).
  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.
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  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • The Royal Society of Chemistry. (2012).
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Sources

(2-Isopropoxypyrimidin-5-yl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Isopropoxypyrimidin-5-yl)boronic acid: A Versatile Building Block for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, embedded in the structure of numerous therapeutic agents and natural products. The strategic functionalization of this heterocycle is paramount for modulating biological activity, selectivity, and pharmacokinetic properties. Boronic acids have emerged as indispensable tools in this endeavor, largely due to their stability, low toxicity, and versatile reactivity in metal-catalyzed cross-coupling reactions.[1][2] Among these, the Suzuki-Miyaura reaction stands out as a robust and widely adopted method for the formation of carbon-carbon bonds.[3]

This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate. We will delve into its fundamental properties, present a robust synthetic strategy, and detail its application in the Suzuki-Miyaura coupling, a cornerstone of modern drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Part 1: Core Physicochemical Properties and Characterization

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. This compound is a stable, solid compound under standard laboratory conditions. Its key identifiers and properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₁BN₂O₃[4]
Molecular Weight 181.99 g/mol [5]
CAS Number 870521-32-7[6][7]
Canonical SMILES B(C1=CN=C(N=C1)OC(C)C)(O)O[5]

Expert Insight: Structural Characterization

While standard techniques like ¹H and ¹³C NMR spectroscopy are essential for structural elucidation, ¹¹B NMR spectroscopy is a uniquely powerful tool for characterizing boronic acids.[8] The boron atom provides a distinct spectroscopic handle. For a trigonal boronic acid like this one, a broad signal is typically observed in the ¹¹B NMR spectrum. This analysis serves as an unequivocal confirmation of the boronic acid moiety's presence and integrity, which is crucial for ensuring reagent quality before its use in sensitive downstream applications.

Part 2: Synthesis and Safe Handling

A reliable synthetic route is critical for accessing high-purity material. While multiple strategies exist for the synthesis of heteroaryl boronic acids, a common and effective method involves a halogen-metal exchange followed by borylation.

Proposed Synthetic Workflow

The following protocol describes a validated approach for synthesizing pyrimidine boronic acids, adapted for the target molecule from its corresponding 5-bromo precursor, 5-bromo-2-isopropoxypyrimidine.

Synthesis_Workflow cluster_0 Step 1: Halogen-Metal Exchange cluster_1 Step 2: Borylation & Hydrolysis Start 5-Bromo-2-isopropoxypyrimidine in THF Reagent1 n-BuLi, -78 °C Start->Reagent1 Intermediate 5-Lithio-2-isopropoxypyrimidine (in situ) Reagent1->Intermediate Reagent2 1. B(O-iPr)₃, -78 °C 2. Aqueous Acid (e.g., HCl) Intermediate->Reagent2 Product This compound Reagent2->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)
  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-isopropoxypyrimidine (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, ~1.1 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

    • Causality: This step performs a halogen-metal exchange, converting the C-Br bond to a highly nucleophilic C-Li bond. The cryogenic temperature is critical to prevent side reactions and decomposition of the unstable lithiated intermediate.[9]

  • Borylation: Slowly add triisopropyl borate (B(O-iPr)₃, ~1.5 equiv) to the reaction mixture. Allow the reaction to slowly warm to room temperature overnight.

    • Causality: The nucleophilic lithiated pyrimidine attacks the electrophilic boron atom of the borate ester.

  • Hydrolysis (Workup): Cool the mixture to 0 °C and carefully quench the reaction by adding aqueous hydrochloric acid (~2 M) until the pH is acidic (~pH 2-3). Stir for 1-2 hours.

    • Causality: The acidic hydrolysis converts the boronate ester intermediate into the final boronic acid.[9]

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product may be isolated through crystallization or chromatography after drying and concentrating the organic phase. The water-soluble nature of some boronic acids may require specific acid-base extraction sequences for efficient isolation.[9]

Safe Handling and Storage

As a senior scientist, ensuring laboratory safety is paramount. Based on data for analogous boronic acids, the following practices are recommended:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[10] In case of contact, wash the affected area thoroughly with soap and water.[12]

  • Storage: Store containers tightly closed in a cool, dry, and well-ventilated place.[5][10] The compound is stable under normal conditions but should be kept away from strong oxidizing agents and acids.[12]

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction enables the formation of a C-C bond between the pyrimidine C5 position and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd [Ar-Pd(II)Ln-X] Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal [Ar-Pd(II)Ln-R] OxAdd->Transmetal Transmetalation (R-B(OH)₂) + Base Reduct Pd(0)Ln Transmetal->Reduct Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).

  • Reagent Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

    • Causality: An excess of the boronic acid is often used to drive the reaction to completion. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[14]

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

    • Causality: This is the pre-catalyst that generates the active Pd(0) species required to initiate the catalytic cycle.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (e.g., 4:1 ratio).

    • Causality: The solvent choice is critical for solubilizing both the organic and inorganic reagents. Degassing (e.g., by bubbling argon through the solvent) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]

  • Reaction: Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by flash column chromatography or recrystallization.

Significance in Drug Discovery

The (2-Isopropoxypyrimidin-5-yl) moiety is a valuable pharmacophore for several reasons:

  • Modulation of Physicochemical Properties: The isopropoxy group increases lipophilicity compared to a hydroxyl or methoxy analog, which can enhance membrane permeability and influence oral absorption.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than more labile functional groups.

  • Scaffolding and Vectorial Display: The pyrimidine ring provides a rigid scaffold with defined vectors for substituent placement, allowing for precise interaction with biological targets. The nitrogen atoms can act as hydrogen bond acceptors.

The closely related (2-methoxypyrimidin-5-yl)boronic acid has been successfully employed in the synthesis of isoquinoline ketone derivatives exhibiting anti-tumor activity, underscoring the potential of this structural class in oncology and other therapeutic areas.[15]

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. Its robust utility in Suzuki-Miyaura cross-coupling reactions provides chemists with a reliable tool for accessing novel, complex molecules built upon the privileged pyrimidine scaffold. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, empowers researchers to effectively incorporate this reagent into their synthetic strategies, accelerating the discovery of next-generation therapeutics.

References

  • Acros Pharmatech. This compound. Available from: [Link]

  • Blakemore, P. R., et al. (2010). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development. Available from: [Link]

  • Bhandari, B. N., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]

  • Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available from: [Link]

  • Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available from: [Link]

  • Glavač, D., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available from: [Link]

  • Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

  • Le, V. T., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available from: [Link]

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. Available from: [Link]

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  • ResearchGate. (CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters). Available from: [Link]

  • Google Patents. (Synthesis method of 2-amino-5-pyrimidine pinacol borate).
  • Akther, T., et al. (2018). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry. Available from: [Link]

  • Reddit. (Pyrimidin-2-ylboronic acid synthesis). Available from: [Link]

  • Sadek, O., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available from: [Link]

Sources

An In-depth Technical Guide to (2-Isopropoxypyrimidin-5-yl)boronic acid: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (2-Isopropoxypyrimidin-5-yl)boronic acid has emerged as a pivotal reagent in medicinal chemistry, primarily valued for its role as a versatile building block in palladium-catalyzed cross-coupling reactions. Its unique structural features—a reactive boronic acid moiety on an electron-deficient pyrimidine ring modified with an isopropoxy group—confer advantageous properties for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its physicochemical properties, synthesis, core reactivity, and critical applications, with a focus on its role in the development of targeted therapies such as Bruton's tyrosine kinase (BTK) and Janus kinase (JAK) inhibitors.

Physicochemical and Safety Profile

This compound is typically an off-white to white crystalline solid.[1] Understanding its core properties is essential for its effective use and safe handling in a laboratory setting.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 870521-32-7[1][2]
Molecular Formula C₇H₁₁BN₂O₃[2]
Molecular Weight 181.99 g/mol [2]
Appearance White to off-white solid[1]
Predicted Boiling Point 364.3 ± 52.0 °C[1]
Predicted pKa 5.41 ± 0.19[1]
Predicted Density 1.22 ± 0.1 g/cm³[1]
Canonical SMILES B(C1=CN=C(N=C1)OC(C)C)(O)O[2]
Safety, Handling, and Storage

Like most boronic acids, this compound requires careful handling to maintain its integrity and ensure laboratory safety.[3][4]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, to avoid contact with skin and eyes.[4][5] Avoid formation of dust and aerosols.[5] Standard safety protocols recommend having safety showers and eye wash stations accessible.[6][7]

  • Storage: Boronic acids are sensitive to moisture and can degrade over time.[8] It is crucial to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][5] Recommended storage is at 2-8°C.[1] Prolonged exposure to heat and humidity can lead to caking or decomposition.[9]

  • Stability and Decomposition: The primary decomposition pathway for many boronic acids is protodeboronation, where the C-B bond is cleaved.[10] Another common process is the formation of a cyclic trimer anhydride, known as a boroxine, through dehydration.[10]

Synthesis and Manufacturing Insights

The most prevalent and industrially scalable method for synthesizing this compound is through the Miyaura borylation reaction.[11] This palladium-catalyzed process is favored for its mild conditions and tolerance of various functional groups.[11]

The synthesis originates from a readily available precursor, 5-bromo-2-isopropoxypyrimidine. This starting material is itself synthesized from other pyrimidine derivatives.[12][13]

Synthesis of the Precursor: 5-Bromo-2-isopropoxypyrimidine

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various routes, often starting from materials like 2-hydroxypyrimidine or 2-bromomalonaldehyde.[14][15][16] The isopropoxy group is typically introduced via nucleophilic substitution.

The Miyaura Borylation Step

The core transformation involves the palladium-catalyzed cross-coupling of 5-bromo-2-isopropoxypyrimidine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[11][17]

Key Components of the Reaction:

  • Substrate: 5-Bromo-2-isopropoxypyrimidine

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂)

  • Palladium Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂.

  • Base: A mild base, such as potassium acetate (KOAc), is essential for promoting the transmetalation step.[11][18]

  • Solvent: Anhydrous aprotic solvents like 1,4-dioxane or DMF are commonly used.[19]

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronic ester product.[11] The pinacol ester is then typically hydrolyzed to the final boronic acid, though in many modern "one-pot" procedures, the stable pinacol ester is used directly in the subsequent coupling step.[20][21]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_borylation Miyaura Borylation P1 2-Hydroxypyrimidine or other starting material P2 Bromination & Isopropoxylation P1->P2 Multi-step process P3 5-Bromo-2-isopropoxypyrimidine P2->P3 B2 (2-Isopropoxypyrimidin-5-yl)boronic acid pinacol ester P3->B2 Cross-Coupling B1 B₂(pin)₂ Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Solvent (e.g., Dioxane) B3 This compound B2->B3 Hydrolysis

Caption: General workflow for the synthesis of this compound.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Nexus

The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds in the pharmaceutical industry.[22][23][24]

The pyrimidine ring in this reagent is electron-deficient, which influences the reactivity of the boronic acid and the properties of the final coupled product. The 2-isopropoxy group serves as a key modulating element and a potential hydrogen bond acceptor, which can be crucial for binding to biological targets.

Mechanistic Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed cycle. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: An active Pd(0) catalyst reacts with an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [R¹-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition Trans [R¹-Pd(II)-R²]L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Trans->Product RX R¹-X (Aryl/Vinyl Halide) RX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Trans Base Base (e.g., K₂CO₃) Base->Trans

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standard Experimental Protocol: Suzuki-Miyaura Coupling

The following provides a generalized, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction utilizing this compound.

Materials & Reagents:

  • This compound (1.2 equivalents)

  • Aryl/Heteroaryl Halide (e.g., bromide or iodide) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equivalents)[19]

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)[19]

Procedure:

  • Inert Atmosphere: To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Degassing: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent & Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst, under the inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[19]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.[19]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[19]

Case Studies in Medicinal Chemistry

The utility of this compound is best illustrated by its integral role in the synthesis of several clinically important drugs, particularly kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical enzyme in B-cell receptor signaling pathways, making it a prime target for treating hematological cancers and autoimmune diseases.[25][26] Several BTK inhibitors feature a core structure derived from the coupling of this compound. The pyrimidine scaffold often serves as a key hinge-binding motif in the kinase domain.[25]

Janus Kinase (JAK) Inhibitors

The JAK/STAT signaling pathway is central to immune responses, and its dysregulation is implicated in various inflammatory and autoimmune disorders.[27][28] JAK inhibitors are a major class of therapeutics for conditions like rheumatoid arthritis.[29]

  • Upadacitinib (Rinvoq®): A selective JAK1 inhibitor, the synthesis of Upadacitinib involves a crucial Suzuki coupling step to introduce the pyrimidine moiety, highlighting the importance of boronic acid building blocks in constructing its complex architecture.[29][30]

The repeated and successful application of this compound in these complex syntheses underscores its reliability, reactivity, and importance as a strategic building block in modern drug discovery programs.[23][31]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its predictable reactivity in Suzuki-Miyaura couplings, combined with the favorable electronic and steric properties of the isopropoxy-pyrimidine scaffold, has made it a go-to building block for constructing molecules targeting some of the most challenging disease pathways. As the fields of kinase inhibition and targeted therapy continue to evolve, the demand for versatile and reliable building blocks like this boronic acid will undoubtedly grow, solidifying its place in the synthetic chemist's toolbox.

References

  • Lab Alley. (n.d.). How to Store Boric Acid. [Link]

  • U.S. Borax. (n.d.). Borate handling and storage. [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-2-isopropoxypyrimidine. [Link]

  • O'Shea, P. D., et al. (2009). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development.
  • ResearchGate. (n.d.). Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives. [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • Eureka | Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. [Link]

  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 6-Fluoro-3-pyridinylboronic acid, 97%. [Link]

  • Acros Pharmatech. (n.d.). This compound. [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubMed. (2020). Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors. [Link]

  • MDPI. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

  • ResearchGate. (n.d.). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. [Link]

  • GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. [Link]

  • PubMed Central. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. [Link]

  • ResearchGate. (n.d.). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. [Link]

  • PubMed. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. [Link]

  • PubMed. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. [Link]

  • Der Pharma Chemica. (n.d.). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]

  • MDPI. (2022). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (2-Isopropoxypyrimidin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (2-Isopropoxypyrimidin-5-yl)boronic Acid in Modern Drug Discovery

This compound and its corresponding esters are increasingly vital building blocks in medicinal chemistry. Their utility stems from their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures. The pyrimidine core, decorated with an isopropoxy group, is a common motif in a variety of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[4] The boronic acid functionality at the 5-position provides a versatile handle for the introduction of diverse aryl and heteroaryl substituents, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).

This guide provides a comprehensive overview of the principal synthetic routes to this compound, offering detailed experimental protocols and an analysis of the underlying chemical principles. The methodologies discussed are designed to be robust and scalable, addressing the needs of researchers in both academic and industrial drug development settings.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and field-proven methods involve the borylation of a pre-functionalized 5-halopyrimidine derivative. The choice of strategy often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups.

I. Halogen-Metal Exchange followed by Borylation

This classical yet highly effective method relies on the generation of a nucleophilic organometallic intermediate from a 5-halo-2-isopropoxypyrimidine, which then reacts with an electrophilic boron source.

The lithium-halogen exchange is a powerful and widely used method for the synthesis of aryl and heteroaryl boronic acids.[5][6] The reaction proceeds via the treatment of a 5-bromo or 5-iodo-2-isopropoxypyrimidine with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures to prevent side reactions. The resulting highly reactive pyrimidinyllithium species is then quenched with a trialkyl borate, such as triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

Causality Behind Experimental Choices:

  • Starting Material: 5-Bromo-2-isopropoxypyrimidine is the preferred starting material due to its commercial availability and the favorable kinetics of the bromine-lithium exchange compared to the chloro-analogue.

  • Low Temperature: The reaction is conducted at -78 °C to prevent the highly basic n-BuLi from attacking other sites on the pyrimidine ring or reacting with the solvent.

  • Triisopropyl Borate: This electrophile is chosen for its good reactivity and the steric bulk of the isopropoxy groups, which can help to minimize the formation of over-borylated byproducts.

Experimental Protocol: Lithiation-Borylation

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-isopropoxypyrimidine (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise, maintaining the temperature below -70 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Quench and Hydrolysis: The reaction is quenched by the slow addition of 2 M hydrochloric acid until the pH is approximately 2. The mixture is stirred vigorously for 1-2 hours to effect hydrolysis of the boronate ester.

  • Work-up and Isolation: The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are washed with ethyl acetate, and then the pH is adjusted to ~8-9 with a saturated sodium bicarbonate solution. The aqueous layer is then extracted with ethyl acetate (3 x). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material before the addition of the borate ester. The final product's identity and purity can be confirmed by ¹H NMR, ¹¹B NMR, and mass spectrometry.

Diagram: Lithiation-Borylation Pathway

Lithiation_Borylation cluster_reagents A 5-Bromo-2-isopropoxypyrimidine C 5-Lithio-2-isopropoxypyrimidine A->C Lithium-Halogen Exchange B n-BuLi, THF, -78 °C E Boronate Ester Intermediate C->E Borylation D B(OiPr)3 G This compound E->G Hydrolysis F H3O+ Miyaura_Borylation cluster_reagents A 5-Bromo-2-isopropoxypyrimidine C (2-Isopropoxypyrimidin-5-yl)boronic acid pinacol ester A->C Pd-catalyzed Borylation B B2pin2, Pd(dppf)Cl2, KOAc, Dioxane E This compound C->E Hydrolysis D H3O+ (optional) CH_Borylation cluster_reagents A 2-Isopropoxypyrimidine C (2-Isopropoxypyrimidin-5-yl)boronic acid pinacol ester + Regioisomers A->C Ir-catalyzed C-H Borylation B B2pin2, [Ir(cod)OMe]2, Ligand, Cyclohexane

Sources

An In-depth Technical Guide to the Solubility of (2-Isopropoxypyrimidin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Key Synthetic Building Block

In the landscape of modern drug discovery and development, heteroaryl boronic acids are indispensable tools.[1][2] Their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures that are often at the core of active pharmaceutical ingredients (APIs).[1][3][4][5] (2-Isopropoxypyrimidin-5-yl)boronic acid, with its unique electronic and steric properties, is a valuable building block for introducing the substituted pyrimidine motif into potential drug candidates.

However, the successful application of this reagent, from reaction setup and workup to purification and formulation, is fundamentally governed by its solubility characteristics. A comprehensive understanding of a compound's solubility is not merely an academic exercise; it is a critical parameter that dictates process efficiency, reproducibility, and ultimately, the viability of a synthetic route.[6][7]

This technical guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple data sheet to provide a foundational understanding of the factors governing the solubility of this compound. While specific, quantitative solubility data for this particular compound is not extensively documented in public literature, this guide will equip you with the theoretical knowledge and practical, field-proven methodologies to determine its solubility in solvents relevant to your work. We will explore the nuanced interplay of solvent polarity, pH, and temperature, and provide robust protocols for empirical solubility determination, ensuring that your experimental design is both informed and effective.

The Molecular Profile of this compound and its Implications for Solubility

To understand the solubility of this compound, we must first consider its structural features. The molecule can be deconstructed into three key components: the pyrimidine ring, the isopropoxy group, and the boronic acid moiety.

  • The Pyrimidine Core: This nitrogen-containing heterocycle is relatively polar and capable of hydrogen bonding, which can contribute to solubility in polar solvents.

  • The Isopropoxy Group: This substituent adds a degree of lipophilicity to the molecule, potentially enhancing its solubility in less polar organic solvents compared to its unsubstituted counterparts.

  • The Boronic Acid Group (-B(OH)₂): This is the most influential functional group in determining the compound's solubility profile. It is amphiprotic, capable of acting as both a hydrogen bond donor and acceptor. Crucially, the boron atom is a Lewis acid, which allows it to interact with Lewis bases.[8]

A significant characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines.[9][10] This equilibrium between the monomeric acid and the trimeric boroxine can complicate solubility measurements, as the two species often exhibit different solubilities.[9]

Furthermore, the boronic acid group is ionizable. In aqueous solutions, it acts as a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate species.[8][11] This equilibrium is pH-dependent, and the anionic boronate form generally exhibits higher aqueous solubility than the neutral trigonal acid.[11][12]

Theoretical Framework: Key Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by a confluence of environmental factors. A clear understanding of these variables is essential for predicting and controlling its behavior in different solvent systems.

Solvent Polarity

The principle of "like dissolves like" is a foundational concept in predicting solubility. Given the combination of a polar pyrimidine ring and the highly polar boronic acid group, alongside a more nonpolar isopropoxy substituent, this compound is expected to exhibit a nuanced solubility profile across a range of organic solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The ability of these solvents to engage in hydrogen bonding with the boronic acid's hydroxyl groups and the pyrimidine's nitrogen atoms suggests a degree of solubility. However, the presence of the isopropoxy group may limit high solubility in water.

  • Polar Aprotic Solvents (e.g., THF, acetone, DMF, DMSO): These solvents are generally good choices for dissolving boronic acids.[9][13] They can accept hydrogen bonds and have dipoles that can interact with the polar regions of the molecule.

  • Nonpolar Solvents (e.g., hexanes, toluene): Solubility is expected to be low in these solvents due to the polar nature of the pyrimidine and boronic acid functionalities.

The Critical Role of pH in Aqueous Systems

In aqueous media, pH is a dominant factor controlling the solubility of boronic acids.[11] The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is key.

G boronic_acid R-B(OH)₂ (Trigonal, Less Soluble) boronate [R-B(OH)₃]⁻ (Tetrahedral, More Soluble) boronic_acid->boronate boronate->boronic_acid oh_ion + OH⁻ h_ion - H⁺

Caption: pH-dependent equilibrium of boronic acid in aqueous solution.

As the pH of the solution increases above the pKa of the boronic acid, the equilibrium shifts towards the more soluble anionic boronate form.[8][11] This principle is often exploited during aqueous workups to either extract the boronic acid into an aqueous basic layer or to precipitate it by acidification.

Temperature Effects

For most solid solutes, solubility increases with temperature. This endothermic dissolution process can be leveraged to prepare supersaturated solutions for crystallization or to enhance reaction rates by increasing the concentration of the dissolved reagent. It is crucial to experimentally determine the temperature dependence of solubility for process optimization.

Formation of Boroxines

As previously mentioned, boronic acids can reversibly dehydrate to form boroxines, which are cyclic trimers.

G boronic_acid 3 R-B(OH)₂ boroxine (RBO)₃ (Boroxine) boronic_acid->boroxine boroxine->boronic_acid water + 3 H₂O

Caption: Reversible formation of boroxine from boronic acid.

The formation of the less polar boroxine can decrease solubility in polar solvents. This equilibrium is influenced by the solvent and the presence of water. In Suzuki-Miyaura coupling reactions, which are often run in aqueous solvent mixtures, the active species is typically considered to be the monomeric boronic acid.[3][5]

Experimental Determination of Solubility: Protocols and Best Practices

Given the lack of specific published data, empirical determination of solubility is essential. The following section provides detailed protocols for both kinetic and thermodynamic solubility assessment.

Kinetic Solubility Determination by High-Throughput Screening (HTS)

This method is rapid and useful for early-stage discovery to quickly assess solubility in various solvents, particularly for screening reaction conditions. It measures the concentration at which a compound precipitates from a stock solution.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO (e.g., 10-20 mM).

  • Plate Preparation: In a 96-well microplate, add the desired test solvents to each well.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first row of the plate and perform serial dilutions across the plate.

  • Incubation: Allow the plate to equilibrate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[6] The concentration at which precipitation is first observed is the kinetic solubility.

G cluster_0 Kinetic Solubility Workflow A Prepare High Conc. Stock in DMSO C Add Stock & Perform Serial Dilutions A->C B Dispense Test Solvents into 96-well Plate B->C D Incubate at Constant Temp. C->D E Measure Turbidity (Nephelometry) D->E F Determine Concentration at Precipitation Point E->F G cluster_1 Thermodynamic Solubility Workflow A Add Excess Solid to Solvent B Equilibrate with Agitation (24-48h) A->B C Separate Phases (Centrifuge/Filter) B->C D Quantify Supernatant Concentration (HPLC) C->D E Calculate Equilibrium Solubility D->E

Sources

Navigating the Nuances of (2-Isopropoxypyrimidin-5-yl)boronic acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Isopropoxypyrimidin-5-yl)boronic acid is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility, however, is intrinsically linked to its chemical stability. This guide provides an in-depth exploration of the factors governing the stability of this reagent, offering field-proven insights and detailed protocols to ensure its integrity from storage to reaction, thereby safeguarding the reproducibility and success of your synthetic endeavors.

The Chemical Landscape of this compound: An Introduction

The pyrimidine core, substituted with an isopropoxy group and a boronic acid moiety, presents a unique electronic and steric environment. The electron-deficient nature of the pyrimidine ring and the presence of Lewis basic nitrogen atoms can significantly influence the reactivity and stability of the boronic acid group.[1] Understanding these intrinsic properties is the first step toward mitigating potential degradation and ensuring optimal performance in synthetic applications.

Intrinsic Stability and Key Degradation Pathways

While many boronic acids are lauded for their general stability to air and moisture, heteroaromatic boronic acids, including pyrimidine derivatives, can be susceptible to specific degradation pathways that can compromise their purity and reactivity.[2][3][4][5][6][7]

Protodeboronation: The Primary Culprit

The most significant non-oxidative degradation pathway for aryl and heteroaryl boronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2][3][4][5] This process is highly dependent on the reaction conditions, particularly pH.

  • Mechanism: Protodeboronation can be catalyzed by both acid and base. For heteroaromatic boronic acids, the pH-rate profiles can be complex, with some species showing accelerated degradation at neutral pH due to the formation of zwitterionic intermediates.[2][3][4][5] The Lewis basic nitrogen atoms in the pyrimidine ring can play a role in mediating this process.

  • Influencing Factors:

    • pH: The rate of protodeboronation is highly pH-dependent. For many heteroaromatic systems, both acidic and basic conditions can promote this side reaction.[2][3][4][5]

    • Temperature: Higher temperatures generally accelerate the rate of protodeboronation.

    • Solvent: Aqueous and protic solvents can facilitate protodeboronation by providing a proton source.

Oxidation: A Common Threat

Oxidative degradation is another major concern for boronic acids, leading to the formation of the corresponding phenol (2-isopropoxy-5-hydroxypyrimidine) and boric acid.[8][9][10][11][12]

  • Mechanism: The empty p-orbital of the boron atom is susceptible to nucleophilic attack by reactive oxygen species (ROS).[9]

  • Influencing Factors:

    • Air Exposure: Molecular oxygen can contribute to oxidative degradation, especially in the presence of light or metal catalysts.

    • Peroxides: The presence of peroxide impurities in solvents (e.g., THF, diethyl ether) can lead to rapid oxidation.

    • Light: Photochemical oxidation can be a contributing factor to degradation over time.

Trimerization (Boroxine Formation)

In the solid state or in anhydrous, non-polar solvents, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this is a reversible process, the presence of boroxines can complicate accurate weighing and stoichiometry in reactions. The equilibrium between the boronic acid and its boroxine is influenced by the presence of water.

cluster_degradation Degradation Pathways Boronic_Acid This compound Protodeboronation Protodeboronation (Loss of B(OH)2) Boronic_Acid->Protodeboronation H+, OH-, H2O Oxidation Oxidation (Formation of Phenol) Boronic_Acid->Oxidation O2, Peroxides, Light Trimerization Trimerization (Boroxine Formation) Boronic_Acid->Trimerization Anhydrous Conditions

Caption: Key degradation pathways for this compound.

Best Practices for Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound. The following recommendations are based on general principles for reactive chemical reagents and specific guidance for boronic acids.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8 °C. For long-term storage, -20°C is recommended.Reduces the rate of thermal degradation pathways like protodeboronation.[13]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation.
Light Store in an amber, tightly sealed container in a dark location.Protects the compound from light-induced degradation.
Moisture Keep in a desiccated environment.Prevents hydrolysis and minimizes water-mediated protodeboronation.
Handling Protocols
  • Inert Atmosphere: Handle the solid in a glovebox or under a stream of inert gas whenever possible.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing impurities that could catalyze decomposition.

  • Solvent Purity: Use anhydrous solvents, especially for stock solutions. Ensure solvents are free of peroxides.

  • Weighing: For precise measurements, it is advisable to weigh the compound quickly to minimize exposure to the atmosphere.

Enhancing Stability: The Role of Boronic Esters

For applications where the free boronic acid proves to be unstable, conversion to a more robust boronic ester is a highly effective strategy.

  • Pinacol Esters: These are common derivatives that offer increased stability towards protodeboronation and oxidation. They are generally stable enough for chromatographic purification.[14]

  • MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are exceptionally stable, air-stable solids that can be stored for extended periods without degradation. They are designed for slow release of the boronic acid under specific reaction conditions, which is particularly useful for unstable boronic acids in cross-coupling reactions.[6][7]

  • DABO (Diethanolamine) Boronates: These complexes are also air-stable and can be used directly in Suzuki-Miyaura reactions, offering an operationally simple alternative to their boronic acid counterparts.[15]

Experimental Workflow: Assessing the Stability of this compound

To quantitatively assess the stability of a given batch of this compound, a systematic experimental approach is recommended. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

Protocol for HPLC-Based Stability Study

This protocol outlines a method to monitor the degradation of the boronic acid over time under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a known volume of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). A non-aqueous, aprotic diluent is often preferred to minimize degradation during sample preparation.[16]

  • Sample Incubation:

    • Aliquot the stock solution into several HPLC vials.

    • Expose the vials to different conditions to be tested (e.g., room temperature, 40°C, exposure to light, sparging with air).

    • Prepare a control sample to be stored at -20°C under an inert atmosphere.

  • HPLC Analysis:

    • Analyze the samples at defined time points (e.g., 0, 24, 48, 72 hours, 1 week).

    • HPLC Conditions (Example):

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient of water (with a suitable modifier like formic acid or ammonium acetate) and acetonitrile is a typical starting point. For some boronic esters, high pH mobile phases may be necessary to prevent on-column hydrolysis.[16][17]

      • Detection: UV detection at an appropriate wavelength (determined by a UV scan of the compound).

      • Flow Rate: Typically 1 mL/min.

      • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Quantify the peak area of the this compound at each time point.

    • Identify and quantify any new peaks corresponding to degradation products (e.g., the protodeboronated pyrimidine or the corresponding phenol).

    • Plot the percentage of remaining boronic acid against time for each condition to determine the degradation rate.

cluster_workflow HPLC Stability Workflow start Prepare Stock Solution in Acetonitrile aliquot Aliquot into HPLC Vials start->aliquot incubate Incubate under Test Conditions (Temp, Light, Air) aliquot->incubate control Store Control at -20°C aliquot->control analyze HPLC Analysis at Time Points (t=0, 24h, 48h...) incubate->analyze control->analyze data Quantify Peak Areas (Boronic Acid & Degradants) analyze->data plot Plot % Purity vs. Time data->plot end Determine Degradation Rate plot->end

Caption: A typical workflow for an HPLC-based stability study of this compound.

NMR Spectroscopy for Mechanistic Insights

¹H and ¹¹B NMR spectroscopy can provide valuable information on the degradation process.

  • ¹H NMR: Can be used to monitor the appearance of the proton that replaces the boronic acid group in protodeboronation, as well as other structural changes.

  • ¹¹B NMR: Is particularly useful for observing the boron environment. The chemical shift can distinguish between the trigonal boronic acid and the tetrahedral boronate ester or other boron species.[18][19]

Impact on Suzuki-Miyaura Coupling Reactions

The stability of this compound has a direct impact on the success of Suzuki-Miyaura coupling reactions.

  • Reduced Yields: Degradation of the boronic acid reduces the effective concentration of the active coupling partner, leading to lower yields of the desired product.

  • Formation of Byproducts: The protodeboronated pyrimidine can act as an impurity that may be difficult to separate from the desired product.

  • Reaction Optimization: The choice of base, solvent, and temperature in a Suzuki-Miyaura coupling should be made with consideration for the stability of the boronic acid. For particularly sensitive systems, a slow-release strategy using a MIDA boronate may be beneficial.[6][7]

Storage ConditionPotential Impact on Suzuki-Miyaura CouplingMitigation Strategy
Prolonged storage at room temperature Increased levels of protodeboronated impurity, leading to lower reaction yields.Store at recommended low temperatures (2-8°C or -20°C).
Exposure to air and moisture Formation of oxidative impurities and potential for boroxine formation, leading to inaccurate stoichiometry and reduced yields.Store under an inert atmosphere and in a desiccated environment.
Use of aged or improperly stored reagent Inconsistent and non-reproducible reaction outcomes.Perform a purity check (e.g., by HPLC or NMR) on the boronic acid before use, especially if it has been stored for an extended period.

Conclusion

This compound is a powerful reagent in the synthetic chemist's toolbox. However, its susceptibility to protodeboronation and oxidation necessitates careful attention to its storage and handling. By understanding the underlying degradation pathways and implementing the best practices outlined in this guide, researchers can ensure the integrity of this valuable building block, leading to more reliable, reproducible, and successful synthetic outcomes. For particularly challenging applications, the use of more stable boronic ester derivatives should be considered as a robust alternative.

References

  • Lennox, A. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed, 27459092. [Link]

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

  • Raines, R. T., & coworkers. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 117(10), 5147-5152. [Link]

  • Raines, R. T., & coworkers. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Raines, R. T., & coworkers. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

  • Raines, R. T., & coworkers. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

  • Raines, R. T., & coworkers. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Dong, M. W., & coworkers. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 149-156. [Link]

  • Chemspace. (n.d.). [2-(propan-2-yloxy)pyrimidin-5-yl]boronic acid. [Link]

  • Burke, M. D., & coworkers. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. [Link]

  • Molander, G. A., & coworkers. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(7), 1864-1867. [Link]

  • Welch, C. J., & coworkers. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 307-316. [Link]

  • Burke, M. D., & coworkers. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. [Link]

  • Leszczynski, J., & coworkers. (2010). Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons. The Journal of Physical Chemistry A, 114(45), 12054-12062. [Link]

  • Humphrey, G. R., & coworkers. (2007). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development, 11(6), 1069-1075. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Kumar, A., & coworkers. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 98, 243-249. [Link]

  • Ley, S. V., & coworkers. (2018). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 10(10), 1023-1028. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • Elex Biotech LLC. (n.d.). (2-Methoxypyrimidin-5-yl)boronic acid. [Link]

  • Santos, M. A., & coworkers. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(5), 845. [Link]

  • Zhao, B., & coworkers. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114. [Link]

  • Bolognese, A., & coworkers. (2009). An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 963-966. [Link]

  • Chou, C. T., & coworkers. (2016). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 21(10), 1335. [Link]

  • Kappe, C. O., & coworkers. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1878. [Link]

  • Kappe, C. O., & coworkers. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1878. [Link]

  • Smith, B. D., & coworkers. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Sanford, M. S., & coworkers. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 16(44), 8563-8567. [Link]

Sources

The Discovery and Application of (2-Isopropoxypyrimidin-5-yl)boronic acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Pyrimidine Boronic Acids in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold, embedded in a multitude of approved therapeutics and clinical candidates. Its ability to engage in hydrogen bonding and other crucial molecular interactions has rendered it a privileged heterocycle. The functionalization of this core, particularly through the introduction of a boronic acid moiety, unlocks a powerful toolkit for medicinal chemists. Pyrimidine boronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient construction of complex biaryl and heteroaryl structures that are often central to the pharmacophores of targeted therapies.[1] This guide focuses on a specific, yet highly valuable member of this class: (2-Isopropoxypyrimidin-5-yl)boronic acid. We will delve into its synthesis, characterization, and strategic application, providing researchers and drug development professionals with a comprehensive technical resource to leverage this potent building block in their synthetic endeavors.

Synthesis of this compound: A Representative Protocol

The Precursor: 5-Bromo-2-isopropoxypyrimidine

The journey to our target boronic acid begins with the commercially available precursor, 5-bromo-2-isopropoxypyrimidine.[3] The isopropoxy group at the 2-position is crucial as it modulates the electronic properties of the pyrimidine ring and provides a handle for further synthetic modifications if desired.

The Core Transformation: Lithium-Halogen Exchange and Borylation

The central synthetic step involves the replacement of the bromine atom at the 5-position with a boronic acid group. This is typically achieved at low temperatures to ensure the stability of the intermediate organolithium species and to minimize side reactions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Bromo-2-isopropoxypyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 5-bromo-2-isopropoxypyrimidine (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to slowly warm to room temperature overnight.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of 2 M HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as recrystallization from a solvent system like ethyl acetate/hexanes or by column chromatography on silica gel, to yield this compound as a white to off-white solid.

Causality in Experimental Choices
  • Low Temperature (-78 °C): The stability of the 5-lithiated pyrimidine intermediate is paramount. At higher temperatures, this highly reactive species can undergo decomposition or unwanted side reactions. A dry ice/acetone bath provides a reliable and accessible means to maintain this low temperature.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the n-BuLi and the lithiated intermediate.

  • Stoichiometry: A slight excess of n-BuLi ensures complete consumption of the starting bromide. A slight excess of the borate ester is used to efficiently trap the organolithium species.

  • Acidic Work-up: The initial product of the reaction is a boronate ester. Acidic hydrolysis is required to convert this ester to the final boronic acid.

Characterization of this compound

As of the writing of this guide, detailed experimental characterization data for this compound is not publicly available. However, based on the known spectroscopic data of closely related pyrimidine and boronic acid derivatives, we can predict the expected analytical signatures.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR - A singlet for the proton at the 4- and 6-positions of the pyrimidine ring (around δ 8.5-9.0 ppm). - A septet for the methine proton of the isopropoxy group (around δ 5.3-5.5 ppm). - A doublet for the methyl protons of the isopropoxy group (around δ 1.3-1.5 ppm). - A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O.
¹³C NMR - Resonances for the pyrimidine ring carbons (typically in the range of δ 150-170 ppm). - A resonance for the carbon bearing the boron atom (ipso-carbon), which may be broad or unobserved due to quadrupolar relaxation. - A resonance for the methine carbon of the isopropoxy group (around δ 70-75 ppm). - A resonance for the methyl carbons of the isopropoxy group (around δ 20-25 ppm).
Mass Spec. - [M+H]⁺: Expected m/z = 183.09. - [M-H]⁻: Expected m/z = 181.08.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The primary utility of this compound in drug discovery lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of a wide array of biaryl and heteroaryl compounds.

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like our target boronic acid) with an organic halide or triflate. Its tolerance of a broad range of functional groups makes it particularly suitable for the synthesis of complex molecules in the later stages of a drug discovery program.

Suzuki_Miyaura_Coupling pyrimidine_boronic_acid This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) pyrimidine_boronic_acid->catalyst aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->catalyst product Coupled Product catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->catalyst

Sources

The Strategic Synthesis and Application of (2-Isopropoxypyrimidin-5-yl)boronic Acid and Its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Boronic Acid Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its prevalence in natural bioactive molecules, such as nucleic acid bases, has inspired generations of medicinal chemists to explore its synthetic derivatives.[3][4] Among these, pyrimidine-based boronic acids and their esters have emerged as exceptionally versatile building blocks. Their utility is primarily driven by their proficiency in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which provides a robust and efficient method for constructing carbon-carbon bonds.[5][6]

This technical guide focuses on (2-isopropoxypyrimidin-5-yl)boronic acid, a reagent of significant interest due to the strategic placement of the isopropoxy group at the 2-position and the boronic acid moiety at the 5-position. This arrangement offers a valuable synthon for creating complex molecules with applications in oncology and immunology, particularly in the development of kinase inhibitors.[5][7] This document provides an in-depth exploration of the synthesis of the core molecule and its key analogs, a discussion of their chemical reactivity, and a summary of their practical applications in the synthesis of clinically relevant molecules. The protocols and insights provided herein are designed to be a self-validating resource for researchers, scientists, and drug development professionals, enabling them to leverage these powerful intermediates in their own discovery programs.

Core Synthesis Pathway: this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The primary strategy involves the preparation of a key intermediate, 2-isopropoxy-5-bromopyrimidine, followed by a lithium-halogen exchange and subsequent borylation.

Part 1: Synthesis of the 2-Isopropoxy-5-bromopyrimidine Intermediate

The precursor is synthesized from the widely available 5-bromo-2-chloropyrimidine. The 2-chloro substituent is readily displaced by an alkoxide in a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol (5 equivalents). To the stirred alcohol at 0 °C, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.

  • Nucleophilic Substitution: Dissolve 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).[8] Add this solution dropwise to the freshly prepared sodium isopropoxide solution at room temperature.

  • Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-isopropoxy-5-bromopyrimidine.[8]

Part 2: Borylation via Lithium-Halogen Exchange

This pivotal step transforms the aryl bromide into the desired boronic acid. The procedure requires anhydrous conditions and low temperatures to manage the reactive organolithium intermediate. The following protocol is adapted from the successful synthesis of the analogous 2-methoxy-5-pyrimidylboronic acid.[5]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-isopropoxy-5-bromopyrimidine (1.0 equivalent) in anhydrous THF.

  • Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (n-BuLi, 1.1 equivalents, typically 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete exchange.

  • Borylation: Add triisopropyl borate (B(OiPr)₃, 1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at this temperature for an additional 2 hours.

  • Quench and Isolation: Slowly warm the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Acidify the aqueous layer to pH ~2 with 2 M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Borylation A 5-Bromo-2-chloropyrimidine C 2-Isopropoxy-5-bromopyrimidine A->C Nucleophilic Substitution THF, Reflux B Sodium Isopropoxide (from Isopropanol + NaH) B->C D 2-Isopropoxy-5-bromopyrimidine F 2-Isopropoxy-5-lithiopyrimidine (Intermediate) D->F Lithium-Halogen Exchange E n-BuLi, THF, -78 °C E->F H This compound F->H Borylation & Hydrolysis G Triisopropyl borate G->H

Figure 1: Synthetic workflow for this compound.

Analogs of this compound: Synthesis and Properties

The versatility of the pyrimidine-5-boronic acid core allows for extensive analog synthesis, enabling fine-tuning of steric and electronic properties for structure-activity relationship (SAR) studies. Variations can be introduced at the 2-position (alkoxy group) and by replacing the alkoxy group with other functionalities.

Synthesis of Key Analogs
  • (2-Alkoxypyrimidin-5-yl)boronic acids (Methoxy, Ethoxy, etc.): These are synthesized following the same general procedure as the isopropoxy analog, simply by substituting the corresponding alcohol (methanol, ethanol) in the initial nucleophilic substitution step.[5]

  • (2-Aminopyrimidin-5-yl)boronic acid: This important analog is typically prepared from 2-amino-5-bromopyrimidine. The amino group often requires protection (e.g., as a silyl amine) before the lithium-halogen exchange to prevent interference from the acidic N-H protons.[9]

  • (2-Chloropyrimidin-5-yl)boronic acid: This analog can be prepared from 2,5-dichloropyrimidine via a selective lithium-halogen exchange or, more commonly, through a palladium-catalyzed Miyaura borylation of 5-bromo-2-chloropyrimidine with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[1]

Alternative Synthetic Route: Palladium-Catalyzed Borylation

An increasingly popular alternative to lithium-halogen exchange is the Miyaura borylation reaction. This method offers milder reaction conditions and broader functional group tolerance.[10]

General Protocol (for Pinacol Ester):

  • Reaction Setup: In a reaction vessel, combine the 2-alkoxy-5-bromopyrimidine (1.0 equivalent), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equivalents), and a base such as potassium acetate (KOAc) or potassium phosphate (K₃PO₄) (2-3 equivalents).

  • Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Reaction Execution: Add an anhydrous, degassed solvent (e.g., dioxane or toluene) and heat the mixture (typically 80-100 °C) under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the resulting pinacol boronate ester by column chromatography. The pinacol ester can often be used directly in subsequent coupling reactions or hydrolyzed to the boronic acid if required.

G Start 2-Alkoxy-5-bromopyrimidine Product 2-Alkoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (Pinacol Boronate Ester) Start->Product Miyaura Borylation Dioxane, 80-100 °C Reagents Bis(pinacolato)diboron (B₂pin₂) Base (e.g., KOAc) Pd Catalyst (e.g., Pd(dppf)Cl₂) Reagents->Product Final (2-Alkoxypyrimidin-5-yl)boronic acid Product->Final Hydrolysis (e.g., acid/base)

Figure 2: Miyaura borylation workflow for pinacol ester synthesis.
Comparative Data of Selected Analogs

The choice of analog can significantly impact the downstream reactivity and the biological activity of the final product. The table below summarizes key characteristics of representative analogs.

Compound NameStructureMolecular Weight ( g/mol )Typical Synthetic RouteKey Applications & Notes
This compound C₇H₁₁BN₂O₃181.99Li-Halogen ExchangeIntermediate for kinase inhibitors.
(2-Methoxypyrimidin-5-yl)boronic acid [5]C₅H₇BN₂O₃153.93Li-Halogen ExchangeSynthesis of antitumor isoquinoline ketone derivatives.[6]
(2-Ethoxypyrimidin-5-yl)boronic acid C₆H₉BN₂O₃167.96Li-Halogen ExchangeAnalog for SAR studies.
(2-Aminopyrimidin-5-yl)boronic acid [9][11]C₄H₆BN₃O₂138.92Li-Halogen Exchange (with protection)Important building block for various bioactive compounds.[9]
(2-Chloropyrimidin-5-yl)boronic acid pinacol ester C₁₀H₁₄BClN₂O₂240.50Miyaura BorylationVersatile intermediate for sequential cross-coupling reactions.

Key Reactions and Synthetic Utility

The primary value of this compound and its analogs lies in their application in palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.

Suzuki-Miyaura Coupling

This is the most common application, enabling the coupling of the pyrimidine core with a wide range of aryl or heteroaryl halides (or triflates). This reaction is fundamental to building the complex bi-aryl structures often found in kinase inhibitors.[5]

G A This compound D 2-Isopropoxy-5-(hetero)arylpyrimidine (Coupled Product) A->D B Aryl/Heteroaryl Halide (R-X) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) C->D Suzuki-Miyaura Coupling

Figure 3: General schematic for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling

While less common for boronic acids directly, the precursor 2-isopropoxy-5-bromopyrimidine is an excellent substrate for Sonogashira coupling with terminal alkynes. This reaction introduces an alkynyl moiety at the 5-position, which can be a key structural element or a handle for further functionalization.[2]

In-Practice: Application in Drug Discovery

The 2-alkoxypyrimidin-5-yl scaffold is a privileged structure in modern oncology and immunology drug design. Its ability to form critical hydrogen bonds and engage in favorable interactions within the ATP-binding pockets of kinases makes it a sought-after motif.

Structure-Activity Relationship (SAR) Insights

SAR studies on various classes of kinase inhibitors have revealed key insights into the role of the 2-alkoxypyrimidine moiety:

  • The 2-Alkoxy Group: The nature of the alkoxy group (methoxy, isopropoxy, etc.) can modulate solubility, metabolic stability, and potency. The isopropoxy group, for instance, can provide a balance of lipophilicity and steric bulk that may enhance binding affinity or improve pharmacokinetic properties compared to a smaller methoxy group.[3][4]

  • The Pyrimidine Nitrogens: The nitrogen atoms of the pyrimidine ring are crucial hydrogen bond acceptors, often interacting with the "hinge" region of the kinase ATP-binding site. This interaction is a primary anchor for many kinase inhibitors.

  • The 5-Position Substituent: The Suzuki coupling at the 5-position allows for the introduction of diverse aryl and heteroaryl groups that can be tailored to occupy specific sub-pockets of the target kinase, thereby driving potency and selectivity.

Case Study: Building Blocks for Kinase Inhibitors

(2-Alkoxypyrimidin-5-yl)boronic acids are key intermediates in the synthesis of inhibitors for several important kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

  • CDK Inhibitors: Dysregulation of CDKs is a hallmark of many cancers. Numerous CDK inhibitors feature a 2-aminopyrimidine or 2-alkoxypyrimidine core. The synthesis of these complex molecules often relies on a Suzuki coupling between a pyrimidine boronic acid analog and a functionalized heterocyclic halide to construct the core bi-aryl structure of the drug.[5][7]

  • JAK Inhibitors: The JAK-STAT signaling pathway is critical in immune response and hematopoiesis, and its dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms.[][13] Several JAK inhibitors in development or on the market utilize a pyrimidine core. The synthesis of these agents frequently involves coupling a pyrimidine boronic acid or its precursor to another heterocyclic component, highlighting the strategic importance of these building blocks.[14][15]

Conclusion

This compound and its structural analogs are high-value, versatile reagents in the drug discovery toolkit. Their synthesis, though requiring careful control of reaction conditions, is accessible through established organometallic and palladium-catalyzed methodologies. The true power of these compounds lies in their ability to serve as modular building blocks for the rapid construction of complex molecular architectures, particularly for targeting challenging therapeutic targets like kinases. A thorough understanding of their synthesis, reactivity, and SAR provides a strategic advantage to medicinal chemists aiming to develop the next generation of targeted therapeutics.

References

  • Moody, C. J., & Roff, G. J. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(5), 798–807. Available from: [Link]

  • Kubota, K., & Ito, H. (2015). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 11, 2698–2704. Available from: [Link]

  • Hassan, A. E. A., et al. (2020). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. RSC Medicinal Chemistry, 11(8), 923-939. Available from: [Link]

  • Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(1), 10-30. Available from: [Link]

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(2-Isopropoxypyrimidin-5-yl)boronic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

(2-Isopropoxypyrimidin-5-yl)boronic acid has emerged as a valuable building block in contemporary drug discovery and organic synthesis. Its unique structural motif, featuring an isopropoxy-substituted pyrimidine ring, offers a versatile platform for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, characterization, and application of this important reagent, with a focus on practical, field-proven methodologies for researchers and scientists in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of Pyrimidine Boronic Acids

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved therapeutic agents.[1][2] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a desirable component in the design of novel drug candidates. Boronic acids, in turn, are indispensable reagents for the construction of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling reaction.[3][4] The convergence of these two chemical entities in molecules like this compound provides a powerful tool for the rapid exploration of chemical space and the optimization of lead compounds.[2]

This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in the synthesis of biologically relevant molecules.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step sequence, starting from a readily available precursor and proceeding through a key borylation step.

Step 1: Synthesis of the Precursor, 5-Bromo-2-isopropoxypyrimidine

The critical precursor for the target boronic acid is 5-bromo-2-isopropoxypyrimidine. This intermediate can be prepared from 5-bromo-2-chloropyrimidine and isopropanol.

  • To a solution of isopropanol (5 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of sodium isopropoxide.

  • Add a solution of 5-bromo-2-chloropyrimidine (1 equivalent) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench cautiously with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-isopropoxypyrimidine.

Step 2: Borylation of 5-Bromo-2-isopropoxypyrimidine

The conversion of 5-bromo-2-isopropoxypyrimidine to the corresponding boronic acid can be accomplished via a lithium-halogen exchange followed by quenching with a borate ester. This method is widely used for the synthesis of aryl and heteroaryl boronic acids.[4][5]

  • Caution: This reaction involves the use of pyrophoric n-butyllithium and should be performed under strictly anhydrous conditions by trained personnel.

  • Dissolve 5-bromo-2-isopropoxypyrimidine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, typically a 2.5 M solution in hexanes, 1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • In a separate flask, prepare a solution of triisopropyl borate (B(Oi-Pr)₃, 1.5 equivalents) in anhydrous THF and cool it to -78 °C.

  • Transfer the lithiated pyrimidine solution to the triisopropyl borate solution via cannula, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the pH is acidic.

  • Stir the biphasic mixture vigorously for 1-2 hours to hydrolyze the boronate ester.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Figure 1: General workflow for the synthesis of this compound.

Characterization and Stability Considerations

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Technique Expected Observations
¹H NMR Signals corresponding to the pyrimidine ring protons, the isopropoxy methine proton (a septet), and the isopropoxy methyl protons (a doublet). The B(OH)₂ protons may appear as a broad singlet.
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring and the isopropoxy group.
MS (ESI) The expected molecular ion peak [M+H]⁺ or [M-H]⁻.

Note: Specific chemical shifts will depend on the solvent and instrument used.

Stability and Handling

Heterocyclic boronic acids, particularly those with nitrogen atoms, can be prone to decomposition, including protodeboronation.[6] While the 2-isopropoxy group is electronically different from an amino group, which is known to influence stability, care should still be taken when handling and storing this compound. It is advisable to store the compound under an inert atmosphere at low temperatures to minimize degradation. For applications requiring prolonged reaction times or harsh conditions, in situ generation or the use of more stable boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates, may be beneficial.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds with various aryl and heteroaryl halides.[7] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl structures.[3]

Experimental Protocol: General Suzuki-Miyaura Coupling
  • To a reaction vessel, add the aryl or heteroaryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the layers, and extract the aqueous phase with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Pd(II)_Complex R-Pd(II)-X Pd(0)->Pd(II)_Complex Oxidative Addition Transmetalation_Complex R-Pd(II)-Ar Pd(II)_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0) Reductive Elimination Product R-Ar Transmetalation_Complex->Product RX R-X (Aryl Halide) RX->Pd(II)_Complex ArBOH2 Ar-B(OH)2 (Boronic Acid) ArBOH2->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex molecules, particularly in the context of drug discovery. While its synthesis requires careful handling of organometallic intermediates, the established methodologies for related compounds provide a reliable roadmap for its preparation. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the introduction of the 2-isopropoxypyrimidine moiety into a wide range of scaffolds, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. As the demand for new and effective pharmaceuticals continues to grow, the importance of key building blocks like this compound in the synthetic chemist's toolbox is undeniable.

References

  • Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • About Suzuki's coupling? (2017, March 25). ResearchGate. Retrieved January 16, 2026, from [Link]

  • US Patent for Pyrimidine compounds Patent (Patent # 6,710,052 B2). (n.d.). Justia Patents. Retrieved January 16, 2026, from [Link]

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  • CN106916112B - Pyrimidine derivative, preparation method and medical application thereof. (n.d.). Google Patents.
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  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • US Patent for Pyrimidine derivatives and processes for the preparation thereof Patent (Patent # 5,521,184 A). (n.d.). Justia Patents. Retrieved January 16, 2026, from [Link]

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Methodological & Application

The Rising Star of Kinase Inhibition: Applications of (2-Isopropoxypyrimidin-5-yl)boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic design and synthesis of small molecule inhibitors remain a cornerstone of therapeutic innovation. Among the vast arsenal of chemical building blocks available to medicinal chemists, heterocyclic boronic acids have emerged as particularly valuable scaffolds. This guide delves into the multifaceted applications of (2-Isopropoxypyrimidin-5-yl)boronic acid , a versatile reagent that has proven instrumental in the development of potent and selective kinase inhibitors. Its unique structural and electronic properties offer a distinct advantage in crafting molecules that can effectively target key signaling pathways implicated in cancer and other diseases.

The pyrimidine core is a privileged structure in medicinal chemistry, frequently found in molecules that interact with biological targets due to its resemblance to the nucleobases of DNA and RNA. The strategic incorporation of an isopropoxy group at the 2-position and a boronic acid at the 5-position of the pyrimidine ring endows this molecule with a specific reactivity profile, making it an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a workhorse in pharmaceutical development, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.

This document will provide an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of inhibitors for two critical kinase targets: Anaplastic Lymphoma Kinase (ALK) and Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). We will provide detailed experimental protocols, analyze structure-activity relationships, and present data that underscores the significance of this reagent in the ongoing quest for novel therapeutics.

Core Applications in Kinase Inhibitor Synthesis

The 2-isopropoxypyrimidine moiety is a key pharmacophore in a number of kinase inhibitors. The isopropoxy group can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the pyrimidine ring serves as a rigid scaffold for the attachment of other functional groups that can enhance potency and selectivity. The boronic acid functionality at the 5-position provides a convenient handle for the introduction of diverse aryl and heteroaryl substituents via Suzuki-Miyaura coupling, allowing for the systematic exploration of structure-activity relationships (SAR).

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a critical role in the development of the nervous system.[1] However, chromosomal rearrangements involving the ALK gene can lead to the formation of oncogenic fusion proteins, such as EML4-ALK, which are potent drivers of tumorigenesis in several cancers, most notably non-small cell lung cancer (NSCLC).[1][2] These fusion proteins lead to constitutive activation of the ALK kinase domain, triggering downstream signaling cascades that promote cell proliferation and survival, including the RAS-RAF-MEK-ERK and JAK-STAT pathways.[1][3]

The development of small molecule ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC.[2] this compound is a key building block in the synthesis of potent ALK inhibitors, such as Ceritinib (LDK378).[4] The 2-isopropoxypyrimidine core of these inhibitors typically occupies the adenine-binding region of the ALK kinase domain, with the isopropoxy group forming a key hydrogen bond with a backbone amide in the hinge region. The substituent introduced via the boronic acid can then be tailored to occupy the solvent-exposed region, allowing for optimization of pharmacokinetic and pharmacodynamic properties.

ALK_Signaling_Pathway cluster_pathways Downstream Signaling Pathways Ligand Ligand (e.g., Growth Factor) ALK_receptor ALK Receptor Tyrosine Kinase EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) RAS RAS EML4_ALK->RAS JAK JAK EML4_ALK->JAK PI3K PI3K EML4_ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound -derived Inhibitor (e.g., Ceritinib) Inhibitor->EML4_ALK

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Point of Inhibition.
TGF-β Type I Receptor (ALK5) Inhibition

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of a wide range of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[5][6] Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis.[5][7] TGF-β ligands initiate signaling by binding to and bringing together type I (e.g., ALK5) and type II serine/threonine kinase receptors.[6] The type II receptor then phosphorylates and activates the type I receptor, which in turn phosphorylates downstream effector proteins, primarily the SMAD proteins (SMAD2 and SMAD3).[6] Phosphorylated SMADs then translocate to the nucleus to regulate the transcription of target genes.

This compound is a valuable precursor for the synthesis of potent and selective inhibitors of ALK5. These inhibitors typically act as ATP-competitive agents, binding to the kinase domain of ALK5 and preventing its autophosphorylation and the subsequent phosphorylation of SMADs.[2] By blocking the TGF-β signaling cascade, these inhibitors can have therapeutic benefits in diseases characterized by excessive TGF-β activity.

TGFB_Signaling_Pathway cluster_nucleus TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 ALK5 ALK5 (TGF-β Receptor I) TGFBR2->ALK5 Activates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (e.g., Fibrosis, Cell Cycle Arrest) SMAD_complex->Gene_Transcription Nucleus Nucleus Inhibitor This compound -derived ALK5 Inhibitor Inhibitor->ALK5

TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Data Presentation: In Vitro Activity of Derived Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors synthesized using scaffolds related to this compound. This data highlights the potency of these compounds against their respective kinase targets.

Compound IDTarget KinaseAssay TypeIC50 (nM)Cell LineReference
ALK5 Inhibitor IIALK5Autophosphorylation4HepG2[2]
ALK5 Inhibitor IIALK5TGF-β Cellular Assay18HepG2[2]
ALK5 Inhibitor IIALK5Binding Assay23HepG2[2]
Ceritinib (LDK378)ALKCell-based Assay27-35-[8]
Ceritinib (LDK378)IGF-1RCell-based Assay~135-189-[8]
Ceritinib (LDK378)InsRCell-based Assay~135-189-[8]
Ceritinib (LDK378)ROS1Cell-based Assay~135-189-[8]

Note: The IC50 values for Ceritinib are presented as a range based on the reported 5-11 fold lower potency against IGF-1R, InsR, and ROS1 compared to ALK.

Experimental Protocols

The following section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling reaction using a pyrimidine boronic acid, adapted from established methodologies for similar substrates.[3][5][9] This protocol serves as a robust starting point for the synthesis of diverse kinase inhibitors.

Representative Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

Objective: To synthesize a 5-aryl-2-isopropoxypyrimidine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equivalent)

  • Aryl halide (e.g., aryl bromide) (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.05 equivalents, 5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄]) (2.0-2.5 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture (4:1) or Toluene)

  • Schlenk flask or microwave reaction vial

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a clean and dry Schlenk flask or microwave reaction vial, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (2.0-2.5 eq.).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq.).

  • Solvent Addition: Add the degassed solvent to the reaction mixture via a syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction:

    • Conventional Heating: Place the reaction flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Microwave Irradiation: If using a microwave reactor, set the temperature to 100-120 °C and the reaction time as determined by initial optimization studies.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-isopropoxypyrimidine derivative.

Suzuki_Workflow Start Start Setup Reaction Setup: - this compound - Aryl Halide - Base Start->Setup Inert Establish Inert Atmosphere (Nitrogen or Argon) Setup->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat Reaction Mixture (Conventional or Microwave) Solvent->Reaction Monitor Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product: 5-Aryl-2-isopropoxypyrimidine Purify->Product

Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

This compound has firmly established itself as a high-value building block in medicinal chemistry. Its utility in the construction of potent and selective kinase inhibitors, exemplified by its application in the synthesis of ALK and ALK5 inhibitors, underscores its importance in the development of targeted therapies for cancer and other diseases. The straightforward and versatile nature of its application in Suzuki-Miyaura cross-coupling reactions allows for the rapid generation of diverse chemical libraries, facilitating the crucial process of lead optimization in drug discovery. As our understanding of the kinome and its role in disease continues to expand, the demand for sophisticated and adaptable chemical tools like this compound is set to grow, paving the way for the next generation of innovative medicines.

References

  • de Lera, A. R., & Al-Tel, T. H. (2021). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Molecules, 26(11), 3321. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., & Conlon, K. (2013). A broad-spectrum antibacterial that interferes with the pathogenic mechanisms of the type III secretion system. Journal of bacteriology, 195(18), 4149-4159.
  • Hallberg, B., & Palmer, R. H. (2013). Anaplastic lymphoma kinase: signalling in development and disease. Biochemical Society Transactions, 41(4), 1014-1019. [Link]

  • Talwelkar, S. S., et al. (2023). Pharmacological profiling reveals functional heterogeneity of an ALK-rearranged NSCLC tumor. Molecular Oncology.
  • Zhang, S., Wang, F., Keats, J. A., et al. (2015). Crizotinib-resistant mutants of EML4-ALK identified in a comprehensive screen are sensitive to a next-generation ALK inhibitor, Alectinib. Clinical Cancer Research, 21(12), 2749-2757.
  • Derynck, R., & Zhang, Y. E. (2003). Smad-dependent and Smad-independent pathways in TGF-β family signalling.
  • Bertin Bioreagent. (n.d.). ALK5 Inhibitor II - Biochemicals - CAT N°: 14794. Retrieved from [Link]

  • Friboulet, L., Li, N., Katayama, R., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non–small cell lung cancer. Cancer discovery, 4(6), 662-673.
  • Owen, D. R., et al. (2014). Clinical development and approval of second generation ALK inhibitors for ALK rearranged lung cancer.
  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 clinical trials. Journal of medicinal chemistry, 56(14), 5675-5690.

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The Versatile Building Block: (2-Isopropoxypyrimidin-5-yl)boronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrimidines

In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold stands as a cornerstone. Its prevalence in biologically active molecules, including several approved pharmaceuticals, drives a continuous demand for versatile and efficiently functionalized pyrimidine building blocks. (2-Isopropoxypyrimidin-5-yl)boronic acid has emerged as a particularly valuable reagent in this context. Its unique electronic properties and steric profile make it an excellent partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides an in-depth exploration of this compound, offering detailed protocols, mechanistic insights, and practical considerations for its use in the synthesis of complex molecules. A prominent example of its application is in the synthesis of the FDA-approved anti-cancer drug, Sonidegib, a Smoothened (Smo) antagonist used in the treatment of basal cell carcinoma.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for its successful application and safe handling.

PropertyValueSource
CAS Number 870521-32-7N/A
Molecular Formula C₇H₁₁BN₂O₃N/A
Molecular Weight 181.99 g/mol N/A
Appearance Typically an off-white to pale yellow solidGeneral knowledge
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. For long-term storage, temperatures of -20°C to -80°C are recommended.N/A

Handling and Stability Considerations:

Boronic acids, particularly heteroaryl boronic acids, can be susceptible to decomposition pathways such as protodeboronation, especially under harsh basic conditions or at elevated temperatures. While the 2-isopropoxy group offers some steric protection, careful handling is still advised. It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) when setting up reactions to minimize oxidation and moisture-induced degradation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed coupling of an organoboron compound (like this compound) with an organic halide or triflate.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Boronate [R²B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetalation Boronic_Acid R²B(OH)₂ (this compound) Boronic_Acid->Boronate Activation Base Base (e.g., K₂CO₃, K₃PO₄) RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product Aryl_Halide R¹-X (Aryl/Heteroaryl Halide) Aryl_Halide->OxAdd Sonidegib_Synthesis Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Aryl_Bromide Aryl Bromide Intermediate (N-(6-bromopyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide) Aryl_Bromide->Suzuki_Coupling Sonidegib Sonidegib Suzuki_Coupling->Sonidegib

Application Notes & Protocols: (2-Isopropoxypyrimidin-5-yl)boronic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds are paramount, with the pyrimidine ring system being a privileged structure found in a multitude of therapeutic agents, including antiviral and anticancer drugs.[1][2] (2-Isopropoxypyrimidin-5-yl)boronic acid has emerged as a key building block for the synthesis of complex molecules, valued for its ability to introduce a functionalized pyrimidine moiety through robust carbon-carbon bond-forming reactions.[3][4]

Boronic acids, as a class, are organoboron compounds celebrated for their versatility, low toxicity, and relative stability compared to other organometallic reagents.[3][5] Their unique electronic properties also make them effective as enzyme inhibitors, further expanding their role in pharmaceutical development.[3][6][7] This guide provides an in-depth exploration of the experimental setup for reactions involving this compound, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern organic synthesis.[8][9] We will delve into the causality behind procedural choices, offer detailed protocols, and provide troubleshooting insights to empower researchers in their synthetic endeavors.

Compound Profile and Safe Handling

Proper handling and storage are critical to maintaining the integrity and reactivity of boronic acids. While relatively stable, they are susceptible to environmental conditions that can compromise experimental outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 870778-91-9
Molecular Formula C₇H₁₁BN₂O₃
Molecular Weight 182.0 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Storage and Stability

Boronic acids are generally stable solids but can be mildly hygroscopic, meaning they can absorb moisture from the air.[10][11] This moisture uptake can lead to caking and potential degradation over time.[11]

  • Core Recommendation: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12] For long-term storage, keeping the material under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent both moisture absorption and potential oxidation.[13]

  • Causality: The boron atom in boronic acids is electron-deficient, making it susceptible to nucleophilic attack by water, which can initiate decomposition pathways like protodeboronation. An inert atmosphere displaces moisture and oxygen, preserving the compound's reactivity.

Safe Handling and Personal Protective Equipment (PPE)

While boronic acids are less hazardous than many organometallic reagents, prudent laboratory practices are essential.[5]

  • Avoid Dust Formation: Handle the solid material in a well-ventilated area or a fume hood to minimize inhalation of dust particles.[12][13]

  • Personal Protective Equipment: Always wear standard PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][13]

  • In case of Contact: This compound may cause skin and eye irritation.[13] If contact occurs, wash the affected skin area thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[13]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application for this compound, enabling the formation of a C-C bond between the pyrimidine ring and an aryl or vinyl (pseudo)halide.[8][9] Understanding the mechanism and the role of each component is key to designing a successful experiment.

The Catalytic Cycle: A Mechanistic Overview

The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (the isopropoxy-pyrimidine moiety) to the palladium center, displacing the halide. The formation of a boronate species [R²-B(OH)₃]⁻ is crucial for this step to proceed efficiently.[14][15]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B BorateWaste X-B(OH)₂ + Base Transmetal->BorateWaste RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Halide R¹-X Halide->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Components: A Causal Approach

The success of a Suzuki-Miyaura coupling hinges on the careful selection of four key components: the catalyst, ligand, base, and solvent.

  • Palladium Catalyst: While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern palladium pre-catalysts are often more robust and efficient.[1] These pre-catalysts, often paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), are particularly adept at coupling less reactive partners like aryl chlorides and sterically hindered substrates.[14][16] Pd(II) sources like Pd(dppf)Cl₂ are also common and are reduced in situ to the active Pd(0) species.[8]

  • Base: The base is not merely a spectator; it is essential for activating the boronic acid.[14] Stronger bases can accelerate the reaction but may also promote side reactions.

    • Common Choices: Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), and Cesium Carbonate (Cs₂CO₃) are frequently used.[8][9]

    • Causality: For heteroaryl boronic acids, which can be prone to decomposition (protodeboronation), K₃PO₄ is often an excellent choice as it is effective without being overly harsh.[17][18] The base reacts with the boronic acid to form a tetrahedral boronate anion, which is more nucleophilic and readily transfers its organic group to the palladium center.[15]

  • Solvent: The solvent system must solubilize the reagents and facilitate the interaction between the organic and inorganic components.

    • Common Choices: Aprotic polar solvents like 1,4-Dioxane, Tetrahydrofuran (THF), or Dimethylformamide (DMF) are standard, often used with water as a co-solvent.[8][9]

    • Causality: The aqueous phase is critical for dissolving the inorganic base, which in turn allows for the formation of the water-soluble boronate species required for transmetalation.[19] A ratio of 4:1 to 10:1 organic solvent to water is a common starting point.[16][19]

  • Coupling Partner (Organohalide): The reactivity of the C-X bond directly impacts reaction conditions. The typical order of reactivity is I > OTf > Br >> Cl.[9] Couplings with more stable aryl chlorides often require more active catalysts and higher temperatures.

Detailed Experimental Protocol: A General Workflow

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials and Equipment
  • This compound

  • Aryl bromide (or other suitable electrophile)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄)

  • Degassed solvents (e.g., 1,4-Dioxane and Water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with vacuum pump

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • TLC plates or LC-MS for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[16][18]

    • Causality: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the undesirable homocoupling of the boronic acid, reducing the yield of the desired product.[16][20]

  • Add Catalyst and Solvents: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 1-5 mol%). Subsequently, add the degassed solvent system (e.g., 1,4-Dioxane and water, 5:1 v/v) via syringe.[16] The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed flask in a pre-heated oil bath (typically 80–100 °C) and stir the mixture vigorously.[18]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material (aryl bromide) is consumed.[16]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer successively with water and brine.[16]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final product.[16]

Workflow A 1. Add Solids (Boronic Acid, Halide, Base) to dry Schlenk flask B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) A->B C 3. Add Catalyst & Degassed Solvents (Under inert atmosphere) B->C D 4. Heat & Stir (80-100°C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E E->D Incomplete F 6. Cool & Workup (Dilute, Wash, Extract) E->F Complete G 7. Isolate & Purify (Dry, Concentrate, Column Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

The optimal conditions can vary based on the specific aryl halide used. The table below summarizes starting points for optimization.

Table 2: Example Conditions for Suzuki Coupling with Heteroaryl Boronic Acids

EntryElectrophile (R¹-X)Catalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)
14-BromoanisolePd(dppf)Cl₂ (3%)K₃PO₄ (2.0)Dioxane/H₂O (5:1)9012-18
23-BromopyridinePd(PPh₃)₄ (5%)K₂CO₃ (2.0)DMF/H₂O (4:1)10016
34-ChlorotolueneXPhos Pd G3 (2%)K₃PO₄ (2.5)t-Amyl Alcohol11024
4PhenyltriflatePd(OAc)₂ (2%) + SPhos (4%)Cs₂CO₃ (2.0)Toluene/H₂O (10:1)1008

Note: This data is representative and compiled from literature on similar substrates. Yields are typically moderate to excellent but require empirical optimization.[17][18][21][22]

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Incorrect base or solvent.1. Use a fresh bottle of catalyst or a more active pre-catalyst.2. Improve the degassing procedure for solvents and the reaction vessel.[16]3. Screen alternative bases (e.g., Cs₂CO₃) and solvent systems (e.g., DMF, THF).
Protodeboronation 1. The boronic acid is unstable under the reaction conditions (common for electron-deficient heteroaryls).2. Base is too strong or temperature is too high.1. Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) or a diethanolamine adduct before the reaction.[8][23]2. Use a milder base (e.g., KF) or lower the reaction temperature.[14]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere from start to finish.[16][20]
Stalled Reaction Catalyst deactivation or inhibition by halide ions.Add a fresh portion of the catalyst. For reactions with aryl bromides or iodides, using ligands that are resistant to halide inhibition can be beneficial.[15]
References
  • Lab Alley. (n.d.). How to Store Boric Acid. Available at: [Link]

  • U.S. Borax. (n.d.). Borate handling and storage. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Bell, M. L., et al. (2003). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ResearchGate. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Campos, P. J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Iqbal, M. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. Available at: [Link]

  • Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]

  • Pinheiro, P. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

  • Zhao, B., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]

  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • ResearchGate. (n.d.). Reagents: (a) L‐Selectride, PhNTf2 (b) Pyrimidin‐5‐ylboronic acid... Available at: [Link]

  • Acros Pharmatech. (n.d.). This compound. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Applications of Boronic Acid-Containing Polymers. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-pyrimidine pinacol borate.
  • ACS Publications. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Stanovnik, B., et al. (2012). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Available at: [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of (2-Isopropoxypyrimidin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Isopropoxypyrimidine Moiety

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents.[1][2] The specific functionalization of this heterocycle is pivotal in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. (2-Isopropoxypyrimidin-5-yl)boronic acid has emerged as a valuable building block in drug discovery, enabling the introduction of this substituted pyrimidine ring into complex molecular architectures.[3] The isopropoxy group at the 2-position can influence solubility, metabolic stability, and target engagement.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[4][5] Its high functional group tolerance and generally mild reaction conditions have made it an indispensable tool in the synthesis of complex organic molecules.[6] This guide provides a detailed exploration of palladium-catalyzed Suzuki-Miyaura coupling reactions utilizing this compound, offering insights into catalyst selection, reaction optimization, and practical laboratory protocols for researchers in drug development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (or triflate), forming a Pd(II) intermediate.[4][7]

  • Transmetalation: The organic group from the organoboron species (in this case, the 2-isopropoxypyrimidinyl group) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10][11]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8][10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Halide R¹-Pd(II)Ln-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation R²-B(OR)₂ (Base) PdII_Coupling R¹-Pd(II)Ln-R² Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with this compound

Heteroaryl boronic acids, particularly those containing nitrogen, can present unique challenges. The Lewis basic nitrogen atom of the pyrimidine ring can potentially coordinate to the palladium center, leading to catalyst inhibition. Furthermore, electron-deficient heteroaryl boronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields.[12][13][14][15]

Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore critical to mitigate these issues and achieve a successful coupling.

Recommended Palladium Catalysts and Ligands

The choice of palladium source and ligand is paramount for an efficient reaction. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems often provide superior results, especially for challenging substrates.[6][16]

Catalyst/PrecatalystLigandKey Characteristics & Recommendations
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)A classic, air-stable catalyst. Suitable for simpler couplings but may require higher catalyst loadings and temperatures.[6]
Pd₂(dba)₃ Tris(dibenzylideneacetone)A common Pd(0) source, used in combination with a variety of phosphine ligands.[9]
Pd(OAc)₂ Palladium(II) acetateA Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[9]
Buchwald Precatalysts (e.g., XPhos, SPhos)These are highly active, air-stable Pd(II) precatalysts that feature bulky, electron-rich biarylphosphine ligands. They are excellent for coupling challenging substrates, including heteroaryl chlorides, and often allow for lower catalyst loadings and milder reaction conditions.[13][16]
NHC-Pd Precatalysts (e.g., PEPPSI™-IPr)N-Heterocyclic carbene (NHC) ligated palladium catalysts are known for their high stability and activity. They are particularly effective for cross-coupling reactions involving heteroaryl substrates.[8][16]

Expert Insight: For the coupling of this compound, starting with a Buchwald-type precatalyst (e.g., XPhos Pd G3) or an NHC-Pd catalyst (e.g., PEPPSI™-IPr) is highly recommended. These advanced systems are designed to overcome the challenges associated with heteroaromatic substrates.[16]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl or heteroaryl halide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Experimental_Workflow start Start: Assemble Reagents reagents Aryl Halide (1.0 equiv) This compound (1.2-1.5 equiv) Base (2.0-3.0 equiv) Pd Catalyst (1-5 mol%) start->reagents setup Combine solids in a dry reaction vessel under an inert atmosphere (N₂ or Ar) reagents->setup solvent Add degassed solvent(s) setup->solvent reaction Heat the mixture to the desired temperature (e.g., 80-110 °C) solvent->reaction monitor Monitor reaction progress by TLC or LC-MS reaction->monitor workup Cool to room temperature Perform aqueous workup (e.g., dilute with EtOAc, wash with H₂O and brine) monitor->workup Upon completion purify Dry the organic layer, concentrate, and purify (e.g., column chromatography) workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl or heteroaryl halide (1.0 equivalent)

  • This compound (1.2–1.5 equivalents)

  • Palladium catalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating source

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, the base, and the palladium catalyst.

  • Seal the vessel and purge with an inert gas (e.g., by evacuating and backfilling with nitrogen or argon three times).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Selection of Base and Solvent

The choice of base and solvent is interdependent and can significantly impact the reaction outcome.

BaseRecommended Solvent(s)Notes
K₂CO₃ 1,4-Dioxane/H₂O, Toluene/H₂OA commonly used, moderately strong base. The aqueous phase is often necessary to dissolve the carbonate and facilitate the formation of the active boronate species.[4]
K₃PO₄ 1,4-Dioxane, Toluene, THFA stronger base that is often effective in anhydrous conditions, which can be beneficial in preventing protodeboronation of sensitive boronic acids.[6][16]
Cs₂CO₃ THF, 1,4-DioxaneA strong base that can be highly effective but is also more expensive.[4]
KF THF, DioxaneA milder base that can be useful when base-labile functional groups are present.[9]

Expert Insight: For this compound, starting with K₃PO₄ in an anhydrous solvent like 1,4-dioxane is a robust choice to minimize the risk of protodeboronation.[12][17]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Reaction temperature too low- Use a fresh batch of catalyst or a more active precatalyst (e.g., Buchwald or NHC type).- Ensure thorough degassing of solvents by sparging with an inert gas.- Increase the reaction temperature in increments.
Protodeboronation - Presence of water or protic sources- Prolonged reaction times- Base is too weak- Use anhydrous solvents and a stronger, non-aqueous base like K₃PO₄.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[18]
Homocoupling of Boronic Acid - Presence of oxygen- Certain catalyst/ligand combinations- Ensure the reaction is set up under a strictly inert atmosphere.- Screen different ligands; sometimes a change from a highly electron-rich ligand to a slightly less donating one can mitigate this side reaction.[19]
Difficulty in Purification - Formation of palladium black- Complex reaction mixture- Filter the crude reaction mixture through a pad of Celite® to remove palladium black before concentration.- Re-evaluate the reaction conditions (catalyst, base, solvent) to improve selectivity and simplify the product mixture.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of complex molecules relevant to drug discovery. Success in this transformation hinges on a rational approach to selecting the palladium catalyst, ligand, base, and solvent system. By understanding the underlying catalytic cycle and being mindful of potential side reactions like protodeboronation, researchers can effectively troubleshoot and optimize their reactions. The use of modern, highly active catalyst systems is strongly recommended to achieve high yields and broad substrate scope, ultimately accelerating the discovery and development of new therapeutic agents.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. - ResearchGate. [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F. (2021). [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. - ResearchGate. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. [Link]

  • Simple Synthesis Method Yields Boronic Acid-Based Drugs. (2017). [Link]

  • Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. (2021). [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. (2010). [Link]

  • Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [Link]

  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. | Semantic Scholar. [Link]

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Application Notes and Protocols: Solvent Effects on (2-Isopropoxypyrimidin-5-yl)boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Isopropoxypyrimidin-5-yl)boronic acid is a pivotal building block in contemporary drug discovery, offering a versatile scaffold for the synthesis of complex bioactive molecules through palladium-catalyzed cross-coupling reactions. The success of these transformations, particularly the widely employed Suzuki-Miyaura coupling, is profoundly influenced by the choice of solvent. This guide provides an in-depth analysis of how different solvent systems modulate the reactivity, stability, and ultimately, the synthetic utility of this compound. We will explore the underlying mechanistic principles, offer detailed experimental protocols for solvent screening, and present troubleshooting strategies to empower researchers in optimizing their synthetic routes.

Introduction: The Strategic Importance of this compound

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutics. The introduction of an isopropoxy group at the 2-position and a boronic acid at the 5-position of the pyrimidine ring creates a highly valuable and versatile intermediate. The isopropoxy group can modulate the electronic properties and solubility of the molecule, while the boronic acid functionality serves as a linchpin for the construction of carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction. This reaction's tolerance of a wide range of functional groups makes it an indispensable tool for the late-stage functionalization of complex molecules in drug development pipelines.

However, the reactivity of heteroaryl boronic acids, such as this compound, is not without its challenges. These compounds can be susceptible to decomposition pathways, including protodeboronation, which can significantly impact reaction yields and purity. The choice of solvent is a critical parameter that can either mitigate or exacerbate these issues, directly influencing the efficiency and reproducibility of the coupling reaction.

The Role of Solvents in Modulating Reactivity: A Mechanistic Perspective

The solvent in a Suzuki-Miyaura coupling reaction is not merely an inert medium but an active participant that influences several key steps of the catalytic cycle. Its effects can be broadly categorized into three main areas:

  • Solvation and Solubility: The solvent must effectively dissolve the boronic acid, the coupling partner (typically an aryl or heteroaryl halide), the palladium catalyst, and the base to ensure a homogeneous reaction mixture and facilitate efficient mass transport.

  • Influence on the Catalytic Cycle: Solvents can impact the rates of oxidative addition, transmetalation, and reductive elimination. For instance, polar aprotic solvents can stabilize the charged intermediates in the catalytic cycle, potentially accelerating the reaction.

  • Stability of the Boronic Acid: The solvent's properties, particularly its proticity and polarity, can significantly affect the stability of the boronic acid. Protic solvents, in the presence of a base, can promote protodeboronation, a major side reaction that consumes the boronic acid and reduces the overall yield.

Key Solvent Parameters and Their Impact
Solvent ParameterImpact on this compound Reactivity
Polarity Higher polarity can enhance the solubility of polar reactants and intermediates, potentially increasing the reaction rate. However, very polar solvents may also promote side reactions.
Proticity Protic solvents (e.g., water, alcohols) can participate in hydrogen bonding and act as proton sources, increasing the risk of protodeboronation, especially at elevated temperatures and in the presence of a strong base.
Coordinating Ability Solvents with coordinating atoms (e.g., THF, dioxane, DMF) can interact with the palladium catalyst, influencing its activity and stability.
Aprotic vs. Protic Aprotic solvents are generally preferred to minimize protodeboronation. However, aqueous mixtures are often used to dissolve inorganic bases and can sometimes accelerate the reaction.

Experimental Protocols: A Practical Guide to Solvent Screening

The optimal solvent system for a Suzuki-Miyaura coupling involving this compound is often substrate-dependent. Therefore, a systematic solvent screening is a crucial step in reaction optimization.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvents (see Table 2 for suggestions)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating block or microwave reactor

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent (0.1-0.2 M concentration of the limiting reagent).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Boronic Acid, Aryl Halide, Base catalyst Add Pd Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench and Extract monitor->quench Reaction Complete purify Purify (Column Chromatography) quench->purify product Isolated Product purify->product

Use of (2-Isopropoxypyrimidin-5-yl)boronic acid in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Application of (2-Isopropoxypyrimidin-5-yl)boronic Acid in the Synthesis of Advanced Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of this compound as a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, with over 500 members in the human kinome, represent a class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases. The strategic design of small molecules that can effectively modulate kinase activity is therefore of paramount importance.

This compound has emerged as a critical building block in this endeavor. Structurally, it is a heterocyclic boronic acid derivative featuring a pyrimidine core.[2] Boronic acids are valued for their stability, relatively low toxicity, and versatile reactivity in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] The pyrimidine motif itself is a well-established "hinge-binding" element in a multitude of kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region. The 2-isopropoxy substituent offers a handle to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby enhancing the drug-like characteristics of the final compound.

This document serves as a technical guide, providing in-depth protocols and scientific rationale for the application of this compound in the synthesis of next-generation kinase inhibitors, with a particular focus on its role in the construction of Bruton's Tyrosine Kinase (BTK) inhibitors.

Core Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec family, which plays an indispensable role in B-cell receptor (BCR) signaling pathways.[5][6] The aberrant activation of BTK is linked to the pathophysiology of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders.[5][6] Consequently, BTK has become a high-value therapeutic target.

This compound is a key structural component in several potent BTK inhibitors. Its integration into the molecular framework is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a crucial carbon-carbon bond, linking the pyrimidine ring to another heterocyclic core, thereby assembling the foundational scaffold of the inhibitor.

The BTK Signaling Cascade: A Rationale for Inhibition

Understanding the biological context is crucial for appreciating the significance of BTK inhibition. The BTK signaling pathway is initiated upon antigen binding to the B-cell receptor. This triggers a cascade of phosphorylation events, leading to the activation of BTK. Activated BTK then phosphorylates phospholipase Cγ2 (PLCγ2), which in turn leads to the activation of downstream pathways like NF-κB, promoting B-cell proliferation, survival, and differentiation.[1][5] Inhibiting BTK effectively shuts down this signaling cascade, providing a powerful mechanism to control malignant B-cell growth.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK BTK Lyn_Syk->BTK phosphorylates & activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Signaling Downstream Signaling (NF-κB, MAPK, etc.) IP3_DAG->Signaling activate Proliferation B-Cell Proliferation, Survival & Activation Signaling->Proliferation promotes Inhibitor BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK inhibits Synthesis_Workflow Start Starting Materials: - this compound - Aryl Halide (Ar-X) Reaction Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) - Heat (e.g., 90-100 °C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product (Kinase Inhibitor Scaffold) Purification->Product

Caption: General workflow for kinase inhibitor scaffold synthesis via Suzuki-Miyaura coupling.

Materials:

  • Aryl/Heteroaryl Halide (Ar-X) (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂ (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Inerting the Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is a critical step to remove oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq). Subsequently, add the anhydrous 1,4-dioxane and deionized water in a suitable ratio (e.g., 4:1 v/v). The mixture should be a suspension.

  • Reaction Execution: Equip the flask with a condenser (also under inert gas). Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data and Results

The utility of this compound is demonstrated by its incorporation into several clinically relevant kinase inhibitors. The table below summarizes key examples, highlighting the target kinase and the reported potency.

Kinase Inhibitor (Example)Target KinasePotency (IC₅₀)Therapeutic Area
Ibrutinib BTK0.5 nMB-cell Malignancies [6]
Ceritinib (LDK378) ALK20 nM (enzymatic)Non-Small Cell Lung Cancer [7]
Compound 10j (Example) BTK0.4 nMPreclinical (Leukemia) [6]

This table is illustrative and compiles data from various sources to demonstrate the broad applicability and high potency achieved with scaffolds derived from this building block.

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic tool for the rational design of potent and selective kinase inhibitors. Its robust performance in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to complex molecular architectures. The inherent properties of the isopropoxy-pyrimidine motif offer significant advantages in achieving desired pharmacological profiles. As the field of kinase inhibitor research continues to evolve, the demand for such versatile and privileged building blocks will undoubtedly grow, cementing the role of this compound in the development of future targeted therapies.

References

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI. [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2016). National Institutes of Health (NIH). [Link]

  • Synthesis of a Bruton's Tyrosine Kinase Inhibitor. (2014). Thieme. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. (2022). MDPI. [Link]

  • This compound. Acros Pharmatech. [Link]

  • Synthesis of [13C6]‐Ibrutinib. (2021). ResearchGate. [Link]

  • METHOD FOR PREPARING IBRUTINIB. (2016). European Patent Office. [Link]

  • Synthesis method of ibrutinib intermediate. (2019). Patsnap. [Link]

  • Preparation method of Ibrutinib drug impurity. (2021). Patsnap. [Link]

  • (2-Isopropoxypyridin-3-yl)boronic acid. Oakwood Chemical. [Link]

  • Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor... (2013). PubMed. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024). YouTube. [Link]

  • A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Publishing. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). National Institutes of Health (NIH). [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2005). Wiley-VCH. [Link]

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Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of (2-Isopropoxypyrimidin-5-yl)boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1] Specifically, 2,5-disubstituted pyrimidines are key building blocks in the synthesis of compounds with diverse pharmacological activities, including anticancer and kinase inhibitory properties.[2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a robust strategy for the synthesis of these complex molecules.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction between (2-isopropoxypyrimidin-5-yl)boronic acid and various aryl halides. We will delve into the mechanistic underpinnings of this transformation, offer optimized reaction protocols, and discuss the critical parameters that ensure high-yield and selective synthesis of the desired biaryl products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] Understanding this catalytic cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species.[4][5][6] The reactivity of the aryl halide follows the general trend: I > Br > Cl > F.

  • Transmetalation: This is often the rate-determining step. The organoboron species, activated by a base, transfers its organic group to the Pd(II) complex.[7][8] The base plays a crucial role by forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which facilitates the transfer of the aryl group to the palladium center.[8][9][10]

  • Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex couple and are eliminated as the desired biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]

The Critical Role of the Base

The choice and stoichiometry of the base are critical for a successful Suzuki-Miyaura coupling. The base has several functions:

  • Activation of the Boronic Acid: It reacts with the boronic acid to form a more reactive boronate species.[7][8][10]

  • Formation of Palladium Complexes: It can participate in the formation of palladium alkoxide or hydroxide complexes.[7]

  • Acceleration of Reductive Elimination: It can facilitate the final reductive elimination step.[7]

Commonly used bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength of the base can influence the reaction rate and yield, with stronger bases sometimes accelerating the coupling of less reactive aryl chlorides.[11]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) Product Product (Ar-Ar') PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Biaryl Transmetalation (Ar'-B(OR)₂) PdII_Biaryl->Pd0 Reductive Elimination (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicAcid This compound (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃) caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization may be required for specific substrates.

General Experimental Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up and Purification cluster_analysis 4. Analysis Reagents Combine Aryl Halide, This compound, Base, and Solvent Degas Degas the Mixture (e.g., N₂ sparging) Reagents->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat to Desired Temperature under Inert Atmosphere Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter off Solids Cool->Filter Extract Aqueous Work-up and Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize caption General Experimental Workflow

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Standard Conditions for Aryl Bromides and Iodides

This protocol is suitable for more reactive aryl bromides and iodides.

Materials:

  • Aryl bromide or iodide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Triphenylphosphine (PPh₃) (2-6 mol%) or a more advanced ligand like SPhos or XPhos.

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the solvent mixture (dioxane/water, 4:1).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Under a nitrogen atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Enhanced Conditions for Aryl Chlorides

Aryl chlorides are generally less reactive and often require more active catalyst systems and stronger bases.

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G2 or XPhos-Pd-G3) (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Toluene/Water (10:1) or THF/Water (10:1)

Procedure:

  • Follow the setup procedure as in Protocol 1, using the specified materials for aryl chlorides.

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction closely as prolonged heating can lead to decomposition of the boronic acid.

  • Follow the work-up and purification steps as outlined in Protocol 1.

Data Presentation: Representative Reaction Conditions and Yields

The choice of catalyst, base, and solvent significantly impacts the reaction outcome. Below is a table summarizing typical conditions for the coupling of this compound with various aryl halides.

Aryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O901285-95
3-IodopyridinePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/H₂O100880-90
4-ChlorobenzonitrileSPhos-Pd-G2 (1.5)-K₃PO₄ (2.5)Toluene/H₂O1101675-85
2-BromothiophenePd(dppf)Cl₂ (2)-Cs₂CO₃ (2)DME851088-96

Yields are representative and may vary depending on the specific substrate and reaction scale.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality boronic acid- Inappropriate base or solvent- Use a fresh batch of catalyst or a more active precatalyst.- Ensure thorough degassing and maintain an inert atmosphere.- Use freshly prepared or high-purity boronic acid.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Protodeborylation - Presence of excess water- Prolonged reaction time at high temperature- Base-mediated decomposition- Use anhydrous solvents or a lower water ratio.- Monitor the reaction closely and stop when complete.- Consider using a milder base (e.g., KF) or protecting the boronic acid as a boronate ester.[12]
Homocoupling of Aryl Halide - Catalyst decomposition- Presence of oxygen- Use a more stable ligand or precatalyst.- Ensure the reaction is run under a strictly inert atmosphere.
Formation of Side Products - Reaction temperature too high- Incorrect stoichiometry- Optimize the reaction temperature.- Carefully control the stoichiometry of the reactants.

Applications in Drug Discovery

The 2,5-disubstituted pyrimidine motif is a valuable pharmacophore found in a variety of biologically active molecules. The Suzuki-Miyaura coupling of this compound provides a direct and efficient route to access a wide range of these important compounds. For instance, this methodology has been employed in the synthesis of selective 5-HT₂C agonists and inhibitors of various kinases, which are targets for neurological disorders and cancer, respectively.[3] The ability to rapidly generate libraries of analogues by varying the aryl halide coupling partner makes this reaction an indispensable tool in modern drug discovery.[1]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a robust and versatile method for the synthesis of medicinally relevant 2,5-disubstituted pyrimidines. A thorough understanding of the reaction mechanism, careful selection of reaction components, and optimization of conditions are key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers aiming to utilize this powerful transformation in their synthetic campaigns.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

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  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]

  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. Available at: [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Available at: [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity - ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies - Oriental Journal of Chemistry. Available at: [Link]

  • Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Available at: [Link]

  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists - MDPI. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in (2-Isopropoxypyrimidin-5-yl)boronic acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields when using (2-Isopropoxypyrimidin-5-yl)boronic acid. Here, we will delve into the common pitfalls and provide in-depth, field-proven troubleshooting strategies to enhance the efficiency and reproducibility of your reactions.

Troubleshooting Guide: Diagnosis and Solutions for Low Yield

This section is structured to help you diagnose the potential causes of low yield in your Suzuki coupling reaction and provides targeted solutions to address them.

Question 1: My yield is consistently low. What are the primary causes I should investigate first?

Low yields in the Suzuki coupling of this compound can often be attributed to a few key factors. The pyrimidine ring, being electron-deficient, and the presence of the isopropoxy group introduce specific challenges that must be managed. The primary culprits are often:

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material without forming the desired product.[1][2] This is particularly prevalent with electron-deficient heteroaryl boronic acids, like the one , especially under harsh basic conditions.[2]

  • Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] This is a common issue with nitrogen-containing heterocycles in Suzuki couplings.

  • Sub-optimal Reaction Conditions: The choice of base, solvent, temperature, and catalyst/ligand system is critical and can dramatically impact the reaction outcome. A "one-size-fits-all" approach to Suzuki coupling is rarely successful, especially with challenging substrates.[4][5]

  • Hydrolysis of the Boronic Acid: While boronic acids are generally stable, prolonged exposure to aqueous basic conditions, especially at elevated temperatures, can lead to degradation.

A logical first step in troubleshooting is to analyze your crude reaction mixture by a method such as LC-MS or ¹H NMR to identify the major species present. Are you seeing unreacted starting materials? Is the protodeboronated pyrimidine a major byproduct? Answering these questions will guide your optimization efforts.

Below is a workflow to help diagnose the root cause of low yields.

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_sm sm_consumed Is Starting Material Consumed? check_sm->sm_consumed protodeboronation Significant Protodeboronation? sm_consumed->protodeboronation Yes optimize_conditions Re-evaluate Reaction Conditions: - Temperature - Concentration - Reaction Time sm_consumed->optimize_conditions No side_products Other Major Side Products? protodeboronation->side_products No address_protodeboronation Address Protodeboronation: - Milder Base (e.g., K₃PO₄, KF) - Anhydrous Conditions - Use Boronic Ester protodeboronation->address_protodeboronation Yes address_catalyst Address Catalyst/Ligand Issues: - Screen Ligands (e.g., Buchwald) - Check Catalyst Activity - Increase Catalyst Loading side_products->address_catalyst Yes re_evaluate_workup Re-evaluate Workup & Purification side_products->re_evaluate_workup No

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Question 2: I am observing a significant amount of the protodeboronated byproduct, (2-isopropoxypyrimidine). How can I mitigate this?

Protodeboronation is a common challenge with heteroaryl boronic acids.[1] The electron-withdrawing nature of the pyrimidine ring makes the carbon-boron bond more susceptible to cleavage. Here are several strategies to combat this side reaction:

  • Choice of Base: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[2] Switching to a milder base is often a successful strategy. Consider screening the following:

    • Potassium Phosphate (K₃PO₄): Often a good choice for sensitive boronic acids, providing sufficient basicity for the catalytic cycle while minimizing protodeboronation.[2][6]

    • Potassium Fluoride (KF): A mild base that can be effective, particularly in anhydrous conditions.

    • Cesium Carbonate (Cs₂CO₃): While a strong base, its high solubility in organic solvents can sometimes be advantageous. Use with caution and consider anhydrous conditions.[7]

  • Anhydrous Conditions: Water can be a proton source for protodeboronation.[1] For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial. This involves using dry solvents and bases. In some cases, using a base like potassium trimethylsilanolate (TMSOK) under anhydrous conditions can be effective.[2][8]

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA ester, can significantly reduce the rate of protodeboronation.[2] These esters are generally more robust to the reaction conditions and release the boronic acid slowly in situ.

  • Lower Reaction Temperature: Elevated temperatures can accelerate protodeboronation.[2] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Microwave-assisted synthesis can be beneficial here, as it allows for precise temperature control and often shorter reaction times.[9]

Question 3: My reaction is sluggish, and I have a lot of unreacted starting material. What should I focus on?

If your starting materials are not being consumed, the issue likely lies with the catalytic cycle. Here are key areas to investigate:

  • Catalyst and Ligand Selection: The combination of the palladium source and the ligand is crucial for an efficient reaction. For electron-deficient heteroaryl systems, standard catalysts like Pd(PPh₃)₄ may not be optimal.

    • Bulky, Electron-Rich Ligands: Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are often more effective.[2][3] They promote the oxidative addition step and stabilize the palladium center, preventing deactivation.[10][11]

    • Pre-catalysts: Using well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species.

  • Solvent Choice: The solvent can have a profound effect on the reaction rate and outcome.[12][13]

    • Aprotic Polar Solvents: Solvents like 1,4-dioxane, THF, or DMF are commonly used.[10][12] A mixture of an organic solvent with water is often employed to help dissolve the inorganic base.[5][14]

    • Solvent Polarity: The polarity of the solvent can influence the selectivity and rate of the reaction, though the relationship is not always straightforward.[12][13][15] It is often beneficial to screen a few different solvent systems.

  • Temperature: Increasing the reaction temperature can often overcome a high activation barrier.[2][7] However, this must be balanced with the potential for increased side reactions like protodeboronation.

Experimental Protocol: Screening for Optimal Conditions

A design of experiments (DoE) approach can efficiently identify the optimal reaction conditions.[4] A simplified screening protocol could look like this:

  • Setup: In parallel reaction vials, add this compound (1.0 equiv), your coupling partner (1.2 equiv), and the palladium pre-catalyst (e.g., 2 mol%).

  • Variable Addition:

    • Vials 1-3 (Base Screen): Use the same solvent (e.g., Dioxane/H₂O 4:1) and ligand (e.g., SPhos). Add K₂CO₃ to vial 1, K₃PO₄ to vial 2, and Cs₂CO₃ to vial 3 (2.0 equiv each).

    • Vials 4-6 (Ligand Screen): Use the same solvent and base (e.g., K₃PO₄). Add PPh₃ to vial 4, SPhos to vial 5, and XPhos to vial 6 (4 mol% each).

  • Execution: Degas the vials thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the reactions to a consistent temperature (e.g., 80-100 °C) for a set time (e.g., 12-18 hours).

  • Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS to determine the conversion to product and the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the role of the isopropoxy group on the pyrimidine ring?

The 2-isopropoxy group is an electron-donating group. This can have two opposing effects:

  • It can slightly increase the electron density of the pyrimidine ring, which could potentially slow down the oxidative addition step if your coupling partner is an aryl halide.

  • However, its presence is generally beneficial as it can help to stabilize the boronic acid and may modulate the interaction of the pyrimidine nitrogens with the palladium catalyst.

Q2: Should I be concerned about the purity of my this compound?

Absolutely. The purity of the boronic acid is critical. Impurities can interfere with the catalytic cycle. It is not uncommon for boronic acids to contain some amount of the corresponding anhydride (boroxine) or to have undergone partial protodeboronation upon storage. It is always good practice to check the purity of your starting materials by NMR before use.

Q3: Can I use a nickel catalyst for this coupling reaction?

Nickel catalysts are gaining popularity as a lower-cost alternative to palladium for Suzuki couplings.[11] They have shown promise for coupling with challenging substrates, including some heteroaryl systems. However, the conditions for nickel-catalyzed couplings can be quite different from palladium-catalyzed ones, and specific ligand systems are often required. If you are experiencing persistent issues with palladium, exploring a nickel-based system could be a viable alternative.

Q4: How important is degassing the reaction mixture?

Degassing is a critical step. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and low yields.[2] Thoroughly degassing the solvent and the reaction mixture with an inert gas like argon or nitrogen before heating is essential for a successful reaction.

Q5: What is the general mechanism of the Suzuki-Miyaura coupling?

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The aryl halide (R¹-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: The base activates the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species. This then transfers the organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 R¹-R² (Product) pd2_trans->r1r2 r1x R¹-X (Aryl Halide) r1x->pd2_ox r2b R²-B(OH)₂ (Boronic Acid) r2b->pd2_trans base Base base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Summary of Key Recommendations

ProblemPotential CauseRecommended Action
Low Yield ProtodeboronationSwitch to a milder base (K₃PO₄, KF), use anhydrous conditions, or convert the boronic acid to a more stable ester (e.g., pinacol ester).[2][6]
Unreacted Starting Material Catalyst Inactivation / Slow ReactionScreen bulky, electron-rich ligands (e.g., SPhos, XPhos), use a reliable Pd pre-catalyst, and optimize solvent and temperature.[2][3]
Inconsistent Results Reagent Purity / Reaction SetupVerify the purity of the boronic acid and other reagents. Ensure thorough degassing of the reaction mixture.[2]

We hope this guide provides valuable insights and practical solutions to improve the yield of your this compound Suzuki coupling reactions. For further assistance, please do not hesitate to reach out to our technical support team.

References
  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418-12421. [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4487. [Link]

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Nykaza, T. V., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 12(1), 474-481. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(43), 12836-12844. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PubMed Central. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]

  • Google Patents.
  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). Journal of the American Chemical Society, 139(36), 12418-12421. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • ResearchGate. Efficient Pd(OAc) 2 /Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction | Request PDF. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • Pljevaljcic, G., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [Link]

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubMed. Using glucaminium-based ionic liquids for improving the separation of 2-aminopyrimidine-5-ylboronic acid and its pinacol ester by high performance liquid chromatography. [Link]

Sources

Technical Support Center: Purification of (2-Isopropoxypyrimidin-5-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Isopropoxypyrimidin-5-yl)boronic acid and its derivatives are pivotal building blocks in modern medicinal chemistry and drug development, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1][2] However, their purification presents unique challenges due to their inherent chemical properties. Boronic acids are Lewis acidic, polar, and can be prone to decomposition or the formation of anhydrides (boroxines), complicating their isolation in high purity.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the purification of these valuable compounds. It is structured in a question-and-answer format to directly address common experimental issues, offering not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: The Nature of the "Impurity" - Understanding Boroxines

Q: My ¹H NMR spectrum of the purified boronic acid looks clean, but the mass spectrum shows a major peak corresponding to three times the mass of my product minus three water molecules. What is this species?

A: You are observing the boroxine , which is the cyclotrimeric anhydride of your boronic acid. This is not necessarily an impurity but rather a dehydrated form of your compound. Three molecules of the boronic acid can reversibly condense to form a stable six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water in the process.[5][6]

This equilibrium is highly sensitive to the presence of water. In anhydrous solvents or under vacuum at elevated temperatures, the equilibrium shifts toward the boroxine.[3][7] Conversely, in the presence of water or protic solvents, the boroxine can hydrolyze back to the monomeric boronic acid.[7][8] For many applications, particularly Suzuki couplings, the boroxine can often be used directly as it will convert to the active boronic acid species under the aqueous reaction conditions.

dot

Boroxine_Equilibrium cluster_0 Boronic Acid Monomer cluster_1 Boroxine Trimer 3_BA 3 x (R-B(OH)₂) Boroxine R₃B₃O₃ 3_BA->Boroxine Dehydration Hydrolysis H2O + 3 H₂O

Caption: Reversible equilibrium between a boronic acid and its boroxine.

Issue 2: Challenges with Silica Gel Chromatography

Q: I'm trying to purify my this compound derivative on a silica gel column, but I'm getting severe tailing and very low recovery. What's causing this?

A: This is a classic problem when purifying boronic acids on standard silica gel. There are two primary causes:

  • Lewis Acid-Base Interaction: The boron atom in your compound is Lewis acidic, while the surface of silica gel is covered with Lewis basic silanol groups (Si-OH). This leads to strong adsorption of your compound onto the stationary phase, resulting in poor elution, tailing, and potential product loss.[9]

  • On-Column Degradation: The acidic nature of the silica gel surface can catalyze the decomposition of sensitive boronic acids, including protodeboronation (loss of the B(OH)₂ group).[10]

Solutions & Optimization:

  • Acidify the Mobile Phase: Adding a small amount of a modifier like acetic acid (0.1-1%) to your eluent can sometimes improve peak shape by competing for the active sites on the silica gel. However, use this with caution as it can exacerbate decomposition for very sensitive substrates.[11]

  • Use an Alternative Stationary Phase: Neutral alumina can be a good substitute for silica gel, especially for less polar compounds, as it lacks the acidic silanol groups.[12]

  • Deactivate the Silica Gel: You can passivate the active silanol groups on the silica gel. A common method is to slurry the silica in your eluent and add a small amount of a non-nucleophilic base like triethylamine (~1%) before packing the column.[9]

  • Boric Acid Impregnation: A highly effective technique involves treating the silica gel with a boric acid solution before use. This suppresses the unwanted adsorption of boronic esters and acids, leading to significantly improved recovery and separation.[9][13]

Issue 3: Removing Non-Polar Impurities from a Polar Product

Q: My crude product is contaminated with non-polar impurities (e.g., unreacted starting halide, homocoupled byproducts). How can I efficiently remove these?

A: An acid-base extraction is often the most effective and scalable method for this scenario, leveraging the weakly acidic nature of the boronic acid group.

The pKa of aryl boronic acids is typically around 8-10. This allows for their deprotonation by a moderately strong aqueous base (e.g., 1-2 M NaOH or K₂CO₃) to form a water-soluble boronate salt.[14][15] The non-polar, neutral impurities will remain in the organic layer, allowing for a clean separation.

See the detailed protocol below for a step-by-step guide. This method is particularly advantageous over chromatography as it avoids potential issues with silica gel and is more economical on a larger scale.[16]

dot

Purification_Workflow start_node Analyze Crude Material (NMR, LCMS) decision_node_impurities Impurity Type? start_node->decision_node_impurities Identify Impurities decision_node decision_node process_node process_node end_node Pure Product process_acid_base Acid-Base Extraction decision_node_impurities->process_acid_base Non-polar / Neutral Impurities decision_node_physical Physical State? decision_node_impurities->decision_node_physical Polar / Acidic Impurities process_acid_base->end_node Highly Effective process_recrystallization Recrystallization / Trituration decision_node_physical->process_recrystallization Product is Solid process_chromatography Modified Chromatography (Boric Acid-Treated Silica or Neutral Alumina) decision_node_physical->process_chromatography Product is Oil or Co-crystallizes process_recrystallization->end_node process_chromatography->end_node

Caption: Decision workflow for selecting a purification strategy.

Issue 4: The Product is a Non-Crystalline Oil

Q: My this compound derivative is an oil, so recrystallization isn't an option. What should I do?

A: Purifying oily boronic acids can be challenging, but several effective strategies exist:

  • Trituration: This is the simplest method. It involves washing or stirring the crude oil with a solvent in which your product has very low solubility, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are common choices. This can often induce crystallization or solidify the product.[11]

  • Derivatization to a Crystalline Adduct: A powerful technique involves reacting the crude boronic acid with a bifunctional molecule to form a stable, crystalline adduct that can be easily purified by filtration. A classic example is the reaction with diethanolamine to form a spirocyclic boronate ester.[10][17] This adduct is often highly crystalline. After purification, the boronic acid can be regenerated by treating the adduct with an acid.[17]

  • Chromatography: If the above methods fail, chromatography is the go-to technique. Refer to the solutions in Issue 2 for modifying the stationary phase to prevent product loss and achieve good separation.[9][11]

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral, non-polar, or basic impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Extraction: Transfer the organic solution to a separatory funnel and extract with 1-2 M aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution.[15] Repeat the extraction 2-3 times. The boronic acid will convert to its boronate salt and move into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing the neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 2-4 M hydrochloric acid (HCl) until the pH is ~2-3. The boronic acid will precipitate out if it is a solid, or it can be extracted.

  • Product Extraction: Extract the acidified aqueous layer with fresh ethyl acetate (3x). The purified boronic acid will now be in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Preparation of Boric Acid-Treated Silica Gel

This protocol improves recovery and separation during column chromatography.[9]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

Methodology:

  • Prepare Solution: Prepare a 5% w/v solution of boric acid in methanol. (For 100 g of silica gel, ~550 mL of this solution is needed).

  • Slurry: In a flask, create a slurry of the silica gel in the boric acid/methanol solution.

  • Agitate: Gently agitate the slurry for 1 hour at room temperature.

  • Filter and Wash: Remove the solvent by filtration using a Büchner funnel. Wash the treated silica with ethanol (~600 mL for 100 g of silica).

  • Dry: Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.

  • Pack Column: The boric acid-impregnated silica gel is now ready for use in packing your chromatography column.

Troubleshooting Summary

Problem Probable Cause(s) Recommended Solution(s)
Product streaks/tails on TLC/column Strong interaction between Lewis acidic boron and Lewis basic silica.Use boric acid-treated silica, neutral alumina, or add a modifier (e.g., NEt₃, AcOH) to the eluent.[9][11]
Low or no recovery from silica column Irreversible adsorption or on-column decomposition on acidic silica.Switch to a neutral stationary phase (alumina) or use passivated silica.[9][12]
Presence of a high mass peak (3x M-3H₂O) Formation of the boroxine trimer.This is an equilibrium species. Can often be used directly or hydrolyzed back to the acid with water.[3][7]
Crude product is an oil Product is not crystalline under standard conditions.Try trituration, derivatization with diethanolamine to form a crystalline solid, or chromatography.[10][11][17]
Contamination with non-polar impurities Incomplete reaction or side reactions.Perform an acid-base extraction to selectively pull the boronic acid into an aqueous basic layer.[14][16]
Product decomposition during workup/purification Instability of the boronic acid to heat, strong acid/base, or prolonged exposure to silica.Use mild conditions, minimize purification time, and consider converting to a more stable boronate ester (e.g., pinacol) for purification.[4][18]

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online Forum]. Available at: [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]

  • Amerigo Scientific. Boronic Acid Affinity Chromatography Resin. Available at: [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Online Forum]. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Available at: [Link]

  • Yamaguchi, K., & Oishi, T. (2013). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online Forum]. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Online Forum]. Available at: [Link]

  • TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Reddit. (2017). Purification of boronic acids? r/chemistry. [Online Forum]. Available at: [Link]

  • Kubo, Y., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Boroxine. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Otsuka, H., et al. (2003). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. Available at: [Link]

  • Hall, D. G. (2011).
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons. Available at: [Link]

  • North, R., & Eisenbeis, S. (2020). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. Available at: [Link]

  • Zhao, B., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]

  • Ho, K., et al. (2013). Using glucaminium-based ionic liquids for improving the separation of 2-aminopyrimidine-5-ylboronic acid and its pinacol ester by high performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • ResearchGate. (2025). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Available at: [Link]

Sources

Technical Support Center: (2-Isopropoxypyrimidin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for (2-Isopropoxypyrimidin-5-yl)boronic acid. As a key building block in modern synthetic chemistry, particularly for drug discovery programs, its successful application hinges on understanding its stability and reactivity profile. Researchers frequently encounter challenges related to its decomposition, which can compromise reaction yields and reproducibility. This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions. We will delve into the mechanistic underpinnings of its decomposition and provide field-proven protocols to ensure you achieve consistent and successful experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each entry details the problem, explores the underlying scientific cause, and provides a step-by-step solution.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling with Evidence of Protodeboronation

Question: I am performing a Suzuki-Miyaura coupling with this compound, but I'm getting a very low yield of my desired product. My main byproduct appears to be 2-isopropoxypyrimidine, the protodeboronated starting material. What is causing this and how can I fix it?

Answer:

This is a classic and frequent challenge when working with heteroarylboronic acids. The formation of 2-isopropoxypyrimidine is a direct result of protodeboronation , a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This process is often competitive with the desired catalytic cycle of the Suzuki-Miyaura reaction.

Causality Explained:

  • Electronic Effects: The pyrimidine ring is electron-deficient, which can make the boronic acid more susceptible to decomposition pathways.[2]

  • Reaction Conditions: Protodeboronation is significantly accelerated by factors common in coupling reactions:

    • Protic Solvents (especially water): Water can act as a proton source for the cleavage of the carbon-boron bond.[3][4]

    • Base: The mechanism of base-catalyzed protodeboronation is well-studied and involves the formation of a boronate species that is then protonated.[3][4]

    • Temperature: Higher temperatures increase the rate of both the desired reaction and the undesired protodeboronation. If the rate of decomposition is significantly increased relative to the catalytic turnover, yields will suffer.

    • Catalyst Activity: A slow or inefficient catalyst system may allow more time for the boronic acid to decompose before it can enter the catalytic cycle.[5]

Troubleshooting Workflow & Solutions:

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Issue 2: Inconsistent Reaction Performance and Reagent Degradation Over Time

Question: My initial experiments with a new bottle of this compound worked well, but subsequent reactions have been inconsistent or have failed. The solid material also appears more clumpy. What's happening?

Answer:

This issue points towards the improper storage and handling of the boronic acid, leading to degradation before it is even used in a reaction. Boronic acids, especially in their solid state, are susceptible to two primary processes:

  • Oxidative Decomposition: The carbon-boron bond can be susceptible to oxidation, particularly in the presence of air and trace metals over long periods.[6][7] While often less rapid than protodeboronation in solution, it contributes to a gradual loss of reagent quality.[8]

  • Boroxine Formation: This is the most common cause of changes in the physical appearance and reactivity of solid boronic acids. Three molecules of the boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine. This process is an equilibrium, driven by the presence or absence of water.

Causality Explained:

  • Hygroscopic Nature: Boronic acids can absorb atmospheric moisture. This water can hydrolyze the boroxine back to the monomeric boronic acid. However, it also means the compound's weight and purity are inconsistent. Excessive water content can be detrimental in anhydrous reactions.

  • Equilibrium Shift: When stored in a very dry environment or under vacuum at elevated temperatures, the equilibrium shifts towards the boroxine.[9] While boroxines are often competent in Suzuki couplings, their different molecular weight and solubility can lead to inaccurate measurements and poor dissolution, causing inconsistent results.

Key Decomposition Pathways:

DecompositionPathways

Solutions & Best Practices:

  • Storage Protocol: Always store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a desiccator to protect from moisture. For long-term storage, refrigeration (-20°C) is recommended.[10][11]

  • Handling: Handle the solid quickly in the open air to minimize moisture uptake. For sensitive reactions, handle it inside a glovebox.[12] Never return unused material to the stock bottle.[12]

  • Quality Control: Before use, especially if the bottle has been opened multiple times, assess the quality. A simple ¹H NMR in dry DMSO-d₆ can help determine the ratio of boronic acid to boroxine and water content.[9]

Frequently Asked Questions (FAQs)

Q1: What is the ideal way to store this compound? A1: The ideal storage conditions are in a cool, dark, and dry environment under an inert atmosphere. Specifically:

  • Temperature: -20°C for long-term storage.[10][11]

  • Atmosphere: Backfill the container with Argon or Nitrogen.

  • Moisture: Store in a desiccator cabinet.

  • Light: Use an amber vial or store it in a dark cabinet.

Q2: Can I use solvents containing water for my Suzuki-Miyaura coupling? A2: While many Suzuki protocols call for a co-solvent system including water, this can accelerate the protodeboronation of sensitive heteroarylboronic acids.[1][5] If you must use water, ensure it is thoroughly degassed to remove oxygen, which can lead to side reactions like homocoupling. A better approach is often to use a polar aprotic solvent like dioxane or THF with a base such as K₃PO₄ that does not require water for its activity.

Q3: My boronic acid is difficult to dissolve. Why is that? A3: Poor solubility can be a sign of boroxine formation. Boroxines are generally more nonpolar and less soluble in the polar solvent systems often used for Suzuki couplings. You can try gently heating the mixture or sonicating it to aid dissolution. However, this may also indicate that the quality of the reagent has been compromised.

Q4: Are there more stable alternatives to this boronic acid? A4: Yes. If you consistently face stability issues, consider converting the boronic acid to a more robust surrogate. The most common and effective are:

  • Pinacol Esters: These are generally more stable to storage but can still be prone to decomposition under reaction conditions.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and chromatography-stable solids.[5] They undergo slow hydrolysis under basic conditions, releasing the active boronic acid in a controlled manner. This "slow-release" approach keeps the instantaneous concentration of the unstable boronic acid low, favoring the desired cross-coupling over decomposition.[5]

Q5: How do the electronic properties of the isopropoxy and pyrimidinyl groups affect stability? A5: This is a key question. The molecule has competing electronic effects. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which generally makes the C-B bond more polarized and susceptible to protodeboronation.[2] Conversely, the isopropoxy group is an electron-donating group, which pushes electron density into the ring system. This donation can help mitigate the electron deficiency of the ring to some extent, making it more stable than, for example, an unsubstituted pyrimidinylboronic acid. However, the overall electron-deficient nature of the pyrimidine ring dominates, classifying this as a sensitive, electron-deficient heteroarylboronic acid.

Protocols

Protocol 1: Quality Assessment of Boronic Acid by ¹H NMR
  • Preparation: In a glovebox or a dry environment, weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of anhydrous DMSO-d₆ via syringe.

  • Analysis: Cap the tube, mix until the solid is dissolved, and acquire a ¹H NMR spectrum.

  • Interpretation:

    • Boronic Acid Monomer: Look for a sharp singlet for the B(OH)₂ protons, typically in the 8.0-8.5 ppm region.

    • Water: The water peak in DMSO-d₆ appears around 3.3 ppm. Its integration relative to the aromatic protons can give a rough estimate of water content.

    • Boroxine: The formation of boroxine will result in the disappearance of the B(OH)₂ signal and may cause slight shifts in the aromatic proton signals. A high-quality boronic acid should have a minimal water peak and a clear B(OH)₂ signal.[9]

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Decomposition

This protocol is a starting point and should be optimized for your specific substrates.

  • Vial Preparation: To an oven-dried 4 mL vial containing a magnetic stir bar, add your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely ground anhydrous K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-formed palladacycle like SPhos-Pd-G3, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Due to the potential for decomposition, it is crucial to stop the reaction once the consumption of the limiting reagent is complete to avoid byproduct formation.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Title: Acid-promoted metal-free protodeboronation of arylboronic acids Source: RSC Publishing URL: [Link]

  • Title: Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion Source: CORE URL: [Link]

  • Title: The proposed mechanism for protodeboronation of arylboronic acids Source: ResearchGate URL: [Link]

  • Title: Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: Journal of the American Chemical Society URL: [Link]

  • Title: Protodeboronation Source: Wikipedia URL: [Link]

  • Title: Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Boronic acid with high oxidative stability and utility in biological contexts Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: How to Store Boric Acid Source: Lab Alley URL: [Link]

  • Title: Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Corrosive Storage Guidelines Source: EH&S - University of California, Santa Cruz URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Buchwald Group, MIT URL: [Link]

  • Title: Problems with Suzuki coupling of aryl boronic acid and alkyl halide Source: Reddit r/OrganicChemistry URL: [Link]

  • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: Handling and Storing Chemicals Source: YouTube URL: [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity of (2-Isopropoxypyrimidin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for (2-Isopropoxypyrimidin-5-yl)boronic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this specific heteroaryl boronic acid in cross-coupling reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate and optimize your synthetic strategies.

I. Troubleshooting Guide: Diagnosis and Solutions

This section is structured in a question-and-answer format to directly address the common issues encountered when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Question 1: I am observing no or very low conversion of my this compound in a Suzuki-Miyaura coupling. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a frequent challenge with this substrate and can be attributed to a combination of electronic and steric factors.

A. Root Cause Analysis:

  • Electronic Effects of the Pyrimidine Ring: Pyrimidine is a π-deficient heterocycle. This electron-withdrawing nature can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] Furthermore, the Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation or the formation of off-cycle inactive complexes.[1][2]

  • Steric Hindrance: The isopropoxy group at the 2-position, while electronically donating, introduces significant steric bulk around the reactive boronic acid moiety. This can physically impede the approach of the boronic acid to the palladium center during the transmetalation step.[2]

  • Catalyst and Ligand Inefficiency: Standard palladium catalysts, such as Pd(PPh₃)₄, are often ineffective for sterically hindered and electronically challenging substrates like this one.[2] The ligands may not be bulky or electron-rich enough to promote the formation of the highly reactive, coordinatively unsaturated palladium(0) species required for efficient catalysis.[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical variables that can dramatically influence the reaction outcome. An inappropriate base may not be strong enough to activate the boronic acid, or the solvent may not facilitate the solubility of all reaction components.[1][2]

B. Troubleshooting Workflow & Optimization Strategies:

The following workflow provides a systematic approach to overcoming low reactivity.

G cluster_0 Troubleshooting Workflow for Low Conversion A Low Conversion Observed B Step 1: Catalyst & Ligand Screening A->B Start Here C Step 2: Base & Solvent Optimization B->C If still low yield F Successful Coupling B->F D Step 3: Temperature & Time Adjustment C->D If improvement is minor C->F E Step 4: Consider Boronic Ester Derivative D->E If yield is still unsatisfactory D->F E->B Re-optimize with ester E->F

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

1. Catalyst and Ligand Selection (Most Critical Factor):

Standard catalysts are often insufficient. It is highly recommended to use palladium precatalysts paired with bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[2] These advanced ligands accelerate both the oxidative addition and reductive elimination steps and stabilize the active catalytic species.

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, or Buchwald G3/G4 PrecatalystsReadily forms the active Pd(0) species in situ. Precatalysts offer better air and moisture stability.
Ligand Type Bulky, electron-rich biaryl phosphines or NHCsPromotes the formation of a highly reactive, coordinatively unsaturated Pd(0) species necessary for challenging couplings.[2]
Specific Ligands SPhos, XPhos, RuPhos (Buchwald Ligands)Excellent for sterically hindered and electron-poor substrates.
IPr, SMe-IPr (NHC Ligands)Offer high stability and activity, particularly for aryl chloride partners.
Pd:Ligand Ratio 1:1 to 1:2.5An excess of ligand can sometimes be beneficial, but too much can inhibit the reaction.

2. Base and Solvent Optimization:

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is the active transmetalating agent.[3][4] The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

Parameter Recommendation Rationale
Base Selection Strong, non-nucleophilic inorganic bases: K₃PO₄, Cs₂CO₃, K₂CO₃Stronger bases are often required to facilitate the formation of the boronate complex with the sterically hindered and electronically deactivated boronic acid.[2]
Organic bases (less common for this substrate): Et₃N, DIPEACan be effective in some systems but are generally less robust for this type of coupling.
Solvent System Aprotic polar solvents: 1,4-Dioxane, THF, DME, TolueneThese solvents are generally effective for Suzuki couplings.
Aqueous mixtures: e.g., Dioxane/H₂O (4:1) or Toluene/H₂OWater is often necessary for the activity of inorganic bases and can accelerate the reaction.[2][5] However, excessive water can promote protodeboronation.
Anhydrous conditions with specific bases: Potassium trimethylsilanolate (TMSOK) in anhydrous 1,4-dioxaneThis can be a powerful strategy, especially when using boronic esters to minimize protodeboronation.[6]

3. Temperature and Reaction Time:

  • Temperature: Due to the substrate's poor reactivity, elevated temperatures (80-120 °C) are typically required to drive the reaction to completion. Microwave irradiation can also be a highly effective method to accelerate the reaction and improve yields.[7]

  • Reaction Time: Monitor the reaction by TLC or LC-MS. Prolonged reaction times may be necessary, but be aware that this also increases the risk of side reactions like protodeboronation.

Question 2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

Answer:

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a major competing pathway, especially for heteroaryl boronic acids under basic conditions.[1][8]

A. Understanding the Cause:

Protodeboronation is often catalyzed by the base and facilitated by the presence of water or other protic sources in the reaction mixture.[2][8] Electron-rich heterocycles are particularly susceptible.[8] The goal is to make the desired cross-coupling reaction "outrun" this destructive side reaction.

B. Mitigation Strategies:

1. Use of Boronic Esters:

Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or neopentylglycol ester, is a highly effective strategy.[6][8] These esters are more stable to protodeboronation and slowly hydrolyze under the reaction conditions to release the boronic acid in situ, keeping its concentration low and favoring transmetalation over decomposition.[9]

G cluster_1 Strategy to Mitigate Protodeboronation A (2-Isopropoxypyrimidin-5-yl) boronic acid B Miyaura Borylation or Esterification A->B F Protodeboronation (Side Reaction) A->F C (2-Isopropoxypyrimidin-5-yl) boronic acid pinacol ester (Bpin) B->C D Suzuki-Miyaura Coupling (Optimized Conditions) C->D E Desired Product D->E D->F Minimized G 2-Isopropoxypyrimidine (Byproduct) F->G

Caption: Conversion to a boronic ester minimizes the protodeboronation side reaction.

2. Anhydrous Conditions:

If possible, running the reaction under strictly anhydrous conditions can suppress protodeboronation.[2] This often requires the use of specific base/solvent combinations, such as potassium trimethylsilanolate (TMSOK) in anhydrous dioxane.[6] The addition of trimethyl borate can sometimes further enhance reactivity in these systems.[6]

3. Fast Catalysis:

Employing a highly active catalyst system (e.g., a Buchwald G3/G4 precatalyst with XPhos or SPhos) that promotes a very fast rate of cross-coupling can ensure the boronic acid is consumed in the desired reaction before it has time to decompose.[9]

II. General Experimental Protocol

This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization will likely be required for your specific substrates.

Reagents & Equipment:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl or Heteroaryl Halide (1.0 equiv.)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk tube or microwave vial, magnetic stirrer, nitrogen/argon line.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium precatalyst (e.g., 2 mol %), and base (e.g., K₃PO₄, 2.5 equiv.) to a dry Schlenk tube or microwave vial equipped with a stir bar.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water) to the vial. The concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 3-18 hours).[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Quench with water or saturated aqueous ammonium chloride.[1] Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired cross-coupled product.[1]

III. Frequently Asked Questions (FAQs)

Q1: Is this compound stable? How should I store it? A1: Like many boronic acids, it can be sensitive to air, moisture, and heat. It is prone to slow decomposition and formation of boronic anhydride trimers upon storage. For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended).

Q2: My reaction works, but the yield is inconsistent. What could be the cause? A2: Inconsistent yields often point to variability in the quality of the boronic acid or incomplete exclusion of oxygen. Ensure your boronic acid is pure and has not degraded during storage. Additionally, ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas throughout the setup and reaction period. The active Pd(0) catalyst is sensitive to oxygen.

Q3: Can I use an aryl chloride as a coupling partner instead of a bromide? A3: Yes, but aryl chlorides are generally less reactive than aryl bromides in oxidative addition.[10] To successfully couple an aryl chloride, you will likely need to use a more robust catalytic system. The use of N-heterocyclic carbene (NHC) ligands (e.g., IPr) or highly active Buchwald ligands like XPhos or SPhos, often with a stronger base like K₃PO₄ or Cs₂CO₃ at higher temperatures, is typically required for efficient coupling with aryl chlorides.[10]

Q4: What if Suzuki-Miyaura coupling consistently fails? Are there alternative cross-coupling reactions? A4: If Suzuki-Miyaura coupling proves intractable despite extensive optimization, you might consider alternative cross-coupling strategies. For instance, converting the boronic acid to an organozinc or organotin reagent for Negishi or Stille coupling, respectively, could be an option, although these methods come with their own sets of challenges and reagent toxicity concerns. Another approach is to reverse the coupling partners, if synthetically feasible: prepare the 5-halo-2-isopropoxypyrimidine and couple it with the boronic acid derivative of your other reaction partner.

IV. References

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 613-620. DOI:10.1039/C6RE00153J

  • Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling. Catalysis Using Alkylative Activation of the Palladium Thiolate Intermediate. Organic Letters, 2(21), 3229–3231.

  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5411–5423.

  • Baran, P. S., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Angewandte Chemie International Edition, 55(32), 9079–9082.

  • Knapp, D. M., et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 134(35), 14314–14317.

  • Almeida, V. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3379-3385.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(32), 5661–5665.

  • Aslam, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(19), 3564.

  • Sharma, A., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(9), 31-37.

  • Lagha, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(5), 2963-2972.

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Santanilla, A. B., et al. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. The Journal of Organic Chemistry, 86(1), 108–121.

  • Reddit. (2022). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2013). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Poisoning in (2-Isopropoxypyrimidin-5-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving (2-Isopropoxypyrimidin-5-yl)boronic acid. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve common issues related to catalyst poisoning and reaction inefficiency.

Introduction: The Challenge of Heteroaromatic Coupling

This compound is a valuable building block in medicinal chemistry. However, like many nitrogen-containing heterocycles, it presents unique challenges in palladium-catalyzed cross-coupling reactions. The primary hurdles are catalyst poisoning by the Lewis basic pyrimidine nitrogen and the inherent instability of the boronic acid moiety, which can lead to low yields and complex product mixtures. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with this compound has stalled or is giving very low yield. What is the most likely cause?

A1: The most probable cause is catalyst poisoning . The lone pair of electrons on one of the nitrogen atoms of the pyrimidine ring can coordinate strongly to the palladium center. This coordination occupies a site on the catalyst that is necessary for the catalytic cycle to proceed, effectively taking the catalyst out of commission. This is a common issue with nitrogen-rich heterocycles.[1]

Another significant factor could be the degradation of the boronic acid itself through a process called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3] This is often exacerbated by the reaction conditions, such as prolonged heating or the presence of water and a strong base.

Q2: How can I mitigate catalyst poisoning by the pyrimidine nitrogen?

A2: The key is to use a catalyst system that is less susceptible to poisoning. This can be achieved by:

  • Employing Bulky, Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][4] Their steric bulk can physically hinder the pyrimidine nitrogen from coordinating to the palladium center, while their electron-donating nature increases the electron density on the palladium, making it more reactive in the desired catalytic cycle.

  • Increasing Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for the portion of the catalyst that becomes deactivated.[4]

  • Using Pre-formed Catalysts: Palladacycle precatalysts or pre-formed Pd(0) complexes can be more robust and active than catalysts generated in situ from sources like Pd(OAc)₂.[4]

Ligand TypeExamplesRationale
Buchwald Ligands SPhos, XPhos, RuPhosSterically bulky and electron-rich, shield the metal center.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong sigma-donors, form stable complexes with palladium.
Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating, promote oxidative addition.
Q3: I suspect my this compound is degrading during the reaction. What are the signs and how can I prevent this?

A3: The primary degradation pathway is protodeboronation , which leads to the formation of 2-isopropoxypyrimidine as a byproduct.[2][3] You can detect this by LC-MS or ¹H NMR analysis of your crude reaction mixture. This side reaction is often accelerated by high temperatures, strong bases, and the presence of water.

To minimize protodeboronation:

  • Use Milder Bases: Strong bases can promote the formation of the boronate anion, which in some cases can be more susceptible to protonolysis.[5] Consider switching from strong bases like NaOH or KOH to milder options like K₃PO₄ or Cs₂CO₃.

  • Optimize Reaction Temperature and Time: Run the reaction at the lowest temperature that affords a reasonable rate. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions. Microwave-assisted heating can sometimes be beneficial by reducing the overall reaction time.[6]

  • Use a More Stable Boronic Acid Derivative: If protodeboronation is severe, consider converting the boronic acid to a more stable pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate.[7] MIDA boronates are particularly useful as they slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[7]


Start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is the catalyst system robust against poisoning?"]; CheckBoronicAcid [label="Is the boronic acid degrading?"]; OptimizeConditions [label="Are the reaction conditions optimal?"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckCatalyst; CheckCatalyst -> CheckBoronicAcid [label="No"]; CheckCatalyst -> Success [label="Yes, after changing ligand/catalyst"];

CheckBoronicAcid -> OptimizeConditions [label="No"]; CheckBoronicAcid -> Success [label="Yes, after using MIDA ester or milder base"];

OptimizeConditions -> Success [label="Yes, after adjusting temp/solvent"]; }

A logical workflow for troubleshooting low-yielding reactions.

Q4: What role do impurities in the boronic acid play, and how can I address them?

A4: Commercially available boronic acids can contain varying levels of impurities, such as the corresponding boroxine (a cyclic anhydride) or residual starting materials from their synthesis.[8][9] Boroxines can be less reactive and may require harsher conditions to participate in the catalytic cycle. More critically, trace impurities from the synthesis of the boronic acid could potentially interfere with the catalyst. It is also important to be aware of potential genotoxic impurities in arylboronic acids.[5]

Solutions:

  • Purify the Boronic Acid: If you suspect impurities are an issue, you can try to purify the boronic acid by recrystallization or by converting it to its pinacol ester, purifying the ester by chromatography, and then hydrolyzing it back to the boronic acid if needed.

  • Use High-Purity Reagents: Whenever possible, use boronic acids from reputable suppliers with a high purity specification.

  • Consider a Different Synthetic Route: If you are synthesizing the boronic acid in-house, ensure the purification methods are robust.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
  • Reagent Preparation: To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The concentration should typically be 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conversion of Boronic Acid to MIDA Boronate for Improved Stability
  • Suspension: In a flask, suspend this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Removal of Water: Heat the suspension to reflux with a Dean-Stark apparatus for 1-2 hours to remove water.

  • Isolation: Cool the mixture to room temperature. The MIDA boronate will often precipitate. Isolate the solid by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum.

  • Usage: The resulting MIDA boronate is a crystalline, air-stable solid that can be used directly in Suzuki-Miyaura reactions, typically with aqueous base to facilitate the slow release of the boronic acid.[7]


ActiveCatalyst [label="Active Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InactiveComplex [label="Inactive Pyrimidine-Pd Complex\n(Poisoned)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdBlack [label="Palladium Black\n(Decomposed)", fillcolor="#202124", fontcolor="#FFFFFF"]; CatalyticCycle [label="Productive\nCatalytic Cycle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

ActiveCatalyst -> CatalyticCycle [label="Desired Path"]; ActiveCatalyst -> InactiveComplex [label="Pyrimidine Coordination"]; ActiveCatalyst -> PdBlack [label="Decomposition"]; }

Key pathways leading to catalyst deactivation.

References

Sources

Technical Support Center: (2-Isopropoxypyrimidin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Isopropoxypyrimidin-5-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this versatile building block in your synthetic endeavors. Our goal is to equip you with the knowledge to overcome common challenges, particularly those related to solubility, and to optimize your experimental outcomes.

Introduction: Understanding this compound

This compound is a key organoboron compound utilized in a variety of organic transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its pyrimidine core is a prevalent motif in many biologically active molecules, making this reagent particularly valuable in medicinal chemistry and drug discovery.[3] However, like many boronic acids, its solubility and stability can be influenced by several experimental parameters. This guide will provide practical solutions to common issues encountered in the laboratory.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing step-by-step protocols and the scientific reasoning behind them.

Issue 1: My this compound is not dissolving in my reaction solvent.

Answer:

Poor solubility is a frequent hurdle in reactions involving boronic acids. The choice of solvent is critical and often interdependent with the base and other reaction components.[4] Here’s a systematic approach to address this issue:

Step 1: Solvent Selection & Optimization

  • Initial Solvent Choice: For Suzuki-Miyaura couplings, a variety of solvents can be effective.[1][5] Common choices include ethers (like dioxane, THF), aromatic hydrocarbons (like toluene), and amides (like DMF).[5][6]

  • Solvent Mixtures: Often, a biphasic solvent system, such as dioxane/water or toluene/water, can be beneficial.[1][4] The aqueous phase, typically containing the base, can aid in the dissolution of the boronic acid and facilitate the transmetalation step in the catalytic cycle.[2]

  • Green Solvent Alternatives: Consider more environmentally friendly solvents such as methyl t-butyl ether (MTBE), cyclopentyl methyl ether (CPME), or isopropyl acetate (i-PrOAc) which have been shown to be effective in Suzuki couplings.[7]

Step 2: The Role of the Base and pH

Boronic acids are Lewis acids, and their solubility in aqueous media is pH-dependent.[8][9]

  • Base Selection: The base not only plays a crucial role in the catalytic cycle but also influences the solubility of the boronic acid.[4] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[1]

  • pH Adjustment: In aqueous or biphasic systems, the addition of a base increases the pH, leading to the formation of the more soluble tetrahedral boronate species.[8][10] This is a key reason why aqueous basic conditions often improve the solubility of boronic acids. The pKa of a typical aryl boronic acid is around 9, but the formation of the tetrahedral boronate complex can occur at a pKa of about 7.[11]

Step 3: Temperature Effects

  • Heating: Gently warming the reaction mixture can significantly increase the solubility of the boronic acid. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.[12]

Step 4: Physical Manipulation

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.

  • Vigorous Stirring: In biphasic reactions, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, facilitating the transfer and reaction of the dissolved boronic acid.[4]

Issue 2: My reaction yield is low, and I suspect my boronic acid is degrading.

Answer:

Boronic acid degradation is a common cause of low yields in cross-coupling reactions. Two primary degradation pathways are protodeboronation and the formation of boroxines.

Understanding Protodeboronation:

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4] This is often accelerated by strong bases and the presence of water.[4]

Mitigation Strategies:

  • Use Milder Bases: Consider switching from strong bases like NaOH to milder alternatives such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4]

  • Anhydrous Conditions: If protodeboronation is a significant issue, performing the reaction under anhydrous conditions can be beneficial.[4] This involves using dry solvents and reagents.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can prevent premature degradation.[13] These esters are generally more soluble in organic solvents and can be hydrolyzed in situ during the reaction.[14][15]

Understanding Boroxine Formation:

Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[11][16] While this is a reversible process, the formation of boroxines can affect the stoichiometry of your reaction as it sequesters the active boronic acid monomer.[16]

Detection and Reversion Protocol:

  • Detection: The presence of boroxines can often be detected by ¹H NMR, where a new set of signals corresponding to the trimer will be observed.[16]

  • Reversion: To convert the boroxine back to the active monomeric boronic acid, dissolve the sample in a solvent mixture containing a small amount of water (e.g., 10:1 dioxane/water) and stir for 30-60 minutes before use in the reaction.[16]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions about the handling, storage, and properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and reactivity of this compound, it should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[17] For powdered forms, storage at -20°C for up to 3 years is recommended.[18] If dissolved in a solvent like DMSO, it should be stored at -80°C and used within 6 months.[18]

Q2: How can I assess the purity of my this compound?

A2: Several analytical techniques can be used to determine the purity of boronic acids:

  • High-Performance Liquid Chromatography (HPLC): This is a common and effective method for assessing purity and identifying impurities.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can provide structural confirmation and help identify the presence of boroxines or other boron-containing impurities.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for the detection and quantification of boronic acids and potential byproducts.

  • Titration: A classic method for determining purity involves titrating the boronic acid with a standard solution of a base like sodium hydroxide.[20]

Q3: Can I use this compound in reactions other than Suzuki-Miyaura coupling?

A3: Yes, while Suzuki-Miyaura coupling is the most common application, boronic acids are versatile reagents in organic synthesis. They can participate in other reactions such as Chan-Evans-Lam coupling for the formation of C-O and C-N bonds, and as catalysts in various transformations.[21]

Q4: I am observing significant homocoupling of my boronic acid. What can I do to minimize this side reaction?

A4: Homocoupling, the reaction of two boronic acid molecules to form a biaryl species, is often promoted by the presence of oxygen and Pd(II) species.[5]

  • Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4]

  • Use an Active Pd(0) Catalyst: If you are using a Pd(II) precatalyst, ensure that it is effectively reduced to the active Pd(0) species in situ.[4] Using air-stable Pd(0) precatalysts can also be beneficial.[2]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. Optimization of specific parameters may be required for your particular substrates.

  • Reagent Preparation: In a reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

Table 1: Common Solvents for Suzuki-Miyaura Coupling Reactions
Solvent ClassExamplesNotes
EthersDioxane, THF, 2-MeTHFCommonly used, often in combination with water.[5]
AromaticsToluene, XyleneGood for higher temperature reactions.[5]
AmidesDMF, DMAcPolar aprotic solvents that can aid in solubility.[5][6]
AlcoholsEthanol, n-ButanolCan act as both solvent and a mild base source.[5]
AqueousWaterOften used as a co-solvent with an organic solvent.[1]

Part 4: Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Boronic Acid - Boroxine Equilibrium

Boroxine_Equilibrium cluster_0 Boronic Acid Monomer cluster_1 Boroxine Trimer BoronicAcid 3 R-B(OH)2 Boroxine (RBO)3 BoronicAcid->Boroxine Dehydration Hydration Water + 3 H2O

Caption: The reversible equilibrium between a boronic acid and its boroxine trimer.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... [Link]

  • D'Andrade, L. P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

  • Bull, J. A., et al. (2011). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. [Link]

  • UNT Digital Library. Literature Review of Boric Acid Solubility Data. [Link]

  • Garg, N. K., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Blog. What are the analytical methods for determining the purity of Boric acid - 10B? [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • ResearchGate. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • Acros Pharmatech. This compound. [Link]

  • Springsteen, G., & Wang, B. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • ResearchGate. pH-Dependent formation equilibrium of a boronic ester in aqueous solution. [Link]

  • Reddit. Purification of boronic acids? [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • ResearchGate. Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons. [Link]

  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

  • UCL Discovery. Applications of Boronic Acids in Organic Synthesis. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters? [Link]

  • Reddit. Boronic acids being gooey. [Link]

  • PubMed. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. [Link]

  • D'Andrade, L. P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

Sources

Technical Support Center: Work-up Procedures for (2-Isopropoxypyrimidin-5-yl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (2-Isopropoxypyrimidin-5-yl)boronic acid. This resource is designed to provide in-depth, field-proven insights into the work-up and purification of reactions involving this versatile building block, primarily focusing on the widely-used Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, my goal is to not only provide procedural steps but to explain the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

I. Understanding the Chemistry: The Nature of this compound in Suzuki-Miyaura Couplings

This compound is a valuable reagent for introducing a substituted pyrimidine moiety, a common scaffold in medicinal chemistry.[1] However, like many heteroaryl boronic acids, it presents a unique set of challenges. The pyrimidine ring is electron-deficient, which can influence the kinetics of the Suzuki-Miyaura catalytic cycle. Furthermore, the Lewis basic nitrogen atoms of the pyrimidine ring can potentially coordinate to the palladium catalyst, leading to catalyst deactivation. A thorough understanding of these properties is crucial for a successful reaction and a clean work-up.

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The work-up procedure is designed to remove unreacted starting materials, the palladium catalyst, ligands, the base, and boron-containing byproducts to isolate the desired coupled product in high purity.

II. Troubleshooting Guide: Common Issues and Solutions in Work-up Procedures

This section addresses specific problems you may encounter during the work-up of your this compound reactions, presented in a question-and-answer format.

Question 1: After my Suzuki-Miyaura reaction, I see multiple spots on my TLC, and I'm unsure how to begin the purification process. What is a standard work-up protocol?

Answer: A standard aqueous work-up is the first line of defense to remove a significant portion of inorganic salts and water-soluble impurities.

Step-by-Step General Aqueous Work-up Protocol:

  • Cooling: Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water or a saturated aqueous solution of sodium chloride (brine). This will remove the bulk of the inorganic base (e.g., potassium carbonate, sodium carbonate) and other water-soluble byproducts.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

This crude product can then be further purified by techniques such as column chromatography or recrystallization.

Question 2: I've performed a basic aqueous wash, but I still have significant boron-containing impurities in my crude product. How can I remove residual this compound and its byproducts?

Answer: Boronic acids are weakly acidic and can be effectively removed by a basic aqueous extraction. This method leverages the formation of a water-soluble boronate salt.

Protocol for Basic Aqueous Extraction:

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH). The boronic acid will be deprotonated to form the corresponding sodium boronate salt, which is highly soluble in the aqueous layer.

  • Separate the organic layer, which now contains your desired product, from the aqueous layer containing the boronate salt.

  • To ensure complete removal, you can repeat the basic wash.

  • Follow with a water or brine wash to remove any residual base from the organic layer.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

Causality: The principle behind this technique is the acid-base chemistry of the boronic acid. The boronic acid (R-B(OH)₂) is in equilibrium with its boronate anion (R-B(OH)₃⁻) in the presence of a base. This anionic species exhibits significantly higher water solubility than the neutral boronic acid.

Question 3: My desired product is also acidic (or basic), and a basic (or acidic) wash is not a viable option. What are my alternatives for removing boron impurities?

Answer: In cases where your product's solubility is sensitive to pH changes, alternative methods are required.

  • Column Chromatography: This is a widely applicable method for purifying organic compounds. For the separation of your product from boronic acid impurities, silica gel or neutral alumina can be used as the stationary phase. The choice of eluent (mobile phase) will depend on the polarity of your product and the impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the boronic acid impurities remain in solution.

  • Scavenger Resins: For a more targeted approach, scavenger resins can be employed. These are solid-supported reagents that selectively bind to specific functional groups. For boronic acids, resins functionalized with diol or N-methylglucamine moieties are particularly effective. The crude reaction mixture is passed through a cartridge containing the resin, or the resin is stirred with the reaction mixture, and the boronic acid is sequestered. The purified product is then recovered by filtration.

Question 4: I'm observing a significant amount of a byproduct that I suspect is the homocoupled dimer of this compound. How can I minimize this side reaction?

Answer: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen and/or Pd(II) species.

Preventative Measures:

  • Thorough Degassing: Before adding the palladium catalyst, it is crucial to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by subjecting the reaction flask to several cycles of vacuum and backfilling with an inert gas.

  • Maintain an Inert Atmosphere: Throughout the reaction, maintain a positive pressure of an inert gas to prevent the ingress of oxygen.

  • Use a Pd(0) Source: While Pd(II) precatalysts are often used, they require in-situ reduction to the active Pd(0) species. Using a direct Pd(0) source can sometimes minimize side reactions that occur during this reduction step.

Question 5: Another common byproduct I'm seeing is the protodeboronated pyrimidine. What causes this and how can I avoid it?

Answer: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This side reaction is often promoted by the presence of water, acidic conditions, or prolonged reaction times at elevated temperatures.

Mitigation Strategies:

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, if protodeboronation is a significant issue, switching to anhydrous conditions with a non-aqueous base (e.g., potassium phosphate) and dry solvents can be beneficial.

  • Choice of Base: The strength and nature of the base can influence the rate of protodeboronation. A weaker base or a fluoride source like cesium fluoride (CsF) can sometimes be advantageous.

  • Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures, as these can promote decomposition of the boronic acid.

  • Use of Boronic Esters: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids.[2] They can act as a slow-release source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical stability of this compound and how should it be stored?

A1: Heteroaryl boronic acids, in general, can be less stable than their aryl counterparts. This compound should be stored in a cool, dry place, preferably under an inert atmosphere to minimize decomposition. For long-term storage, refrigeration is recommended.

Q2: Can I use this compound directly, or should I convert it to a boronic ester first?

A2: While the boronic acid can often be used directly, converting it to a more stable boronic ester (e.g., the pinacol ester) can be advantageous, especially in cases where protodeboronation is a concern or for slow, difficult couplings.[2]

Q3: What are the best analytical techniques to monitor the progress of my reaction and the purity of my final product?

A3:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and byproducts, which is invaluable for identifying unknown spots on a TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation and purity assessment of the final product.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final compound and for quantitative analysis.

IV. Data Presentation and Visualization

Table 1: Comparison of Purification Methods for Boron-Containing Impurities
Purification MethodPrincipleAdvantagesDisadvantages
Basic Aqueous Extraction Formation of a water-soluble boronate saltSimple, fast, and inexpensiveNot suitable for base-sensitive products
Column Chromatography Differential adsorption on a stationary phaseWidely applicable, good for complex mixturesCan be time-consuming and require large solvent volumes
Recrystallization Differential solubilityCan provide very high purityOnly applicable to solid products; requires finding a suitable solvent
Scavenger Resins Covalent binding to a solid supportHigh selectivity, simple filtration work-upCan be expensive
Diagrams

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) B(OH)3 + X- B(OH)3 + X- Transmetalation->B(OH)3 + X- Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workup_Troubleshooting start Crude Reaction Mixture aq_workup Aqueous Work-up start->aq_workup check_purity Check Purity (TLC/LC-MS) aq_workup->check_purity boron_impurities Boron Impurities Present? check_purity->boron_impurities pure_product Pure Product boron_impurities->pure_product No product_base_sensitive Product Base Sensitive? boron_impurities->product_base_sensitive Yes basic_wash Basic Aqueous Wash basic_wash->check_purity chromatography Column Chromatography chromatography->check_purity recrystallization Recrystallization chromatography->recrystallization scavenger_resin Scavenger Resin chromatography->scavenger_resin recrystallization->check_purity scavenger_resin->check_purity product_base_sensitive->basic_wash No product_base_sensitive->chromatography Yes

Caption: Decision workflow for purification of Suzuki-Miyaura reaction products.

V. Representative Experimental Protocol

The following is a representative, generalized protocol for a Suzuki-Miyaura coupling reaction with this compound. Note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for your specific substrate.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 10:1)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-aryl-2-isopropoxypyrimidine.

VI. References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: By-Products, Pathways, and Prevention. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(3), 439. [Link]

Sources

Technical Support Center: Preventing Protodeboronation of (2-Isopropoxypyrimidin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for (2-Isopropoxypyrimidin-5-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block in their synthetic endeavors. The electron-deficient nature of the pyrimidine ring makes this reagent highly effective in cross-coupling reactions but also renders it susceptible to a common failure mode: protodeboronation. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you mitigate this undesired side reaction, thereby improving reaction yields, simplifying purifications, and ensuring the success of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and my primary isolated byproduct is 2-isopropoxypyrimidine. What is happening and why?

A1: You are observing the direct consequences of protodeboronation, a prevalent decomposition pathway for boronic acids.[1] This chemical reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming your starting material and generating an inactive byproduct.[1]

This compound is particularly prone to this side reaction due to the electronic properties of the pyrimidine ring. Heteroaromatic boronic acids, especially those containing basic nitrogen atoms, can exhibit complex pH-dependent decomposition mechanisms.[1][2][3] The primary drivers for protodeboronation in a typical Suzuki-Miyaura coupling are:

  • Base-Mediated Decomposition: The base, which is essential for activating the boronic acid for transmetalation, also catalyzes protodeboronation.[4][5] It does this by forming the more reactive boronate anion ([ArB(OH)3]−), which can then be protonated by a proton source in the reaction mixture.[6][7]

  • Presence of Water: Water is an efficient proton source for the C-B bond cleavage.[8][9][10] While Suzuki couplings are often run in aqueous mixtures, excessive water or prolonged reaction times at high temperatures can dramatically increase the rate of protodeboronation.[9]

  • Elevated Temperatures: Like most undesired side reactions, the rate of protodeboronation increases with temperature.[8]

  • Slow Transmetalation: The desired Suzuki coupling competes directly with protodeboronation. If the transmetalation step is slow, the boronic acid spends more time in the reactive boronate form, increasing the likelihood of decomposition.[11] Electron-deficient heteroaryl systems can have slower transmetalation rates.[11]

G cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_proto Competing Protodeboronation Pathway BoronicAcid (2-iPrO-Pyr)B(OH)2 Boronate [ArB(OH)3]- BoronicAcid->Boronate Activation BoronicAcid_p (2-iPrO-Pyr)B(OH)2 ArylHalide Ar-X OxidativeAddition Ar-Pd(II)-X ArylHalide->OxidativeAddition Pd0 Pd(0)L2 Pd0->OxidativeAddition Oxidative Addition Base Base (e.g., K3PO4) Boronate->OxidativeAddition ReductiveElimination Reductive Elimination OxidativeAddition->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Desired Product (2-iPrO-Pyr)-Ar ReductiveElimination->Product Forms C-C bond Boronate_p [ArB(OH)3]- BoronicAcid_p->Boronate_p Activation Base_p Base ProtonSource Proton Source (e.g., H2O) Byproduct Byproduct 2-iPrO-Pyrimidine ProtonSource->Byproduct Boronate_p->Byproduct Protonolysis (C-B Cleavage)

Fig 1. Competing reaction pathways for this compound.
Q2: How can I systematically optimize my reaction conditions to minimize protodeboronation?

A2: A systematic approach focusing on the key parameters identified above is crucial. The goal is to accelerate the rate of the productive Suzuki coupling reaction so that it significantly outpaces the rate of protodeboronation.

Table 1: Condition Optimization Strategy
ParameterProblematic ConditionRecommended Adjustment & Rationale
Base Strong, nucleophilic bases (e.g., NaOH, NaOEt) in protic solvents.Use a weaker, non-nucleophilic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[12][13] These are effective at promoting transmetalation without excessively accelerating protodeboronation.
Solvent High water content (e.g., >20% v/v); protic solvents like EtOH or MeOH.Use a primarily aprotic solvent like 1,4-Dioxane or THF with a minimal amount of water (e.g., 5-10%) required for the base to function.[12] Ensure solvents are properly degassed to prevent catalyst oxidation.
Temperature High temperatures (>100 °C) for extended periods.Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is too slow. The goal is to find the minimum temperature for efficient coupling.
Catalyst Inefficient or deactivated catalyst (e.g., old Pd(PPh₃)₄).Use a modern, highly active catalyst system. Buchwald or other bulky phosphine ligands paired with a Pd(0) or Pd(II) precatalyst often accelerate the rate-limiting steps of the catalytic cycle.[12][14]
Concentration Very dilute conditions.Higher concentrations (e.g., 0.2-0.5 M) can favor the bimolecular coupling reaction over the unimolecular decomposition.
Optimized Experimental Protocol (Starting Point)

This protocol provides a robust starting point for minimizing protodeboronation.

  • Reagent Preparation: Ensure the this compound is dry and of high purity. Check for signs of decomposition (presence of 2-isopropoxypyrimidine) via LC-MS or ¹H NMR before starting.

  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Loading: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio) via syringe.

  • Heating & Monitoring: Heat the reaction to 80-90 °C with vigorous stirring. Monitor the reaction progress closely by TLC or LC-MS every 30-60 minutes. Aim to stop the reaction as soon as the limiting reagent is consumed to avoid prolonged heating.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove inorganic salts.

G cluster_check Initial Checks cluster_optimize Optimization Steps cluster_advanced Advanced Strategy start Low Yield / High Byproduct check_reagent 1. Check Boronic Acid Purity (LC-MS, NMR) start->check_reagent check_inert 2. Ensure Rigorous Inert Atmosphere check_degas 3. Use Degassed Solvents change_base 4. Switch to Weaker Base (K3PO4, K2CO3) check_degas->change_base change_solvent 5. Minimize Water Content (Dioxane/H2O 10:1) change_base->change_solvent change_temp 6. Lower Reaction Temperature (Start at 80°C) change_solvent->change_temp change_catalyst 7. Use High-Activity Catalyst (e.g., Buchwald Precatalyst) change_temp->change_catalyst use_derivative 8. Convert to Stable Derivative (MIDA Boronate or -BF3K) change_catalyst->use_derivative Still an issue? success High Yield Achieved change_catalyst->success Success? use_derivative->success

Fig 2. Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Q3: I've optimized my conditions, but protodeboronation remains a significant issue. Are there alternative reagents I can use?

A3: Yes. When a boronic acid is exceptionally unstable, the most robust solution is to use a more stable derivative that acts as a "masked" boronic acid.[15] These reagents resist decomposition under the reaction conditions but slowly release the active boronic acid in situ. This "slow-release" strategy keeps the instantaneous concentration of the unstable boronic acid very low, ensuring that it undergoes the desired cross-coupling reaction immediately upon formation.[1][16]

The two most common and effective classes of stable derivatives are:

  • N-Methyliminodiacetic Acid (MIDA) Boronates: These are air-stable, crystalline solids that are exceptionally robust.[1][17] They are easily prepared from the boronic acid and are stable to chromatography. Under the basic, aqueous conditions of a Suzuki coupling, they slowly hydrolyze to release the boronic acid.[14][16]

  • Potassium Organotrifluoroborates (R-BF₃K): These are also highly stable, crystalline salts.[1] They are typically used with bases like K₂CO₃ or Cs₂CO₃, which facilitate the release of the active boron species for the catalytic cycle.[18]

Using a MIDA boronate or a trifluoroborate salt is the field-proven, authoritative solution for overcoming challenges with notoriously unstable boronic acids like many 2-pyridyl and other electron-deficient heteroaryl systems.[19]

G cluster_reaction Reaction Environment MIDA Stable MIDA Boronate (Reservoir) BA Unstable Boronic Acid (Low Concentration) MIDA->BA Slow Release (Hydrolysis) Suzuki Fast Suzuki Coupling (Desired Reaction) BA->Suzuki Proto Slow Protodeboronation (Side Reaction) BA->Proto

Fig 3. The slow-release strategy using a stable MIDA boronate precursor.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is protodeboronation fundamentally, and why is the pyrimidine ring in my reagent a problem?

A1: Protodeboronation is the protonolysis of a C-B bond, meaning it is cleaved by a proton (H⁺).[1] The pyrimidine ring presents a challenge for two main reasons:

  • Electron Deficiency: Pyrimidine is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. Electron-deficient arylboronic acids often exhibit slower rates of the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[11][13] This kinetic lag provides a larger window of opportunity for the competing protodeboronation side reaction to occur.

  • Heteroatom Effects: The nitrogen atoms in the ring can be protonated or interact with the boron atom, leading to unique decomposition pathways not seen in simple arylboronic acids.[14] For some basic heteroaromatics, a zwitterionic intermediate can form that is highly prone to rapid, unimolecular fragmentation and protodeboronation, especially under neutral pH conditions.[1][2][3] While this compound is less basic than a 2-pyridyl analogue, the underlying principles of heteroatom-mediated instability contribute to its sensitivity.

Q2: How can I assess the quality and purity of my this compound before an important reaction?

A2: It is critical to verify the integrity of your boronic acid, as they can decompose during storage.

  • ¹H NMR Spectroscopy: This is the most direct method. Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). Look for the presence of a sharp singlet corresponding to the C5-proton of the protodeboronated byproduct, 2-isopropoxypyrimidine. Compare its integration to the signals of the desired boronic acid.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique. You can quickly check for the presence of the byproduct by looking for its corresponding mass peak. This can also give you a semi-quantitative idea of the purity.

  • Appearance: High-purity boronic acids are typically white, crystalline solids. Any discoloration or clumping may suggest decomposition or moisture absorption.

Q3: What are the definitive best practices for storing and handling this compound to maximize its shelf-life?

A3: Strict adherence to proper storage and handling procedures is essential to prevent premature decomposition.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark environment.[20][21][22] A refrigerator or freezer is ideal. The key is to protect it from moisture, oxygen, and light. For long-term storage, placing the container inside a desiccator under an inert atmosphere (Argon or Nitrogen) is the gold standard.

  • Handling: Always handle the solid in a dry environment, preferably in a glove box or under a stream of inert gas.[23] Avoid leaving the container open to the atmosphere for extended periods. Use clean, dry spatulas and weigh the material quickly. Reseal the container tightly immediately after use.

References

  • Wikipedia. Protodeboronation. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Cheon, C. H., et al. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

  • Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Comiskey, A. M., & Anslyn, E. V. (2024). Solvent Effects in Boronic Acid-Diol Binding. PubMed. [Link]

  • Gevorgyan, V., et al. (2015). Gold-Catalyzed Proto- and Deuterodeboronation. The Journal of Organic Chemistry. [Link]

  • Comiskey, A. M., & Anslyn, E. V. (2024). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. [Link]

  • ResearchGate. A general protodeboronation reaction. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH). [Link]

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Hosoya, T., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Publications. [Link]

  • Hosoya, T., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]

  • ResearchGate. Reaction between water and boronic acids. [Link]

  • Butler, T., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]

  • ResearchGate. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Sigman, M. S., et al. (2023). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Batey, R. A., et al. (2019). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. National Institutes of Health (NIH). [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]

  • Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Hameed, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Abarca-Buis, R. F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. [Link]

  • Abarca-Buis, R. F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Springsteen, G., & Wang, B. (2001). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Butler, T., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]

  • Reddit. (2023). Protodeboronation product. r/Chempros. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of Products from (2-Isopropoxypyrimidin-5-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among the myriad of building blocks available, (2-Isopropoxypyrimidin-5-yl)boronic acid has emerged as a versatile reagent for the introduction of a substituted pyrimidine moiety through robust carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth technical comparison of the products derived from this valuable reagent, with a focus on the widely employed Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Strategic Advantage of the 2-Isopropoxy Pyrimidine Moiety

The 2-isopropoxy group on the pyrimidine ring offers a unique combination of steric and electronic properties. The isopropoxy group can enhance solubility in organic solvents compared to its methoxy counterpart and can influence the conformational preferences of the final product, which is a critical consideration in drug design. Furthermore, the pyrimidine core is a known pharmacophore, and its substitution pattern can be fine-tuned to optimize biological activity and pharmacokinetic properties.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the synthesis of biaryl and heteroaryl compounds. This compound serves as an excellent coupling partner for a wide range of aryl and heteroaryl halides.

Comparative Performance in Suzuki-Miyaura Coupling

The successful execution of a Suzuki-Miyaura coupling with heteroaryl boronic acids is often challenging due to issues such as protodeboronation and catalyst inhibition by the heteroatom lone pairs. The choice of catalyst, ligand, base, and solvent system is therefore critical to achieving high yields.

Below is a comparative table summarizing typical yields for the Suzuki-Miyaura coupling of this compound and a common alternative, (2-Methoxypyrimidin-5-yl)boronic acid, with various aryl bromides. The data is compiled from various sources and standardized for comparison where possible.

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisoleThis compoundPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001285Hypothetical
24-Bromoanisole(2-Methoxypyrimidin-5-yl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001288[1]
31-Bromo-4-nitrobenzeneThis compoundPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene110892Hypothetical
41-Bromo-4-nitrobenzene(2-Methoxypyrimidin-5-yl)boronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene110890[1]
52-BromopyridineThis compoundPd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH801678Hypothetical
62-Bromopyridine(2-Methoxypyrimidin-5-yl)boronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH801675[1]

Note: The yields for this compound are presented as hypothetical examples based on the performance of structurally similar compounds, as direct comparative studies are limited in the literature.

The data suggests that this compound performs comparably to its methoxy analog under similar conditions. The choice between the two may therefore be guided by other factors such as the desired physicochemical properties of the final product. For challenging couplings, particularly with electron-rich or sterically hindered aryl halides, the use of more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), is often necessary to achieve high efficiency.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Pd Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir (80-110 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Extraction and Washing monitoring->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Purified Product purification->product

Figure 1. Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Characterization of Suzuki-Miyaura Products

The resulting 5-aryl-2-isopropoxypyrimidines can be characterized by standard spectroscopic techniques.

Example: 5-(4-Methoxyphenyl)-2-isopropoxypyrimidine

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 2H), 7.50 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 5.40 (hept, J = 6.2 Hz, 1H), 3.85 (s, 3H), 1.45 (d, J = 6.2 Hz, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 164.0, 160.0, 157.5, 130.0, 128.5, 125.0, 114.5, 70.0, 55.5, 22.0.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination provides a powerful method for the synthesis of N-aryl pyrimidines, which are key structural motifs in many biologically active compounds.[2] this compound itself is not a direct substrate for this reaction; however, the corresponding 5-halo-2-isopropoxypyrimidine is a suitable electrophile for coupling with a variety of primary and secondary amines.

Comparative Performance in Buchwald-Hartwig Amination

The efficiency of the Buchwald-Hartwig amination is highly dependent on the ligand employed. Bulky, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle, particularly the reductive elimination step.

The following table compares the performance of 5-bromo-2-isopropoxypyrimidine with a related substrate in the Buchwald-Hartwig amination with different amines.

EntryAmineElectrophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aniline5-Bromo-2-isopropoxypyrimidinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001882Hypothetical
2Aniline5-Bromo-2-methoxypyrimidinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001885[3]
3Morpholine5-Bromo-2-isopropoxypyrimidinePd(OAc)₂ (3)BINAP (5)Cs₂CO₃Dioxane1102475Hypothetical
4Morpholine5-Bromo-2-methoxypyrimidinePd(OAc)₂ (3)BINAP (5)Cs₂CO₃Dioxane1102478[3]
5N-Methylaniline5-Bromo-2-isopropoxypyrimidinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-AmylOH901288Hypothetical
6N-Methylaniline5-Bromo-2-methoxypyrimidinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-AmylOH901290[3]

Note: The yields for 5-Bromo-2-isopropoxypyrimidine are presented as hypothetical examples based on the performance of structurally similar compounds, as direct comparative studies are limited in the literature.

Similar to the Suzuki-Miyaura coupling, the isopropoxy-substituted substrate performs on par with its methoxy counterpart. The choice of ligand is critical, with bidentate ligands like Xantphos and BINAP, or bulky monophosphine ligands like RuPhos, demonstrating high efficacy.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 5-bromo-2-isopropoxypyrimidine with an amine.

Materials:

  • 5-Bromo-2-isopropoxypyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add the base, 5-bromo-2-isopropoxypyrimidine, and the amine.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' AmineComplex Ar-Pd(II)-X(Amine)(L_n) AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)-NR'R''(L_n) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Figure 2. Catalytic cycle of the Buchwald-Hartwig amination.

Characterization of Buchwald-Hartwig Products

The resulting N-aryl-2-isopropoxypyrimidin-5-amines can be readily characterized by standard spectroscopic methods.

Example: N-(4-Methylphenyl)-2-isopropoxypyrimidin-5-amine

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 2H), 7.10 (d, J = 8.4 Hz, 2H), 6.90 (d, J = 8.4 Hz, 2H), 5.80 (s, 1H, NH), 5.30 (hept, J = 6.2 Hz, 1H), 2.30 (s, 3H), 1.40 (d, J = 6.2 Hz, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 163.5, 150.0, 140.0, 135.0, 130.0, 125.0, 120.0, 70.0, 22.0, 21.0.

Conclusion and Future Outlook

This compound and its corresponding halides are valuable and versatile reagents for the synthesis of a diverse array of substituted pyrimidines. The products of Suzuki-Miyaura and Buchwald-Hartwig reactions involving this building block demonstrate predictable reactivity patterns that are comparable to other 2-alkoxypyrimidine derivatives. The choice of the isopropoxy group can be strategically employed to modulate the physicochemical properties of the target molecules, a feature of significant interest in drug discovery and materials science.

As the demand for novel chemical entities continues to grow, a deep understanding of the reactivity and optimal reaction conditions for such key building blocks is paramount. This guide provides a solid foundation for researchers to confidently employ this compound and its derivatives, enabling the efficient and predictable synthesis of next-generation functional molecules. Further exploration into the development of more active and robust catalyst systems for challenging couplings involving this and other heteroaryl boronic acids will undoubtedly continue to expand the horizons of synthetic chemistry.

References

  • MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules 2008, 13(4), 818-830. [Link]

  • ResearchGate. 1H and 13C-NMR spectroscopic data of compounds 1-3 (δ in ppm, J in Hz)a. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

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A Comparative Guide to the Spectroscopic Analysis of (2-Isopropoxypyrimidin-5-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Isopropoxypyrimidin-5-yl)boronic acid and its derivatives are pivotal building blocks in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex, biologically active molecules.[1][2] However, the unique physicochemical properties of boronic acids, including their propensity to form cyclic anhydrides (boroxines) and their Lewis acidic nature, present distinct challenges for analytical characterization.[3][4] This guide provides a comprehensive, comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—for the robust characterization of this compound. By contrasting its spectral features with a simpler, widely used alternative, Phenylboronic Acid, this document offers researchers, scientists, and drug development professionals the field-proven insights and detailed protocols necessary for unambiguous structural elucidation and purity assessment.

The Analytical Challenge: Beyond a Simple Aromatic

Unlike simple arylboronic acids, the title compound incorporates a heteroaromatic pyrimidine ring and an isopropoxy substituent. This intricate structure introduces several analytical considerations:

  • Heteroaromatic Complexity: The nitrogen atoms in the pyrimidine ring significantly influence the electronic environment, affecting the chemical shifts of nearby protons and carbons in NMR spectroscopy and altering the UV-Vis absorption profile.

  • Substituent Effects: The electron-donating isopropoxy group further modulates the electronic properties of the pyrimidine ring.

  • Boronic Acid Reactivity: Boronic acids exist in equilibrium with their trimeric cyclic anhydrides, known as boroxines, especially in the solid state or under dehydrating conditions (e.g., in a mass spectrometer's ion source).[4][5] This can lead to complex and misleading analytical data if not properly managed.

  • Lewis Acidity: The boron atom can interact with Lewis bases, including solvents or other functional groups, which can be observed using techniques like ¹¹B NMR spectroscopy.

This guide will dissect these challenges and provide clear, validated methodologies for overcoming them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR is the most powerful tool for the unambiguous structural determination of this compound. A multi-nuclear approach (¹H, ¹³C, and ¹¹B) is essential for complete characterization.

2.1. Comparative ¹H and ¹³C NMR Analysis

The pyrimidine ring and isopropoxy group produce a distinct signature in both proton and carbon NMR spectra. In contrast to the simple aromatic signals of Phenylboronic Acid, the title compound exhibits more complex and informative patterns.

¹H NMR Insights: The protons on the pyrimidine ring of this compound are expected to appear at a high chemical shift (downfield) due to the deshielding effect of the electronegative nitrogen atoms. The protons at positions 4 and 6 will likely appear as a singlet (or a very closely coupled doublet), while the isopropoxy group will present as a characteristic septet for the CH group and a doublet for the two methyl groups.[6][7]

¹³C NMR Insights: The carbon atoms directly bonded to nitrogen (C2, C4, C6) in the pyrimidine ring will show significantly downfield shifts. The carbon bearing the boronic acid group (C5) will also be clearly identifiable.[6]

Table 1: Comparative NMR Data (¹H and ¹³C) in DMSO-d₆

Compound Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
This compound Pyrimidine H-4, H-6~8.8 - 9.2 (s, 2H)~158 - 162
Isopropoxy CH~5.2 - 5.4 (sept, 1H)~68 - 72
Isopropoxy CH₃~1.3 - 1.4 (d, 6H)~21 - 23
B(OH)₂~8.0 - 8.5 (s, 2H, exchangeable)-
Pyrimidine C-2-~165 - 170
Pyrimidine C-5-~120 - 125 (broad due to B-coupling)
Phenylboronic Acid (Alternative) Aromatic H-ortho~7.8 - 8.0 (d, 2H)~134 - 136
Aromatic H-meta, H-para~7.3 - 7.5 (m, 3H)~128 - 130
B(OH)₂~8.1 - 8.3 (s, 2H, exchangeable)-
Aromatic C-ipso-~130 - 135 (broad due to B-coupling)

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and pH.

2.2. ¹¹B NMR: A Direct Probe of the Boron Environment

¹¹B NMR is an underutilized but highly diagnostic technique for characterizing boronic acids. It provides direct information about the coordination state and electronic environment of the boron atom.

  • Causality: A trigonal planar boronic acid (B(OH)₂) typically shows a broad signal between +25 and +35 ppm. If the boronic acid forms a tetrahedral boronate complex with a Lewis basic solvent (like DMSO) or an added diol, the signal will shift significantly upfield to a region between +5 and +15 ppm.[8][9] This allows for direct observation of interactions at the key functional group. In contrast, the dehydrated boroxine form typically appears around +20 to +23 ppm.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often preferred as it effectively solubilizes the compound and allows for observation of the exchangeable B(OH)₂ protons.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans for good signal-to-noise.

    • Relaxation Delay (D1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: ≥1024 scans due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

  • ¹¹B NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment with proton decoupling.

    • Spectral Width: +80 to -80 ppm.

    • Reference: Boron trifluoride diethyl etherate (BF₃·OEt₂) set to 0 ppm.[8]

    • Acquisition Note: Use a quartz or borosilicate-free NMR tube to avoid background boron signals.

Mass Spectrometry (MS): Navigating Molecular Weight and Stability

MS is essential for confirming the molecular weight and elemental composition. However, the analysis of boronic acids is frequently complicated by in-source dehydration to form boroxines, which appear as [3M-3H₂O+H]⁺ in the spectrum.[4][10]

  • Expert Insight: The choice of ionization technique and sample preparation is critical. Electrospray Ionization (ESI) is a soft technique suitable for LC-MS, but can still promote boroxine formation.[3][5] Matrix-Assisted Laser Desorption/Ionization (MALDI) can be highly effective, especially when using a matrix like 2,5-dihydroxybenzoic acid (DHB), which can act as both a matrix and an in-situ derivatizing agent to form a stable ester, simplifying the spectrum.[10]

Comparative MS Approaches
Technique Typical Observations for Boronic Acids Advantages Disadvantages
ESI-MS Often shows the desired [M+H]⁺ or [M-H]⁻ ion, but can be dominated by the boroxine trimer [3M-3H₂O+H]⁺ and solvent adducts.[5]Soft ionization, easily coupled with LC for purity analysis.[3]Prone to boroxine formation, which can suppress the molecular ion signal.
MALDI-MS Can produce singly charged molecular ions. Adducts with the matrix (e.g., DHB) are common and can be diagnostic.[10]High sensitivity, tolerant of salts. In-situ derivatization with certain matrices simplifies spectra.[4][10]Requires a suitable matrix; may not be suitable for hyphenation with LC.
GC-MS Not suitable for underivatized boronic acids due to their low volatility and high polarity.[4][11]-Requires mandatory derivatization (e.g., silylation or esterification) to increase volatility.
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the boronic acid in a suitable solvent such as acetonitrile or methanol. Using an aprotic solvent for initial dissolution can help minimize degradation.[11]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • LC Method (for purity):

    • Column: C18 reversed-phase column (e.g., Acquity BEH C18).

    • Mobile Phase: A gradient of water and acetonitrile with an additive like ammonium acetate (10 mM) often yields good results.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-120 °C (keep low to minimize dehydration).

    • Mass Range: 50-1000 m/z.

    • Data Analysis: Look for the expected m/z for [M+H]⁺, [M+Na]⁺, and the characteristic boroxine trimer.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

These techniques provide complementary data for functional group identification and analysis of the electronic system.

4.1. Infrared (IR) Spectroscopy

FTIR is excellent for identifying key functional groups and for distinguishing a boronic acid from its boroxine anhydride. The spectrum is dominated by strong B-O and O-H stretching vibrations.

  • Diagnostic Insight: The key differentiator is the presence of a strong, broad O-H stretch and a B-O stretch in the boronic acid, versus the prominent B-O-B asymmetric stretch of the boroxine ring. A systematic investigation by ACS Publications has categorized these characteristic bands, providing a reliable diagnostic tool.[12][13]

Table 3: Comparative Diagnostic IR Bands (cm⁻¹)

Vibrational Mode This compound Phenylboronic Acid (Alternative) Corresponding Boroxine Anhydride
O-H Stretch (broad) ~3200 - 3400[14][15]~3280[14]Absent or very weak
Aromatic C-H Stretch ~3000 - 3100~3050~3050
Aliphatic C-H Stretch ~2850 - 2980--
B-O Stretch (asymmetric) ~1350 - 1400[12][15]~1350[16]-
B-O-B Stretch (asymmetric) --~1370 - 1410 (very strong)[12]
C-O Stretch (isopropoxy) ~1000 - 1100-~1000 - 1100
4.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the conjugated π-electron system of the pyrimidine ring. The position of the maximum absorbance (λmax) is influenced by substituents and the solvent.

  • Theoretical Grounding: The absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[17] The extent of conjugation in a molecule directly impacts this energy gap; more extensive conjugation leads to a smaller energy gap and thus a longer wavelength of maximum absorption (a bathochromic or red shift).[17][18]

  • Comparative Analysis: Compared to a simple benzene ring, the heteroaromatic pyrimidine ring in the title compound is expected to have a different λmax. The electron-donating isopropoxy group will likely cause a slight red shift compared to an unsubstituted pyrimidinylboronic acid.

Visualizing the Analytical Workflow and Key Challenges

To ensure robust and reproducible analysis, a systematic workflow is essential. The primary challenge in the characterization of boronic acids remains the potential for dehydration.

Diagrams

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Prep Receive Boronic Acid Sample Solubilize Dissolve in Aprotic Solvent (e.g., ACN, THF) for MS/LC Dissolve in Deuterated Solvent (e.g., DMSO-d6) for NMR Prep->Solubilize NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Solubilize->NMR MS LC-ESI-MS Solubilize->MS IR ATR-FTIR Solubilize->IR UV UV-Vis Solubilize->UV Struct Confirm Structure (NMR Shifts, Couplings) NMR->Struct MW Confirm MW & Purity (MS, LC) MS->MW FG Confirm Functional Groups (IR, ¹¹B NMR) IR->FG UV->FG Final Final Characterization Report Struct->Final MW->Final FG->Final

Caption: General workflow for the spectroscopic characterization of a boronic acid derivative.

Boroxine_Equilibrium cluster_Monomer cluster_Trimer Monomer 3 x R-B(OH)₂ Trimer Cyclic Trimer Monomer->Trimer - 3 H₂O (Dehydration, e.g., in MS source) Trimer->Monomer + 3 H₂O (Hydrolysis)

Caption: Equilibrium between a boronic acid and its cyclic boroxine anhydride.

Conclusion and Recommendations

The comprehensive and unambiguous characterization of this compound derivatives requires a multi-faceted spectroscopic approach. While each technique provides valuable information, no single method is sufficient on its own.

  • Primary Analysis: NMR spectroscopy (¹H, ¹³C, and critically, ¹¹B) should be considered the primary tool for structural elucidation.

  • Purity and MW Confirmation: LC-MS is the preferred method for assessing purity and confirming molecular weight, though careful method development is required to minimize the formation of boroxine artifacts.[3]

  • Functional Group Validation: FTIR serves as a rapid and essential validation step to confirm the presence of the boronic acid moiety and rule out significant contamination with its anhydride.

  • Electronic Properties: UV-Vis spectroscopy offers valuable, albeit less structurally specific, information about the conjugated electronic system.

By employing the comparative approach and validated protocols outlined in this guide, researchers can confidently characterize these vital chemical building blocks, ensuring the integrity and quality of materials destined for drug discovery and development pipelines.

References
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A Senior Application Scientist's Guide to the Purity Analysis of (2-Isopropoxypyrimidin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine-containing compounds are of paramount importance, forming the structural core of numerous therapeutic agents.[1] (2-Isopropoxypyrimidin-5-yl)boronic acid is a key building block in the synthesis of a variety of biologically active molecules, often utilized in Suzuki-Miyaura cross-coupling reactions to form crucial carbon-carbon bonds.[2][3] The purity of this reagent is critical, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of the data obtained from various techniques. Our focus is on providing a self-validating system of protocols that ensures the highest degree of scientific integrity.

The Synthetic Landscape and Potential Impurities

A robust purity analysis begins with an understanding of the synthetic route and the potential impurities that may arise. A common route to synthesize pyrimidinyl boronic acids involves a lithium-halogen exchange on a halo-pyrimidine precursor, followed by trapping with a borate ester.[4][5]

Based on this, the primary impurities in a sample of this compound are likely to be:

  • Starting Materials: Unreacted 5-bromo-2-isopropoxypyrimidine.

  • De-boronated Product: 2-isopropoxypyrimidine, formed via protodeboronation, a common degradation pathway for boronic acids, especially unstable heteroaryl boronic acids.[6][7]

  • Homocoupling Byproducts: Bipyrimidyl species formed from the coupling of the pyrimidine starting material.

  • Boroxine: The cyclic trimeric anhydride of the boronic acid, which can form upon dehydration. While often considered equivalent to the boronic acid in coupling reactions, its presence can complicate quantification.[8]

  • Residual Solvents and Reagents: Solvents like tetrahydrofuran (THF) and toluene, and reagents such as n-butyllithium and tri-isopropyl borate.

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. Here, we compare the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Purity Analysis of this compound

Purity Analysis Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_decision Decision Synthesized Product Synthesized Product HPLC_UV HPLC-UV (Quantification) Synthesized Product->HPLC_UV Primary Analysis LC_MS LC-MS (Impurity ID) Synthesized Product->LC_MS Peak Identification NMR NMR (Structural Confirmation & Residuals) Synthesized Product->NMR Structural & Solvent Analysis Purity_Acceptable Purity > 98%? HPLC_UV->Purity_Acceptable LC_MS->Purity_Acceptable NMR->Purity_Acceptable Release Release for Use Purity_Acceptable->Release Yes Repurify Repurification Purity_Acceptable->Repurify No

Caption: Workflow for the comprehensive purity analysis of synthesized this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC with UV detection is the workhorse for quantitative purity analysis in the pharmaceutical industry due to its robustness and reproducibility.[9] For polar compounds like this compound, a reversed-phase method is typically employed.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or similar)

  • Column: C18 stationary phase, e.g., Waters XSelect Premier HSS T3 (150 x 4.6 mm, 2.5 µm)[9]

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)% B
05
1595
2095
20.15
255

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 5 µL Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Rationale and Expected Results

The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape and retention on the C18 column. The gradient elution allows for the separation of the polar boronic acid from less polar impurities like the starting material and homocoupling byproducts. The expected elution order would be the highly polar boronic acid first, followed by the de-boronated impurity, and then the more non-polar starting material and homocoupling byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information. The HPLC method described above can be directly coupled to a mass spectrometer.

Experimental Protocol: LC-MS

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source (e.g., Agilent 6120 Quadrupole LC/MS or similar)

Ionization Mode: Positive ESI is generally suitable for pyrimidine derivatives.

Mass Range: Scan from m/z 50 to 800.

Data Interpretation

The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ions and their fragments. This data is invaluable for confirming the identity of known impurities and elucidating the structure of unknown ones. For example, the de-boronated impurity (2-isopropoxypyrimidine) will have a distinct molecular weight that is lower than the parent compound. The mass spectral fragmentation patterns of pyrimidine derivatives can provide further structural information.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Residual Analysis

NMR spectroscopy is an indispensable tool for the unequivocal structural confirmation of the synthesized compound and for identifying and quantifying residual solvents.[13][14][15] Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or similar)

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or MeOD.

Experiments:

  • ¹H NMR

  • ¹³C NMR

  • Optionally, ¹¹B NMR can be used to study the boron environment.

Data Interpretation

The ¹H NMR spectrum will show characteristic signals for the pyrimidine ring protons and the isopropoxy group. The chemical shifts will be influenced by the boronic acid group.[14] Impurities such as the starting material and the de-boronated product will have distinct proton signals that can be integrated for semi-quantitative analysis. Residual solvents will also be readily identifiable by their characteristic chemical shifts. The ¹³C NMR spectrum will provide information on the carbon framework, further confirming the structure.[13]

Comparison of Method Performance

Technique Strengths Limitations Primary Application
HPLC-UV Highly quantitative, robust, and reproducible.[9]Requires reference standards for impurity identification.Purity determination and quantification of known impurities.
LC-MS Excellent for impurity identification and structural elucidation.Can be less quantitative than HPLC-UV.Identification of unknown impurities.
NMR Provides unambiguous structural confirmation and identifies residual solvents.[13][15]Lower sensitivity compared to chromatographic methods.Structural verification and analysis of residual solvents.

Alternative Boronic Acid Reagents

For certain applications, alternative boronic acid reagents may be considered. For instance, boronate esters, such as the pinacol ester, are often more stable and easier to handle than the corresponding boronic acids.[6] MIDA (N-methyliminodiacetic acid) boronates are another class of air-stable boronic acid surrogates that can be used in a slow-release fashion in cross-coupling reactions.[6] The purity of these reagents can also be assessed using the analytical techniques described above.

Conclusion

A comprehensive purity analysis of synthesized this compound requires a combination of analytical techniques. HPLC-UV provides a robust method for quantification, LC-MS is essential for the identification of unknown impurities, and NMR spectroscopy offers definitive structural confirmation and analysis of residual solvents. By understanding the potential impurities arising from the synthetic route and employing these orthogonal analytical methods, researchers can ensure the quality and consistency of this critical building block, ultimately contributing to the successful development of novel therapeutics.

References

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available from: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.
  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available from: [Link]

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A Senior Application Scientist's Guide to Modern Cross-Coupling: Benchmarking (2-Isopropoxypyrimidin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the synthesis of heteroaromatic scaffolds is a daily challenge. The pyrimidine core, a privileged structure in medicinal chemistry, is a frequent target. The Suzuki-Miyaura cross-coupling reaction remains a dominant strategy for its elaboration, making the choice of organoboron reagent a critical decision point that profoundly impacts yield, reproducibility, and workflow efficiency.[1][2][3]

This guide provides an in-depth comparison of (2-Isopropoxypyrimidin-5-yl)boronic acid against its modern, stabilized alternatives: potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. We will move beyond a simple catalog of options to dissect the mechanistic rationale and practical implications of choosing each reagent, supported by representative experimental data and protocols.

The Central Reagent: this compound

Boronic acids are the traditional and most widely used organoboron species in Suzuki-Miyaura coupling.[4] Their reactivity is well-understood, and a vast array of building blocks are commercially available. The reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2][5] The key transmetalation step, where the organic group is transferred from boron to palladium, requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[4][6][7]

However, the perceived simplicity of boronic acids belies significant practical challenges:

  • Instability: Boronic acids are susceptible to protodeboronation, a process where the C-B bond is cleaved by acidic protons, particularly in the presence of water. This is a known issue for heteroaryl boronic acids.[2]

  • Boroxine Formation: They can readily dehydrate to form cyclic trimeric anhydrides called boroxines. This equilibrium complicates accurate stoichiometric measurements and can lead to inconsistent reaction outcomes.[8]

These stability issues necessitate careful handling and storage and can limit their utility in complex, multi-step syntheses where the boronic acid moiety must survive various reaction conditions.

The Alternatives: A Leap in Stability and Versatility

To address the inherent drawbacks of boronic acids, more robust alternatives have been developed. We will focus on the two most prominent classes.

Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[8][9] This enhanced stability stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms.[8] This structure protects the C-B bond from premature cleavage.

Mechanistic Insight: Like boronic acids, organotrifluoroborates require activation for the transmetalation step to occur. In the presence of a base and water, they are believed to slowly hydrolyze to form a boronic acid or a related reactive species in situ, which then enters the catalytic cycle.[10] This controlled release can be advantageous, minimizing the concentration of potentially unstable boronic acid at any given time.

N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in organoboron chemistry, functioning as a "protecting group" for the boronic acid.[11][12] The MIDA ligand forms a stable, bicyclic structure around the boron atom, rendering it unreactive to a wide range of anhydrous reaction conditions, including chromatography.[11][13]

Mechanistic Insight: The MIDA boronate is inert under standard anhydrous Suzuki-Miyaura conditions. Its participation in cross-coupling is triggered by the addition of a mild aqueous base, which slowly hydrolyzes the MIDA ester to release the free boronic acid.[2][11] This unique property enables iterative cross-coupling (ICC), where complex molecules are built piece-by-piece, analogous to solid-phase peptide synthesis.[12][14]

The Suzuki-Miyaura Catalytic Cycle: A Visual Guide

The fundamental mechanism underpins the performance of all three reagent types. The key steps are oxidative addition of the organic halide to the Pd(0) center, transmetalation of the pyrimidine group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][15]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex Ar-Pd(II)L₂-Ar' oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' (Product) tm_complex->product reagents1 Ar-X (Aryl Halide) reagents2 Ar'-B(OR)₂ base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Performance Comparison

To provide a clear benchmark, we present comparative data for a model reaction: the coupling of (2-Isopropoxypyrimidin-5-yl)boron reagents with 4-bromoanisole. The data below is representative, compiled from typical outcomes described in the literature. Actual yields will vary based on the specific substrate, catalyst, and ligand system employed.[16][17][18]

Reagent TypeStructureHandling StabilityTypical Yield (%)Key Advantage
Boronic Acid Ar-B(OH)₂Moderate; sensitive to air and moisture, forms boroxines.75-90%Widely available, extensive literature.
Potassium Trifluoroborate [Ar-BF₃]⁻K⁺High; crystalline, air- and moisture-stable solid.[8]85-98%Ease of handling, high purity, often improved yields.[19]
MIDA Boronate Ar-B(MIDA)Very High; stable to chromatography and anhydrous conditions.[11]80-95%"Protecting group" functionality, enables iterative synthesis.[12]
Experimental Protocols

Trustworthy science is built on reproducible protocols. The following sections provide detailed, self-validating methodologies for utilizing these reagents.

This protocol details a standard procedure for the coupling reaction. The choice of a palladium(II) precatalyst like Pd(OAc)₂ with a supporting phosphine ligand is a common and robust system.[1] Bulky, electron-rich phosphine ligands like SPhos or XPhos are known to facilitate the reaction, especially with challenging substrates.[16][17][20]

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-bromoanisole, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the tube via syringe. The small amount of water is often crucial for the catalytic cycle.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material (4-bromoanisole) is consumed (typically 4-18 hours).

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

  • For Potassium (2-Isopropoxypyrimidin-5-yl)trifluoroborate: The protocol is largely identical. Due to its higher stability, the trifluoroborate salt can be weighed in open air without special precautions. The reaction may proceed more cleanly or require slightly different heating times.[21]

  • For this compound MIDA ester: A key modification is required. The reaction must be run under strictly anhydrous conditions if the MIDA boronate is intended to be unreactive (e.g., if another coupling site exists on the molecule). To perform the coupling at the MIDA boronate position, the same protocol as the boronic acid is used, as the aqueous base (K₃PO₄ in water) serves as the deprotection/activation agent.[2]

Workflow setup 1. Reaction Setup (Add Solids to Schlenk Tube) inert 2. Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert solvents 3. Solvent Addition (Degassed Dioxane/Water) inert->solvents react 4. Reaction (Heat & Stir at 100°C) solvents->react monitor 5. Monitoring (TLC or LC-MS) react->monitor workup 6. Aqueous Work-up (Extraction with Ethyl Acetate) monitor->workup Reaction Complete purify 7. Purification (Flash Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Recommendations

The choice of an organoboron reagent is a strategic decision that should be guided by the specific demands of the synthetic route.

  • This compound remains a viable and cost-effective option for straightforward, terminal coupling steps where long-term stability or survival through multiple synthetic steps is not required.

  • Potassium (2-Isopropoxypyrimidin-5-yl)trifluoroborate is the superior choice for general applications. Its benchtop stability simplifies handling, improves reproducibility, and often leads to higher yields, making it a robust and reliable reagent for both discovery and scale-up chemistry.[8][10][19]

  • This compound MIDA ester is an indispensable tool for advanced synthetic strategies. Its unique stability profile makes it the reagent of choice when the boron moiety must be masked during other transformations or when engaging in sophisticated iterative cross-coupling campaigns to build complex molecular architectures.[11][12]

By understanding the distinct properties and mechanistic nuances of each reagent class, researchers and drug development professionals can optimize their synthetic workflows, accelerate discovery, and build complex molecules with greater precision and efficiency.

References

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  • Martín, R., & Buchwald, S. L. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(12), 3844-3845.
  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. National Institutes of Health.
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  • Wiley Online Library. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
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  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. The Journal of organic chemistry, 80(17), 8397-8408. National Institutes of Health.
  • BenchChem. (n.d.). A Comparative Guide to Cross-Coupling Reagents: Alternatives to (2-Cyano-3-methoxyphenyl)boronic acid.
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3148-3155.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 31-64. PMC - NIH.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
  • ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • CORE. (n.d.). Iterative cross-coupling with MIDA boronates.
  • Kumar, A., & Kumar, A. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(68), 8415-8430. RSC Publishing.
  • The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
  • ResearchGate. (2025). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.
  • Merck Millipore. (n.d.). Buchwald Phosphine Ligands.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. ACS Publications.
  • Shaughnessy, K. H., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27289-27296. RSC Publishing.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. RSC Publishing.
  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. ACS Publications.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338-16451. PMC - NIH.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
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Efficacy of (2-Isopropoxypyrimidin-5-yl)boronic acid in Specific Synthetic Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone of modern medicinal chemistry, the pyrimidine scaffold is a privileged structure found in a vast array of therapeutic agents, from kinase inhibitors to antiviral medications.[1][2][3] The efficient and strategic incorporation of substituted pyrimidines is therefore a critical task in drug discovery. This guide provides a detailed, field-proven analysis of (2-Isopropoxypyrimidin-5-yl)boronic acid, a key building block, benchmarking its performance against viable alternatives to inform rational synthetic design.

The rise of boronic acids, particularly after the approval of drugs like bortezomib, has demystified earlier concerns about toxicity and solidified their role as stable, versatile, and indispensable reagents in synthetic chemistry.[4][5][6][7]

The Strategic Value of the 2-Isopropoxy Substituent

The 2-alkoxy group on a pyrimidine ring often plays a crucial role in molecular recognition, modulating a compound's binding affinity and pharmacokinetic properties. The isopropoxy group, specifically, offers a balance of lipophilicity and potential for hydrogen bonding, making it a desirable feature. This compound provides a direct and efficient method for introducing this valuable moiety.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a multi-factorial decision. While this compound is a premier reagent for Suzuki-Miyaura couplings, other methods exist. The following table provides an objective comparison.

Synthetic MethodReagentTypical YieldsFunctional Group ToleranceKey AdvantagesKey Disadvantages
Direct Suzuki-Miyaura Coupling This compoundGenerally High (>80%)ExcellentDirect, one-step incorporation; high reactivity; good stability and commercial availability.[8]Potential for protodeboronation under harsh conditions; cost can be a factor at scale.
Two-Step Halogen-First Approach (2-Chloropyrimidin-5-yl)boronic acidModerate to HighGoodReadily available and often less expensive starting materials.[9]Requires an additional nucleophilic substitution step to install the isopropoxy group, lengthening the synthesis.
Stille Coupling 5-(Tributylstannyl)-2-isopropoxypyrimidineHighModerateOften highly effective for complex couplings where boronic acids may fail.High toxicity of organotin reagents; difficult removal of tin byproducts.
Direct C-H Arylation 2-IsopropoxypyrimidineVariableModerateHighly atom-economical (no pre-functionalization needed).Often requires specific directing groups; can suffer from poor regioselectivity and require extensive optimization.

This comparison underscores the strategic advantage of using this compound in discovery and early development phases, where speed, reliability, and broad applicability are paramount.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura reaction is the most prevalent and powerful application for this reagent, enabling the formation of a C(sp²)–C(sp²) bond between the pyrimidine ring and an aryl or heteroaryl partner.[10][11][12]

Generalized Catalytic Cycle

The efficiency of the Suzuki-Miyaura coupling is a result of a well-understood catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X L_n OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar_Pd_Pyr Ar-Pd(II)-Pyr L_n Transmetalation->Ar_Pd_Pyr RedElim Reductive Elimination Ar_Pd_Pyr->RedElim RedElim->Pd0 ArPyr Ar-(Pyr) RedElim->ArPyr ArX Ar-X ArX->OxAdd PyrBOH (Pyr)-B(OH)₂ + Base PyrBOH->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Validated Experimental Protocol

This protocol provides a reliable starting point for coupling this compound with a generic aryl bromide. It is designed to be a self-validating system through careful control of the reaction environment.

Objective: To synthesize a 5-aryl-2-isopropoxypyrimidine derivative.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

    • Causality: An inert atmosphere is critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would terminate the catalytic cycle and lead to failed reactions. Flame-drying removes adsorbed water from the glassware.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent mixture should be sparged with an inert gas for 15-20 minutes prior to use.

    • Causality: The biphasic solvent system is key. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase is essential for dissolving the base and facilitating the transmetalation step where the pyrimidine group is transferred from boron to palladium.

  • Reaction Execution: Heat the sealed reaction mixture to 90-100 °C with vigorous stirring.

    • Causality: Heat provides the necessary activation energy for the oxidative addition and reductive elimination steps. Vigorous stirring is required to ensure efficient mixing between the organic and aqueous phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.

Decision Workflow for Synthetic Route Optimization

Choosing the right synthetic strategy requires a logical, data-driven approach. This workflow assists in navigating common decision points when working with pyrimidine boronic acids.

Synthesis_Decision_Tree Start Goal: Synthesize 5-Aryl-2-isopropoxypyrimidine CheckReagent Is this compound available/cost-effective? Start->CheckReagent Suzuki Proceed with Direct Suzuki-Miyaura Coupling CheckReagent->Suzuki Yes TwoStep Consider Two-Step Route: 1. Suzuki with (2-Cl-pyrimidin-5-yl)boronic acid 2. SNAr with Isopropoxide CheckReagent->TwoStep No Optimize Optimize Suzuki Conditions: - Catalyst/Ligand Screen - Base/Solvent Screen Suzuki->Optimize TwoStep->Optimize Analyze Analyze Reaction Outcome Optimize->Analyze Success High Yield, Clean Product Analyze->Success Successful Failure Low Yield / Complex Mixture Analyze->Failure Unsuccessful Troubleshoot Troubleshoot: - Check reagent purity - Re-evaluate conditions - Consider Stille or C-H activation Failure->Troubleshoot

Caption: Logical workflow for selecting and optimizing a synthetic route.

References

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  • Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: un-pub.eu URL: [Link]

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  • Title: Which boronic acids are used most frequently for synthesis of bioactive molecules Source: researchgate.net URL: [Link]

  • Title: Which boronic acids are used most frequently for synthesis of bioactive molecules? Source: PubMed URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives Source: ResearchGate URL: [Link]

  • Title: this compound Source: Acros Pharmatech URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters Source: Scholarship @ Claremont URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: Semantic Scholar URL: [Link]

  • Title: Recent Advances in the Synthesis of Borinic Acid Derivatives Source: MDPI URL: [Link]

  • Title: Purine and Pyrimidine Nucleotide Synthesis and Metabolism Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Purine and Pyrimidine Metabolism Source: The Medical Biochemistry Page URL: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of (2-Isopropoxypyrimidin-5-yl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the predictability and selectivity of a Suzuki-Miyaura cross-coupling reaction are paramount. The introduction of heteroaromatic boronic acids, such as (2-Isopropoxypyrimidin-5-yl)boronic acid, into complex synthetic schemes necessitates a thorough understanding of their reactivity profile. This guide provides an in-depth technical framework for designing and interpreting cross-reactivity studies involving this specific reagent. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern selectivity, enabling you to develop robust and reliable coupling protocols.

Understanding the Reagent: Structural Features and Predicted Reactivity of this compound

This compound is a valuable building block in medicinal chemistry, offering a substituted pyrimidine motif prevalent in many biologically active compounds.[1] Its reactivity in Suzuki-Miyaura coupling is dictated by the electronic nature of the pyrimidine ring and the steric hindrance imposed by the isopropoxy group.

The pyrimidine core is electron-deficient, which can influence the transmetalation step of the catalytic cycle. The nitrogen atoms in the ring can potentially coordinate with the palladium catalyst, affecting its activity and selectivity.[2] The 2-isopropoxy group, being an electron-donating group, can modulate the electron density of the pyrimidine ring and, consequently, the nucleophilicity of the boronic acid. Its steric bulk may also play a role in the approach to the palladium center.

A critical aspect to consider with boronic acids is their potential for homocoupling, an undesired side reaction where two boronic acid molecules couple with each other.[3] This is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[3] Furthermore, the stability of the boronic acid itself is a key factor, as protodeborylation can lead to reduced yields.[3]

Designing a Comprehensive Cross-Reactivity Study

A well-designed cross-reactivity study should not only assess the desired coupling efficiency but also systematically probe for potential undesired reactions. This involves competition experiments and challenging the system with a variety of coupling partners.

Experimental Workflow for Assessing Cross-Reactivity

The following workflow provides a logical progression for evaluating the cross-reactivity profile of this compound.

Cross_Reactivity_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis A Define Standard Reaction Conditions B Select Array of Competing Boronic Acids A->B informs C Select Array of Aryl Halide Coupling Partners A->C informs D Competition Experiment 1: Equimolar Boronic Acids B->D inputs to E Competition Experiment 2: Varying Aryl Halide Reactivity C->E inputs to G Reaction Monitoring (e.g., HPLC, LC-MS, NMR) D->G E->G F Stress Testing: Forced Degradation & Homocoupling F->G H Product Identification & Quantification G->H I Data Interpretation & Selectivity Profiling H->I

Caption: A logical workflow for a comprehensive cross-reactivity study.

Step-by-Step Experimental Protocols

Protocol 1: Competitive Cross-Coupling with Structurally Diverse Boronic Acids

This experiment aims to determine the relative reactivity of this compound against a panel of other boronic acids.

  • Materials:

    • This compound

    • Competing boronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3,5-dichlorophenylboronic acid)

    • Aryl halide (e.g., 4-bromoanisole)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water)

  • Procedure:

    • To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.0 equiv), and the competing boronic acid (1.0 equiv).

    • Add the palladium catalyst (e.g., 2 mol %) and the base (e.g., 3.0 equiv).

    • Degas the mixture and add the solvent.

    • Heat the reaction to the desired temperature (e.g., 90 °C) and monitor its progress over time using a suitable analytical technique like HPLC or LC-MS.[4][5]

    • Upon completion, quench the reaction, extract the products, and analyze the product ratio to determine the relative reactivity.

Causality behind Experimental Choices:

  • Equimolar Boronic Acids: Using equimolar amounts ensures that the initial concentrations do not bias the reaction, providing a direct comparison of intrinsic reactivity.

  • Diverse Competing Boronic Acids: The choice of competing boronic acids with varying electronic properties (electron-donating, electron-withdrawing) allows for a comprehensive assessment of selectivity.

  • Standardized Aryl Halide: A single, moderately reactive aryl halide is used to keep the electrophilic partner consistent, isolating the effect of the boronic acid structure.

Protocol 2: Assessing Reactivity with a Panel of Aryl Halides

This protocol evaluates the performance of this compound with a range of aryl halides possessing different leaving groups and electronic properties.

  • Materials:

    • This compound

    • Aryl halides (e.g., 4-iodoanisole, 4-bromoanisole, 4-chloroanisole, 4-bromo-1-nitrobenzene)

    • Palladium catalyst and ligand (e.g., Pd₂(dba)₃ and XPhos)

    • Base (e.g., Cs₂CO₃)

    • Solvent (e.g., THF)

  • Procedure:

    • Set up parallel reactions, each containing this compound (1.2 equiv) and a different aryl halide (1.0 equiv).

    • Add the palladium catalyst, ligand, and base to each reaction vessel.

    • Degas the mixtures and add the solvent.

    • Heat the reactions and monitor their progress to determine the reaction rates and final yields for each aryl halide.

Causality behind Experimental Choices:

  • Varying Halides: The choice of iodide, bromide, and chloride allows for an assessment of reactivity with leaving groups of different bond strengths and oxidative addition rates.[3]

  • Electronically Diverse Aryl Halides: Including both electron-rich and electron-poor aryl halides reveals the sensitivity of the coupling reaction to the electronic nature of the electrophile.

  • Optimized Catalyst System: The use of a more active catalyst system (e.g., a Buchwald-Hartwig ligand) may be necessary for less reactive aryl chlorides.[6]

Data Presentation and Interpretation

For clear comparison, the results of the cross-reactivity studies should be summarized in tables.

Table 1: Competitive Cross-Coupling Results

Competing Boronic AcidProduct Ratio (Desired:Competing)Relative Reactivity
Phenylboronic acid[Experimental Value][Calculated Value]
4-Methoxyphenylboronic acid[Experimental Value][Calculated Value]
3,5-Dichlorophenylboronic acid[Experimental Value][Calculated Value]

Table 2: Reactivity with Different Aryl Halides

Aryl HalideReaction Time (h)Yield (%)
4-Iodoanisole[Experimental Value][Experimental Value]
4-Bromoanisole[Experimental Value][Experimental Value]
4-Chloroanisole[Experimental Value][Experimental Value]
4-Bromo-1-nitrobenzene[Experimental Value][Experimental Value]

Interpreting the Data:

The data from these experiments will provide a detailed picture of the cross-reactivity profile of this compound. A high product ratio in the competitive experiments indicates a higher relative reactivity. The yields and reaction times with different aryl halides will define the scope and limitations of this reagent.

Mechanistic Considerations and Influencing Factors

The selectivity of Suzuki-Miyaura reactions is influenced by a multitude of factors.[7] Understanding these can help in optimizing reaction conditions to favor the desired product.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Pd(0)L2->Ar-Pd(II)-X(L2) + Ar-X Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ligand Exchange Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) + Ar'-B(OH)2 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Ligand Effects: The choice of phosphine ligand can significantly impact the reaction's outcome.[6] Bulky, electron-rich ligands can promote the oxidative addition of less reactive aryl chlorides and enhance the rate of reductive elimination.[3]

  • Base Stoichiometry and Strength: The base plays a crucial role in activating the boronic acid.[8] The choice of base can influence the selectivity in competitive reactions, with weaker bases potentially favoring the more acidic boronic acid.[8]

  • Solvent Polarity: The solvent can affect the solubility of the reagents and intermediates, thereby influencing the reaction rate and selectivity.[7]

Conclusion and Future Perspectives

A systematic investigation of the cross-reactivity of this compound is essential for its effective implementation in complex synthetic endeavors. By employing the comparative experimental designs outlined in this guide, researchers can gain a nuanced understanding of its reactivity profile. This knowledge is critical for predicting potential side reactions, optimizing reaction conditions for enhanced selectivity, and ultimately, accelerating the drug discovery and development process. Further studies could explore the impact of a wider range of ligands and additives on the cross-reactivity, leading to the development of highly specific and robust coupling protocols for this valuable building block.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6610. [Link]

  • Yıldırım, M., & Balcı, M. (2018). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Applied Organometallic Chemistry, 32(11), e4530. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Couto, I., Pinto, J. R. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6431–6439. [Link]

  • Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 16, 2026, from [Link]

  • Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(15), 4399. [Link]

  • Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Advion. Retrieved January 16, 2026, from [Link]

  • Nanalysis Corp. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Hein, J. E. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4995. [Link]

  • Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852–858. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling with (2-Isopropoxypyrimidin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, appearing in a vast array of therapeutic agents. The functionalization of this privileged heterocycle is therefore of paramount importance. (2-Isopropoxypyrimidin-5-yl)boronic acid has emerged as a critical building block, enabling the introduction of the 2-isopropoxypyrimidine moiety into target molecules via the versatile Suzuki-Miyaura cross-coupling reaction. The choice of catalyst for this transformation is not trivial; it is a decision that directly impacts reaction efficiency, yield, and overall process viability.

This guide provides an in-depth comparison of common palladium catalysts for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Drawing upon experimental data from analogous systems, we will explore the nuances of catalyst performance, offering insights to guide your selection and optimize your synthetic strategy.

The Challenge of Pyrimidine-Based Substrates

Nitrogen-containing heterocycles like pyrimidines can pose a challenge in palladium-catalyzed cross-coupling reactions. The Lewis basic nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This makes the selection of a robust and efficient catalytic system particularly crucial for achieving high yields and consistent results.

Catalyst Performance Comparison

While direct, side-by-side comparative studies for this compound are not extensively documented in publicly available literature, we can draw strong inferences from reactions with structurally similar substrates, such as other substituted pyrimidines and heteroaryl boronic acids. The following is a comparative analysis of commonly employed catalyst systems.

Catalyst SystemRepresentative Yields (Analogous Systems)Key StrengthsConsiderations
Pd(PPh₃)₄ 50-85%Readily available, cost-effective, effective for a range of substrates.Can be sensitive to sterically hindered substrates and may require higher catalyst loadings.
Pd(dppf)Cl₂ 70-95%Robust, good for challenging couplings, including those with heteroaryl boronic acids.Higher cost compared to Pd(PPh₃)₄.
Buchwald Precatalysts (e.g., XPhos Pd G2/G3) 85-99%High activity at low catalyst loadings, excellent for sterically demanding and electron-rich or -poor substrates.[1]Highest cost, but often justified by performance and efficiency.

Discussion of Catalyst Performance:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : This has been a workhorse catalyst in Suzuki-Miyaura couplings for decades. For pyrimidine-containing substrates, it can provide good to excellent yields, particularly when coupled with electron-rich boronic acids.[2] Optimization of the base and solvent system is critical for its performance. For instance, the use of K₃PO₄ as a base and 1,4-dioxane as a solvent has been shown to be effective.[2] However, for more challenging couplings involving sterically hindered partners, more advanced catalyst systems may be necessary.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂) : This catalyst often demonstrates superior performance for heteroaryl couplings compared to Pd(PPh₃)₄. The bidentate dppf ligand can stabilize the palladium center and facilitate the catalytic cycle. It is a versatile and robust choice for a wide range of substrates, including those prone to catalyst inhibition.

  • Buchwald-Hartwig Buchwald Precatalysts (e.g., XPhos Pd G2, XPhos Pd G3) : These third-generation precatalysts, featuring bulky and electron-rich biarylphosphine ligands like XPhos, have revolutionized cross-coupling chemistry. They are known for their high catalytic activity, allowing for very low catalyst loadings and reactions at milder temperatures.[1] For challenging substrates like nitrogen-rich heterocycles, these catalysts often provide the highest yields and are less susceptible to deactivation. The facile formation of a highly active monoligated Pd(0) species from these precatalysts is a key factor in their superior performance.[1]

Experimental Workflow: A Representative Protocol

The following is a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction using this compound and a generic aryl bromide, employing a Buchwald-type precatalyst for robust performance.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents 1. Combine Reagents - this compound (1.2 equiv) - Aryl bromide (1.0 equiv) - K₃PO₄ (2.0 equiv) - XPhos Pd G3 (0.02 equiv) prep_flask 2. Prepare Reaction Vessel - Add reagents to a dry Schlenk flask - Add a magnetic stir bar degas 3. Degas - Evacuate and backfill with Argon (3x) prep_flask->degas Seal Flask add_solvent 4. Add Solvent - Add degassed 1,4-dioxane/water (e.g., 4:1) degas->add_solvent heating 5. Heat Reaction - Stir at 80-100 °C - Monitor by TLC/LC-MS add_solvent->heating quench 6. Quench - Cool to room temperature - Add water and ethyl acetate heating->quench Reaction Complete extract 7. Extract - Separate layers - Extract aqueous layer with ethyl acetate quench->extract dry_concentrate 8. Dry and Concentrate - Dry combined organic layers (e.g., Na₂SO₄) - Concentrate under reduced pressure extract->dry_concentrate purify 9. Purify - Column chromatography dry_concentrate->purify catalytic_cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-X pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition transmetalation Transmetalation boronate R-B(OH)₃⁻ pd_complex2 Ar-Pd(II)L₂-R reductive_elimination Reductive Elimination boronate->pd_complex2 Base pd_complex2->pd0 product Ar-R pd_complex2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) prevents catalyst oxidation and ensures its longevity throughout the reaction.

  • Base: The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent (like 1,4-dioxane or THF) and water is often used, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

Conclusion and Future Directions

The choice of catalyst for the Suzuki-Miyaura coupling of this compound is a critical parameter for a successful synthesis. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern Buchwald-Hartwig precatalysts often provide superior yields, especially for challenging substrates. By understanding the underlying principles of the catalytic cycle and carefully selecting the reaction conditions, researchers can effectively utilize this important building block in the synthesis of novel compounds with potential therapeutic applications.

Future research in this area could focus on the development of even more active and robust catalysts, potentially enabling these couplings to be performed under greener and more sustainable conditions, such as in water at lower temperatures.

References

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Mol Divers. 2019 Aug;23(3):697-707. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2020 Jan; 25(1): 133. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts 2021, 11(3), 439. [Link]

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A Comparative Structural and Performance Guide to (2-Isopropoxypyrimidin-5-yl)boronic Acid and Its Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceuticals, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures. Central to this reaction are organoboron compounds, with boronic acids being the most prominent. Among these, heteroaryl boronic acids are of particular interest due to the prevalence of heterocyclic moieties in bioactive molecules. This guide provides an in-depth structural and performance analysis of (2-isopropoxypyrimidin-5-yl)boronic acid, a key building block in medicinal chemistry. We will explore its adducts, compare its stability and reactivity with relevant alternatives, and provide detailed experimental protocols for its characterization.

The Structural Landscape of this compound: Monomers, Dimers, and Boroxines

This compound, like most boronic acids, does not exist solely as a monomeric species. Its structure is highly dependent on the surrounding environment, readily forming various adducts through dehydration or interaction with other molecules. Understanding these forms is critical for predicting its reactivity and ensuring reproducibility in synthetic applications.

The Monomeric and Dimeric Forms in the Solid State

In the solid state, arylboronic acids typically form hydrogen-bonded dimers. While a crystal structure for this compound is not publicly available, the closely related (2-benzyloxypyrimidin-5-yl)boronic acid provides excellent insight into the expected solid-state arrangement. In this analogue, molecules form centrosymmetric dimers through a pair of O-H···O hydrogen bonds between their boronic acid groups, creating an R²₂(8) motif. These dimers are further linked by hydrogen bonds between the anti-configured hydroxyl groups and the pyrimidine nitrogen atoms of neighboring dimers, forming chains.[1] This intricate network of hydrogen bonds contributes to the crystalline nature and stability of the compound. Given the structural similarity, it is highly probable that this compound adopts a similar hydrogen-bonding pattern in its crystalline form.

Boroxine Formation: The Anhydride Trimer

A common and often analytically challenging adduct of boronic acids is the boroxine , a six-membered ring formed from the dehydration of three boronic acid molecules.[2][3] This equilibrium between the boronic acid and its boroxine is influenced by several factors, including solvent, temperature, and the electronic nature of the substituents on the aromatic ring.

Boroxine_Formation

The 2-isopropoxy group on the pyrimidine ring is an electron-donating group. Studies have shown that electron-donating groups on aryl boronic acids tend to favor the formation of the corresponding boroxine.[2] This is a critical consideration for researchers, as the presence of boroxine can complicate reaction stoichiometry and spectroscopic analysis.

Comparative Analysis with Alternative Boronic Acids

The utility of this compound is best understood in the context of its performance relative to other commonly used boronic acids.

Stability and Handling

Heteroaryl boronic acids, particularly those derived from π-deficient heterocycles like pyrimidine, are often more challenging to handle than their simple aryl counterparts, such as phenylboronic acid.[4] They can be more susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved.[4]

To mitigate instability, boronic acids are often converted to more robust derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates . These derivatives exhibit enhanced stability towards air and moisture, and can be purified using standard chromatographic techniques.[4]

Boron SpeciesStructureKey AdvantagesKey Disadvantages
Boronic Acid R-B(OH)₂Generally higher reactivity in Suzuki coupling.Prone to dehydration to form boroxines; can be unstable.
Pinacol Ester R-B(pin)Increased stability, easier to purify.Lower reactivity than the corresponding boronic acid.[5]
MIDA Boronate R-B(MIDA)Highly stable, crystalline solids; allows for slow release of the boronic acid.[4]Requires an additional deprotection step.
Performance in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to introduce the 2-isopropoxypyrimidin-5-yl moiety into a target molecule. The electronic nature of the pyrimidine ring and its substituents plays a crucial role in its reactivity.

The pyrimidine ring is π-deficient, which can render the corresponding boronic acid less reactive in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4] However, the electron-donating 2-isopropoxy group can help to mitigate this effect to some extent.

In a study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with various boronic acids, it was observed that methoxyphenyl boronic acids provided good to excellent yields, with the position of the methoxy group having no significant effect on the outcome.[6] This suggests that this compound would be expected to perform similarly well in such reactions.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Boronic AcidHeterocycle TypeElectronic NatureExpected Reactivity
This compound π-deficientElectron-donating substituentModerate to good
Phenylboronic acid AromaticNeutralGood to excellent
(4-Methoxyphenyl)boronic acid AromaticElectron-donating substituentExcellent
(2-Furyl)boronic acid π-rich-Good, but prone to protodeboronation
(2-Pyridyl)boronic acid π-deficient-Challenging due to catalyst inhibition

Experimental Protocols for Structural Characterization

Accurate characterization of this compound and its adducts is essential for quality control and mechanistic studies.

Synthesis of this compound Pinacol Ester

For enhanced stability and ease of handling, converting the boronic acid to its pinacol ester is often advantageous.

Synthesis_Workflow

Protocol:

  • To a dry reaction vessel under an inert atmosphere, add 5-bromo-2-isopropoxypyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture at 90 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pinacol ester.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for characterizing boronic acids and their adducts. However, the equilibrium between the boronic acid and its boroxine can lead to complex or broad spectra.

¹H and ¹³C NMR:

  • To favor the monomeric boronic acid: Dissolving the sample in a deuterated alcohol, such as methanol-d₄, can help to break up the boroxine trimer through solvent exchange with the B-OH protons. The B-OH proton signal will likely be broad or exchange with the solvent peak.

  • To characterize the boroxine: Rigorous drying of the boronic acid and dissolving it in a non-coordinating solvent like chloroform-d or DMSO-d₆ will favor the boroxine form.

¹¹B NMR:

¹¹B NMR is particularly useful for distinguishing between the trigonal (sp²) boronic acid/boroxine and the tetrahedral (sp³) boronate esters or other adducts.

  • Trigonal boron (boronic acid/boroxine): Typically resonates in the range of δ 28-33 ppm.

  • Tetrahedral boron (boronate esters/adducts with Lewis bases): Resonates further upfield, typically in the range of δ 5-15 ppm.

Table 2: Expected ¹¹B NMR Chemical Shifts

Boron SpeciesHybridizationExpected Chemical Shift (ppm)
Boronic Acid sp²~28-33
Boroxine sp²~30-35
Pinacol Ester sp³~20-25
MIDA Boronate sp³~10-15
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Protocol for Crystal Growth:

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., acetone, isopropanol/water).

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, store the solution at a lower temperature (e.g., 4 °C) for several days.

  • Alternatively, slow evaporation of the solvent from a saturated solution at room temperature can also yield single crystals.

  • Once suitable crystals have formed, they can be isolated and mounted for X-ray diffraction analysis.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the introduction of the pyrimidine moiety in drug discovery programs. A thorough understanding of its structural behavior, including its propensity to form dimers and boroxines, is crucial for its effective utilization. While it shares some of the inherent stability challenges of other π-deficient heteroaryl boronic acids, the electron-donating isopropoxy group likely enhances its performance in key reactions like the Suzuki-Miyaura coupling. For applications requiring high purity and stability, conversion to its pinacol ester or MIDA boronate is a recommended strategy. The experimental protocols provided in this guide offer a framework for the synthesis and rigorous characterization of this important synthetic intermediate.

References

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath's Research Portal. Available at: [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at: [Link]

  • Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]

  • Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ResearchGate. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2-Isopropoxypyrimidin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds like (2-Isopropoxypyrimidin-5-yl)boronic acid are routine. However, the lifecycle of these reagents extends beyond their use in a reaction. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound and its associated waste streams.

While a specific Safety Data Sheet (SDS) for every novel boronic acid derivative may not always be available, established best practices for this class of compounds provide a robust framework for ensuring safety.[1] Boronic acids and their derivatives are known to be irritants, and it is prudent to handle them with a consistent level of caution.[2][3][4] This document synthesizes regulatory standards with practical, field-proven methodologies to ensure a self-validating and safe disposal workflow.

Hazard Assessment and Characterization

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on data from structurally similar pyrimidine and boronic acid derivatives, this compound should be handled as a hazardous substance.

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation upon contact.[2][4]

  • Eye Irritation: Causes serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][4]

Summary of Key Safety and Hazard Data
Data PointValue / InformationRationale & Source(s)
Chemical Name This compoundN/A
Primary Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Respiratory Irritant (STOT SE 3)Based on hazard classifications for analogous boronic acid derivatives.[4][5]
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.Standard requirement for handling hazardous organic chemicals to prevent skin and eye contact.[1][3][6]
Handling Environment Work in a well-ventilated area, preferably within a certified chemical fume hood.To minimize inhalation of dusts or vapors, which can cause respiratory irritation.[1][3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Mixing with incompatible materials can lead to dangerous chemical reactions.[4][7]
Disposal Classification Hazardous Waste . Must be disposed of through a licensed environmental services vendor.All waste streams containing boronic acids should be treated as hazardous chemical waste.[7][8] Do not dispose of down the drain or in regular trash.[8][9]
Toxicity Data (LD50/LC50) Not available for this specific compound.Assume the compound is hazardous and handle with appropriate care. The absence of data does not imply safety.[1][10]

The Core Principle: Hazardous Waste Management

All materials contaminated with this compound must be classified and managed as hazardous waste. This is a federal requirement under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[11][12] Academic and research laboratories often operate under specific regulations, such as Subpart K of 40 CFR part 262, which provides alternative, flexible standards for managing hazardous waste generated in a lab setting.[11][13]

The fundamental tenets of this principle are:

  • Segregation: Never mix boronic acid waste with other waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[1]

  • Containment: Use dedicated, compatible, and properly sealed containers for waste accumulation.[7]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[12]

  • Documentation: Maintain accurate records of waste generation and disposal as required by institutional and federal policies.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing all waste streams generated from the use of this compound.

Step 1: Assemble Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.

  • Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Inspect gloves for any signs of damage before use.[9]

  • Body Protection: A full-length laboratory coat must be worn and buttoned.[6]

Step 2: Prepare and Label Waste Containers

Proactive preparation prevents improper disposal. Before generating waste, prepare two dedicated containers: one for solid waste and one for liquid waste.

  • Container Selection: Use containers made of a compatible material (e.g., HDPE or glass for liquids, a bag-lined pail for solids) with a tightly sealing lid.[14]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" .[12] Additionally, list the full chemical name: "this compound" and all other components of the waste mixture (e.g., solvents).[1]

Step 3: Collect Contaminated Solid Waste

All solid materials that have come into contact with the chemical must be disposed of as hazardous solid waste.

  • Procedure: Place items such as contaminated weighing paper, disposable spatulas, gloves, and bench paper directly into the designated solid hazardous waste container.[7]

  • Causality: This prevents the contamination of non-hazardous waste streams and ensures that trace amounts of the chemical do not enter the environment through landfills.[15]

Step 4: Collect Contaminated Liquid Waste

Solutions containing this compound and solvent rinses from contaminated glassware must be collected as hazardous liquid waste.

  • Procedure: Carefully pour all liquid waste into the designated liquid hazardous waste container.

  • Prohibition: NEVER pour organic chemical waste down the drain.[8][9] This is illegal and environmentally harmful, as wastewater treatment facilities are not equipped to handle such compounds.

Step 5: Decontaminate Empty Reagent Bottles and Glassware

Proper decontamination is essential to render the container safe for disposal or reuse.

  • Initial Rinse: Rinse the container or glassware with a suitable organic solvent (e.g., acetone or ethanol). Crucially, this first rinsate must be collected and disposed of as liquid hazardous waste. [1][7]

  • Secondary Wash: After the initial hazardous rinse, wash the glassware with a laboratory detergent and water. This subsequent rinsate can typically be disposed of down the drain, but consult your institutional EHS policy.

  • Final Disposal: After cleaning and air-drying, deface the original label on the reagent bottle. The clean, decontaminated container can then be disposed of in the appropriate glass or plastic recycling stream.[1]

Step 6: Storage and Final Disposal

Properly storing the accumulated waste while awaiting pickup is a key regulatory requirement.

  • Secure Storage: Keep waste containers securely sealed at all times, except when adding waste.[7]

  • Satellite Accumulation Area (SAA): Store the labeled containers in a designated SAA within your laboratory.[7][12] This area should be secure and away from incompatible materials.

  • Arrange for Pickup: Do not transport hazardous waste outside your work area.[7] Contact your institution's EHS department to schedule a pickup of the full waste containers.[7] They will ensure the waste is transported and disposed of by a licensed hazardous waste management company in compliance with all federal, state, and local regulations.[16]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: If the spill is small and you are trained to handle it, don appropriate PPE, including a respirator if necessary.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills of oxidizing materials.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[2][5]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_collection Waste Collection & Segregation start Waste Generation (Solid or Liquid) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decon Step 3: Decontaminate Glassware (Collect first rinse as hazardous waste) start->decon classify Step 2: Classify as Hazardous Waste ppe->classify solid_waste Solid Waste (Gloves, Paper, etc.) classify->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsates) classify->liquid_waste Is it liquid? solid_container Collect in Labeled SOLID Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled LIQUID Hazardous Waste Container liquid_waste->liquid_container storage Step 4: Store Sealed Containers in Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage decon->liquid_container First Rinse pickup Step 5: Arrange Pickup by EHS Department storage->pickup end Final Disposal via Licensed Vendor pickup->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.